7a-Hydroxyfrullanolide
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
Molecular Formula |
C15H20O3 |
|---|---|
Molecular Weight |
248.32 g/mol |
IUPAC Name |
(3aR,5aR,9bS)-3a-hydroxy-5a,9-dimethyl-3-methylidene-4,5,6,7,8,9b-hexahydrobenzo[g][1]benzofuran-2-one |
InChI |
InChI=1S/C15H20O3/c1-9-5-4-6-14(3)7-8-15(17)10(2)13(16)18-12(15)11(9)14/h12,17H,2,4-8H2,1,3H3/t12-,14+,15+/m0/s1 |
InChI Key |
XMPDAVDYIOMTLX-NWANDNLSSA-N |
Isomeric SMILES |
CC1=C2[C@H]3[C@@](CC[C@]2(CCC1)C)(C(=C)C(=O)O3)O |
Canonical SMILES |
CC1=C2C3C(CCC2(CCC1)C)(C(=C)C(=O)O3)O |
Synonyms |
7alpha-hydroxyfrullanolide |
Origin of Product |
United States |
Foundational & Exploratory
7α-Hydroxyfrullanolide: A Technical Guide to its Natural Sources, Isolation, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of 7α-hydroxyfrullanolide, a sesquiterpene lactone with significant therapeutic potential. The document details its natural origins, comprehensive isolation and purification protocols, and elucidates its molecular mechanisms of action, particularly its anticancer properties. All quantitative data are presented in structured tables for clarity, and key experimental methodologies are described in detail. Furthermore, signaling pathways and experimental workflows are visualized using diagrams generated with Graphviz (DOT language) to facilitate a deeper understanding of the compound's biological effects.
Natural Sources of 7α-Hydroxyfrullanolide
7α-Hydroxyfrullanolide is a naturally occurring eudesmanolide sesquiterpene lactone found predominantly in flowering plants belonging to the Asteraceae family. The primary botanical sources identified for this compound are:
These plants have been traditionally used in various systems of medicine, and scientific studies have now isolated and identified 7α-hydroxyfrullanolide as one of the bioactive constituents responsible for some of their therapeutic effects.
Isolation and Purification of 7α-Hydroxyfrullanolide
The isolation of 7α-hydroxyfrullanolide from its natural sources involves a multi-step process of extraction and chromatographic purification. The following sections provide a detailed protocol based on successful laboratory practices.
Quantitative Data on Isolation
The yield of 7α-hydroxyfrullanolide can vary depending on the plant source and the extraction and purification methods employed. The following table summarizes the reported yield from Grangea maderaspatana.
| Plant Source | Starting Material (g) | Extraction Solvent | Final Yield (mg) | Yield (%) | Purity | Reference |
| Grangea maderaspatana | 1500 | Dichloromethane | 225.5 | 0.015% | >90% | Chimplee et al. (2022) |
Note: While 7α-Hydroxyfrullanolide is a known constituent of Sphaeranthus indicus, specific yield data from a defined starting material was not available in the reviewed literature.
Detailed Experimental Protocol: Isolation from Grangea maderaspatana
This protocol is adapted from the methodology described by Chimplee et al. (2022).
2.2.1. Plant Material and Extraction
-
Plant Material Preparation: Dried powdered plant material of Grangea maderaspatana (1500 g) is used as the starting material.
-
Extraction: The powdered material is subjected to maceration with dichloromethane (CH2Cl2). The resulting extract is then evaporated to dryness under reduced pressure at 55°C to yield a crude dichloromethane extract (4.25 g).
2.2.2. Chromatographic Purification
-
Vacuum Liquid Chromatography (VLC):
-
The crude extract (4.25 g) is loaded onto a silica gel (No. 7734, 200 g) column for VLC.
-
Elution is performed using a polarity gradient with mixtures of dichloromethane and acetone, starting from 10:0 and gradually increasing to 0:10.
-
-
Sephadex LH-20 Column Chromatography:
-
The fractions obtained from VLC are further purified using a Sephadex LH-20 column.
-
The elution is carried out with a 1:1 mixture of dichloromethane and methanol.
-
-
Silica Gel Column Chromatography (Final Purification):
-
The fractions from the Sephadex column are subjected to a final purification step using a silica gel (No. 9385) column.
-
A gradient elution is performed with mixtures of Hexane-EtOAc, starting from 10:0 and progressing to 0:10.
-
The pure compound is obtained as a yellow oil (225.5 mg).
-
Characterization of 7α-Hydroxyfrullanolide
The structural elucidation and confirmation of the isolated compound are performed using spectroscopic techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: The structure is determined by analyzing the ¹H and ¹³C NMR spectra.
-
Mass Spectrometry (MS): The molecular formula (C₁₅H₂₀O₃) and mass (m/z 248) are confirmed using mass spectrometry.
The physical and spectral data are then compared with previously reported values to confirm the identity of the compound as 7α-hydroxyfrullanolide.
Biological Activity and Signaling Pathways
7α-Hydroxyfrullanolide exhibits a range of biological activities, with its anticancer properties being the most extensively studied. It has been shown to be effective against various cancer cell lines, including triple-negative breast cancer (TNBC) and colon cancer.[1] The primary mechanisms of its anticancer action are the induction of G2/M phase cell cycle arrest and apoptosis.
Induction of G2/M Phase Arrest
7α-Hydroxyfrullanolide disrupts the cell cycle progression at the G2/M checkpoint. This is achieved through the modulation of several key regulatory proteins. Proteomic analysis has revealed the upregulation of proteins associated with the G2/M phase transition.
Induction of Apoptosis
7α-Hydroxyfrullanolide also triggers programmed cell death, or apoptosis, in cancer cells through both intrinsic and extrinsic pathways. This involves the upregulation of pro-apoptotic proteins and the downregulation of anti-apoptotic proteins.
Experimental Workflow Overview
The overall process from plant material to the elucidation of biological activity follows a logical and systematic workflow.
Conclusion
7α-Hydroxyfrullanolide, a sesquiterpene lactone isolated from Grangea maderaspatana and Sphaeranthus indicus, demonstrates significant potential as a therapeutic agent, particularly in the field of oncology. Its ability to induce G2/M phase arrest and apoptosis in cancer cells through well-defined signaling pathways makes it a promising candidate for further drug development. The detailed isolation and characterization protocols provided in this guide offer a solid foundation for researchers to obtain this compound for further investigation. Future research should focus on optimizing isolation yields from various natural sources, exploring its efficacy in in vivo models, and further elucidating the intricate details of its molecular interactions to fully harness its therapeutic potential.
References
- 1. Anticancer Effects and Molecular Action of 7-α-Hydroxyfrullanolide in G2/M-Phase Arrest and Apoptosis in Triple Negative Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Anticancer Effects and Molecular Action of 7-α-Hydroxyfrullanolide in G2/M-Phase Arrest and Apoptosis in Triple Negative Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
7α-Hydroxyfrullanolide molecular formula and weight
An In-depth Technical Guide to 7α-Hydroxyfrullanolide: Molecular Properties, Bioactivity, and Experimental Protocols
This technical guide provides a comprehensive overview of 7α-Hydroxyfrullanolide, a sesquiterpene lactone with significant therapeutic potential. It is intended for researchers, scientists, and drug development professionals interested in the molecular characteristics, biological activities, and experimental investigation of this compound.
Core Molecular Data
7α-Hydroxyfrullanolide is a natural product belonging to the eudesmanolide class of sesquiterpene lactones.[1][2]
| Property | Value | Source |
| Molecular Formula | C₁₅H₂₀O₃ | [1][2][3] |
| Molecular Weight | 248.32 g/mol | |
| CAS Number | 105578-87-8 | |
| IUPAC Name | (3aR,5aR,9bS)-3a-hydroxy-5a,9-dimethyl-3-methylidene-4,5,6,7,8,9b-hexahydrobenzo[g]benzofuran-2-one |
Biological Activity and Mechanism of Action
7α-Hydroxyfrullanolide (7HF) has demonstrated a range of biological activities, most notably as an anticancer agent, particularly against triple-negative breast cancer (TNBC). It also exhibits anti-inflammatory and cardioprotective properties.
Anticancer Effects in Triple-Negative Breast Cancer
Studies have shown that 7HF exhibits potent activity against TNBC cells by inducing cell cycle arrest at the G2/M phase and promoting apoptosis.
G2/M Phase Arrest: 7HF treatment leads to the upregulation of key proteins involved in the G2/M checkpoint, including Bub3, cyclin B1, and phosphorylated Cdk1 (Tyr 15). This halts the cell cycle progression before mitosis, preventing the proliferation of cancer cells.
Apoptosis Induction: The apoptotic effect of 7HF is mediated through both intrinsic and extrinsic pathways. This involves the upregulation of the pro-apoptotic protein Bax and the downregulation of the anti-apoptotic protein Bcl-2. Consequently, a cascade of caspase activation, including cleaved caspases-7, -8, and -9, is initiated, leading to programmed cell death.
Inhibition of Survival Pathways: 7HF has been observed to suppress critical cell survival signaling pathways. It can modulate the expression of the PP2A-A subunit, which may in turn lead to the suppression of p-Akt (Ser 473), FoxO3a, and β-catenin.
Microtubule Disruption: A key mechanism of action for 7HF's anticancer activity is its ability to disrupt microtubule dynamics. It has been shown to inhibit the polymerization of α- and β-tubulin in a dose-dependent manner, which is crucial for the formation of the mitotic spindle during cell division.
Signaling Pathway of 7α-Hydroxyfrullanolide in TNBC Cells
Caption: Signaling pathways modulated by 7α-Hydroxyfrullanolide in TNBC cells.
Anti-inflammatory Activity
7α-Hydroxyfrullanolide has been shown to possess anti-inflammatory properties by modulating immune cell responses. It can inhibit the activation of CD4+ T cells and the responses of peritoneal macrophages. Mechanistically, 7HF increases intracellular calcium levels in these immune cells, which plays a role in dampening their inflammatory functions. In vivo studies have demonstrated its efficacy in reducing the severity of DSS-induced colitis.
Cardioprotective Effects
Recent studies have highlighted the cardioprotective potential of 7HF. It has been found to ameliorate isoproterenol-induced myocardial injury in rats. The protective mechanism involves the modification of iNOS and Nrf2 gene expression. Furthermore, 7HF can improve cardiac function by reducing the cardiac workload through its negative chronotropic and inotropic effects and by decreasing peripheral vascular resistance.
Experimental Protocols
This section outlines the methodologies for key experiments used to characterize the biological activity of 7α-Hydroxyfrullanolide.
Cell Viability Assay (MTT Assay)
This assay is used to assess the cytotoxic effects of 7HF on cancer cells.
Methodology:
-
Seed breast cancer cells (e.g., MDA-MB-468, MCF-7, MDA-MB-231) in 96-well plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of 7α-Hydroxyfrullanolide (e.g., 0-100 µM) for a specified duration (e.g., 24, 48, 72 hours).
-
Following treatment, add MTT solution to each well and incubate for 3-4 hours to allow the formation of formazan crystals.
-
Dissolve the formazan crystals by adding a solubilization solution (e.g., DMSO).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the cell viability as a percentage relative to the untreated control cells and determine the IC₅₀ value.
Cell Cycle Analysis by Flow Cytometry
This protocol is used to determine the effect of 7HF on the cell cycle distribution.
Methodology:
-
Treat cancer cells with different concentrations of 7α-Hydroxyfrullanolide (e.g., 6, 12, 24 µM) for 24 hours.
-
Harvest the cells by trypsinization and wash with phosphate-buffered saline (PBS).
-
Fix the cells in cold 70% ethanol and store them at -20°C overnight.
-
Wash the fixed cells with PBS and resuspend them in a staining solution containing propidium iodide (PI) and RNase A.
-
Incubate the cells in the dark for 30 minutes at room temperature.
-
Analyze the cell cycle distribution using a flow cytometer. The DNA content is proportional to the PI fluorescence intensity.
Apoptosis Assay by Flow Cytometry
This method quantifies the extent of apoptosis induced by 7HF.
Methodology:
-
Treat cells with the desired concentrations of 7α-Hydroxyfrullanolide for 24 hours.
-
Harvest and wash the cells as described for cell cycle analysis.
-
Resuspend the cells in Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension.
-
Incubate the cells in the dark for 15 minutes at room temperature.
-
Analyze the stained cells by flow cytometry. Early apoptotic cells will be Annexin V positive and PI negative, while late apoptotic/necrotic cells will be positive for both stains.
Western Blotting for Protein Expression Analysis
This technique is used to detect changes in the expression levels of specific proteins involved in cell cycle regulation and apoptosis.
Methodology:
-
Lyse the treated and untreated cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA protein assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with a blocking solution (e.g., 5% non-fat milk in TBST) for 1 hour.
-
Incubate the membrane with primary antibodies against the target proteins (e.g., Cyclin B1, p-Cdk1, Bax, Bcl-2) overnight at 4°C.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize them using an imaging system.
Experimental Workflow for a Typical Anticancer Study
Caption: A typical experimental workflow for investigating the anticancer effects.
This guide provides a foundational understanding of 7α-Hydroxyfrullanolide. Further research is warranted to fully elucidate its therapeutic potential and to translate these preclinical findings into clinical applications.
References
- 1. mdpi.com [mdpi.com]
- 2. Anticancer mechanism of 7-α-hydroxyfrullanolide on microtubules and computational prediction of its target binding in triple-negative breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Microbial reactions on 7alpha-hydroxyfrullanolide and evaluation of biotransformed products for antibacterial activity - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 7α-Hydroxyfrullanolide: Physical, Chemical, and Biological Properties
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physical, chemical, and biological properties of 7α-Hydroxyfrullanolide, a sesquiterpene lactone with significant therapeutic potential. The information presented herein is intended to support research and development efforts in oncology and related fields.
Physicochemical Properties
Table 1: Physical and Chemical Properties of 7α-Hydroxyfrullanolide
| Property | Value | Source |
| Chemical Structure | (3aR,5aR,9bS)-3a-Hydroxy-5a,9-dimethyl-3-methylene-3a,4,5,5a,6,7,8,9b-octahydronaphtho[1,2-b]furan-2(3H)-one | --INVALID-LINK-- |
| Molecular Formula | C₁₅H₂₀O₃ | --INVALID-LINK-- |
| Molecular Weight | 248.32 g/mol | --INVALID-LINK-- |
| CAS Number | 105578-87-8 | --INVALID-LINK-- |
| IUPAC Name | (3aR,5aR,9bS)-3a-hydroxy-5a,9-dimethyl-3-methylidene-4,5,6,7,8,9b-hexahydrobenzo[g][2]benzofuran-2-one | --INVALID-LINK-- |
| Melting Point | Not reported | |
| Boiling Point | Not reported | |
| Solubility | Soluble in DMSO (used in cell culture experiments) | Inferred from experimental use |
| UV Absorption (λmax) | 268 nm | [1] |
| Specific Rotation | Not reported | |
| Appearance | Not reported | |
| XLogP3-AA | 1.8 | --INVALID-LINK-- |
| Hydrogen Bond Donor Count | 1 | --INVALID-LINK-- |
| Hydrogen Bond Acceptor Count | 3 | --INVALID-LINK-- |
Biological Activity and Signaling Pathways
7α-Hydroxyfrullanolide has demonstrated significant anticancer activity, particularly against triple-negative breast cancer (TNBC) cells. Its primary mechanisms of action involve the induction of G2/M phase cell cycle arrest and apoptosis.
G2/M Phase Arrest
7α-Hydroxyfrullanolide induces cell cycle arrest at the G2/M checkpoint in cancer cells. This is achieved through the modulation of key regulatory proteins. Specifically, it has been shown to upregulate the expression of Bub3, cyclin B1, and the phosphorylated (inhibitory) form of Cdk1 (p-Cdk1 at Tyr15). The upregulation of these proteins prevents the cell from entering mitosis, leading to an accumulation of cells in the G2/M phase.
References
The Discovery and Bioactivity of 7α-Hydroxyfrullanolide from Sphaeranthus indicus: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sphaeranthus indicus Linn., a plant widely distributed in the plains and wetlands of India, Sri Lanka, and Australia, has a long history of use in traditional medicine for a variety of ailments.[1] Phytochemical investigations of this plant have led to the isolation of a diverse array of secondary metabolites, including sesquiterpene lactones, which are a focus of significant research interest due to their potent biological activities.[2][3] Among these, 7α-Hydroxyfrullanolide, a eudesmanolide sesquiterpene lactone, has emerged as a compound of particular interest, demonstrating significant antimicrobial, anti-inflammatory, and anticancer properties.[4][5] This technical guide provides an in-depth overview of the discovery, experimental protocols for isolation and analysis, and the molecular mechanisms of action of 7α-Hydroxyfrullanolide.
Isolation and Characterization of 7α-Hydroxyfrullanolide
7α-Hydroxyfrullanolide has been successfully isolated from various parts of Sphaeranthus indicus, including the aerial parts and flower heads. The general approach involves solvent extraction followed by chromatographic purification.
Experimental Protocols
1. Plant Material Collection and Preparation:
-
The whole plant or specific parts (e.g., flower heads) of Sphaeranthus indicus are collected, washed, and shade-dried.
-
The dried plant material is then ground into a fine powder to increase the surface area for efficient extraction.
2. Solvent Extraction:
-
The powdered plant material is subjected to extraction with a non-polar or moderately polar solvent. Common solvents used include petroleum ether, acetone, or chloroform.
-
Extraction can be performed using methods such as maceration (soaking the powder in the solvent for an extended period) or Soxhlet extraction for more exhaustive extraction.
3. Fractionation and Purification:
-
The crude extract is concentrated under reduced pressure to yield a semi-solid residue.
-
This residue is then subjected to column chromatography over silica gel.
-
A gradient elution system with a mixture of non-polar and polar solvents (e.g., n-hexane and ethyl acetate) is typically employed to separate the different chemical constituents.
-
Fractions are collected and monitored by thin-layer chromatography (TLC). Fractions showing a similar profile are pooled.
-
The fractions containing 7α-Hydroxyfrullanolide are further purified by repeated column chromatography or other techniques like preparative TLC or High-Performance Liquid Chromatography (HPLC) to yield the pure compound.
4. Structure Elucidation:
-
The chemical structure of the isolated compound is confirmed as 7α-Hydroxyfrullanolide using various spectroscopic techniques, including:
-
Mass Spectrometry (MS): To determine the molecular weight. The molecular weight of 7α-Hydroxyfrullanolide is 248 g/mol .
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR and ¹³C NMR): To determine the carbon-hydrogen framework of the molecule.
-
Infrared (IR) Spectroscopy: To identify the functional groups present in the molecule.
-
Ultraviolet-Visible (UV-Vis) Spectroscopy: To study the electronic transitions within the molecule.
-
Biological Activities and Mechanisms of Action
7α-Hydroxyfrullanolide exhibits a range of biological activities, with its anticancer and anti-inflammatory effects being the most extensively studied.
Anticancer Activity
7α-Hydroxyfrullanolide has demonstrated potent cytotoxic effects against various cancer cell lines, particularly triple-negative breast cancer (TNBC) cells.
Quantitative Data on Anticancer Activity:
| Cell Line | Cancer Type | IC50 Value (µg/mL) at 72h | Reference |
| MDA-MB-468 | Triple-Negative Breast Cancer | 2.97 ± 0.49 | |
| MCF-7 | Breast Cancer (ER+) | 4.05 ± 0.13 | |
| MDA-MB-231 | Triple-Negative Breast Cancer | 4.35 ± 0.74 |
Mechanism of Anticancer Action:
The anticancer activity of 7α-Hydroxyfrullanolide is primarily attributed to its ability to induce cell cycle arrest at the G2/M phase and trigger apoptosis.
-
G2/M Phase Arrest: 7α-Hydroxyfrullanolide treatment leads to an accumulation of cells in the G2/M phase of the cell cycle. This is achieved through the modulation of key regulatory proteins, including the upregulation of Bub3 and Cyclin B1, and the phosphorylation of Cdk1 (Tyr 15). It also appears to act via a p53-independent pathway involving p21.
-
Apoptosis Induction: The compound induces apoptosis through both the intrinsic and extrinsic pathways. This is evidenced by the upregulation of the pro-apoptotic protein Bax and the downregulation of the anti-apoptotic protein Bcl-2. Consequently, there is an activation of downstream effector caspases, including cleaved caspase-7, -8, and -9, leading to programmed cell death. Furthermore, it has been shown to upregulate the expression of death receptors DR4 and DR5, key components of the extrinsic apoptotic pathway.
-
Modulation of Survival Pathways: 7α-Hydroxyfrullanolide has been observed to suppress cell survival pathways by upregulating the PP2A-A subunit, which in turn can lead to the suppression of p-Akt (Ser 473), FoxO3a, and β-catenin.
Experimental Protocols for Anticancer Activity Assessment:
-
MTT Assay: To assess the cytotoxic effects of 7α-Hydroxyfrullanolide on cancer cells and determine the IC50 values.
-
Flow Cytometry: Used for cell cycle analysis (using propidium iodide staining) and to detect apoptotic cells (using Annexin V-FITC and propidium iodide staining).
-
Western Blotting: To investigate the expression levels of key proteins involved in cell cycle regulation and apoptosis.
Anti-inflammatory Activity
7α-Hydroxyfrullanolide has shown significant anti-inflammatory potential in various in vitro and in vivo models.
Quantitative Data on Anti-inflammatory Activity:
| Model | Effect | Reference |
| Human Mononuclear Cells | Dose-dependent inhibition of TNF-α and IL-6 production | |
| Synovial Cells (Rheumatoid Arthritis patients) | Inhibition of spontaneous TNF-α and IL-6 production | |
| LPS-induced Endotoxemia in mice | Significant protection against lethality | |
| Collagen-induced Arthritis in mice | Reduction in articular index, paw thickness, and joint destruction |
Mechanism of Anti-inflammatory Action:
The anti-inflammatory effects of 7α-Hydroxyfrullanolide are mediated through the inhibition of pro-inflammatory cytokine production and modulation of key inflammatory signaling pathways.
-
Inhibition of Pro-inflammatory Cytokines: The compound significantly reduces the production of key pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).
-
Modulation of NF-κB and MAPK Pathways: The anti-inflammatory actions of many natural compounds, including sesquiterpene lactones, are often linked to the inhibition of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways. These pathways are central regulators of inflammatory gene expression. While direct evidence for 7α-Hydroxyfrullanolide is still emerging, its ability to suppress TNF-α and IL-6 strongly suggests an interaction with these pathways.
Antimicrobial Activity
Early studies on 7α-Hydroxyfrullanolide identified its significant antibacterial activity, particularly against Gram-positive bacteria. An antibacterial-activity-directed fractionation of Sphaeranthus indicus extract led to its isolation as an active principle.
Visualizations: Signaling Pathways and Experimental Workflows
References
- 1. Anticancer Effects and Molecular Action of 7-α-Hydroxyfrullanolide in G2/M-Phase Arrest and Apoptosis in Triple Negative Breast Cancer Cells [mdpi.com]
- 2. ijpras.com [ijpras.com]
- 3. Sphaeranthus indicus Linn.: A phytopharmacological review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Microbial reactions on 7alpha-hydroxyfrullanolide and evaluation of biotransformed products for antibacterial activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. phcogres.com [phcogres.com]
An In-Depth Technical Guide to the Biosynthesis of 7α-Hydroxyfrullanolide
For Researchers, Scientists, and Drug Development Professionals
Abstract
7α-Hydroxyfrullanolide is a eudesmanolide-type sesquiterpene lactone predominantly found in plants of the Asteraceae family, such as Sphaeranthus indicus and Grangea maderaspatana. This class of compounds has garnered significant interest from the scientific and pharmaceutical communities due to its diverse and potent biological activities, including anti-inflammatory and anticancer properties. Understanding the biosynthetic pathway of 7α-Hydroxyfrullanolide is paramount for its sustainable production through metabolic engineering and for the potential discovery of novel enzymatic catalysts for synthetic biology applications. This technical guide provides a comprehensive overview of the proposed biosynthetic pathway of 7α-Hydroxyfrullanolide, detailing the key enzymatic steps from the central isoprenoid precursor, farnesyl pyrophosphate (FPP), to the final hydroxylated sesquiterpene lactone. This document outlines the classes of enzymes involved, presents available quantitative data from analogous pathways, provides detailed experimental protocols for enzyme characterization, and visualizes the metabolic route and experimental workflows using Graphviz diagrams.
Introduction to Sesquiterpenoid Biosynthesis
Sesquiterpenoids are a large and diverse class of natural products derived from the C15 isoprenoid precursor, farnesyl pyrophosphate (FPP). The biosynthesis of these compounds is a testament to the remarkable catalytic versatility of plant enzymes, primarily terpene synthases (TPSs) and cytochrome P450 monooxygenases (CYPs). TPSs catalyze the intricate cyclization of the linear FPP molecule into a vast array of cyclic hydrocarbon skeletons. Subsequently, CYPs introduce functional groups, such as hydroxyl moieties, which contribute to the structural and biological diversity of the final products.
Proposed Biosynthetic Pathway of 7α-Hydroxyfrullanolide
While the complete biosynthetic pathway of 7α-Hydroxyfrullanolide has not been fully elucidated in a single plant species, a scientifically robust pathway can be proposed based on the well-characterized biosynthesis of other sesquiterpene lactones in the Asteraceae family. The proposed pathway involves four key stages:
-
Cyclization of Farnesyl Pyrophosphate (FPP) to (+)-Germacrene A: This initial and committing step is catalyzed by a sesquiterpene synthase, specifically a (+)-germacrene A synthase (GAS).
-
Oxidation of (+)-Germacrene A to Germacrene A Acid (GAA): A cytochrome P450 monooxygenase, germacrene A oxidase (GAO), carries out a three-step oxidation of the isopropenyl side chain of germacrene A to a carboxylic acid.
-
Formation of the Lactone Ring to Yield (+)-Costunolide: Another CYP enzyme, costunolide synthase (COS), hydroxylates GAA at the C6 position, which is followed by a spontaneous dehydration and lactonization to form the γ-lactone ring characteristic of costunolide.
-
Conversion of (+)-Costunolide to 7α-Hydroxyfrullanolide: This part of the pathway is the most speculative and likely involves two enzymatic steps:
-
Formation of the Eudesmanolide Skeleton: A putative enzyme, potentially a cyclase or a P450 enzyme with cyclase activity, is proposed to catalyze the rearrangement of the germacranolide skeleton of costunolide into the eudesmanolide skeleton of a frullanolide precursor.
-
7α-Hydroxylation: A specific cytochrome P450 monooxygenase, a putative 7α-hydroxylase, introduces the hydroxyl group at the C7 position of the frullanolide precursor to yield the final product, 7α-Hydroxyfrullanolide.
-
Below is a DOT language script for visualizing this proposed pathway.
Key Enzymes and Quantitative Data
While specific kinetic data for the enzymes in the 7α-Hydroxyfrullanolide pathway are not available, data from homologous enzymes in related sesquiterpene lactone pathways provide valuable insights.
| Enzyme Class | Specific Enzyme (Analogous Pathway) | Substrate | Product(s) | Km (µM) | kcat (s-1) | Source |
| Sesquiterpene Synthase | (+)-Germacrene A synthase (chicory) | Farnesyl Pyrophosphate (FPP) | (+)-Germacrene A | 5.2 ± 0.8 | 0.21 ± 0.01 | [1] |
| Cytochrome P450 | Germacrene A Oxidase (chicory) | (+)-Germacrene A | Germacrene A Acid | ~10-50 (estimated) | Not determined | [2] |
| Cytochrome P450 | Costunolide Synthase (lettuce, CYP71BL2) | Germacrene A Acid | (+)-Costunolide | ~5-20 (estimated) | Not determined | [3] |
| Cytochrome P450 | Putative 7α-Hydroxylase | Frullanolide Precursor | 7α-Hydroxyfrullanolide | Not determined | Not determined | Proposed |
Note: Kinetic parameters for CYPs are often challenging to determine with high precision due to their membrane-bound nature and dependence on reductase partners. The values presented are estimates based on in vitro assays.
Detailed Experimental Protocols
The functional characterization of the enzymes in the proposed biosynthetic pathway is crucial for its validation. Below are detailed protocols for the heterologous expression and in vitro assay of a candidate terpene synthase and a cytochrome P450.
Protocol for Functional Characterization of a Plant Sesquiterpene Synthase
Objective: To express a candidate (+)-Germacrene A Synthase (GAS) in E. coli and assay its enzymatic activity with FPP.
Materials:
-
E. coli expression strain (e.g., BL21(DE3))
-
pET expression vector (e.g., pET28a) with the candidate GAS gene
-
LB medium and appropriate antibiotics
-
Isopropyl β-D-1-thiogalactopyranoside (IPTG)
-
Lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM NaCl, 10% glycerol, 1 mM DTT)
-
Ni-NTA affinity chromatography column
-
Assay buffer (e.g., 25 mM HEPES pH 7.2, 100 mM KCl, 10 mM MgCl2, 5% glycerol, 5 mM DTT)
-
Farnesyl pyrophosphate (FPP) substrate
-
GC-MS for product analysis
Procedure:
-
Gene Cloning: The full-length coding sequence of the candidate GAS is cloned into the pET28a vector.
-
Protein Expression: The expression vector is transformed into E. coli BL21(DE3) cells. A single colony is used to inoculate a starter culture, which is then used to inoculate a larger culture. The culture is grown at 37°C to an OD600 of 0.6-0.8. Protein expression is induced with 0.5 mM IPTG, and the culture is incubated at 18°C for 16-20 hours.
-
Protein Purification: Cells are harvested by centrifugation, resuspended in lysis buffer, and lysed by sonication. The lysate is cleared by centrifugation, and the supernatant containing the His-tagged protein is loaded onto a Ni-NTA column. The column is washed, and the protein is eluted with an imidazole gradient.
-
Enzyme Assay: The purified protein is buffer-exchanged into the assay buffer. The reaction is initiated by adding FPP (final concentration 10-50 µM) to the purified enzyme. The reaction mixture is overlaid with hexane to trap volatile products and incubated at 30°C for 1-2 hours.
-
Product Analysis: The hexane overlay is collected, and the products are analyzed by GC-MS. The identity of (+)-Germacrene A is confirmed by comparing the mass spectrum and retention time with an authentic standard.
Protocol for Functional Characterization of a Plant Cytochrome P450
Objective: To express a candidate CYP (e.g., a putative 7α-hydroxylase) and its corresponding CPR (cytochrome P450 reductase) in yeast (Saccharomyces cerevisiae) and perform an in vitro assay.
Materials:
-
S. cerevisiae expression strain (e.g., WAT11)
-
Yeast expression vectors (e.g., pESC series)
-
Yeast growth media (SD and SG)
-
Glass beads for cell lysis
-
Microsome isolation buffer (e.g., 50 mM Tris-HCl pH 7.5, 1 mM EDTA, 0.6 M sorbitol)
-
Assay buffer (e.g., 100 mM potassium phosphate pH 7.5)
-
Substrate (e.g., a frullanolide precursor)
-
NADPH
-
LC-MS for product analysis
Procedure:
-
Gene Cloning and Yeast Transformation: The coding sequences for the candidate CYP and a compatible CPR are cloned into a yeast expression vector. The vector is then transformed into the yeast strain.
-
Microsome Preparation: Yeast cells are grown in selective glucose medium (SD) and then transferred to galactose medium (SG) to induce protein expression. Cells are harvested, washed, and lysed using glass beads in the microsome isolation buffer. The cell lysate is centrifuged at low speed to remove cell debris, and the supernatant is then ultracentrifuged to pellet the microsomes.
-
Enzyme Assay: The microsomal pellet is resuspended in the assay buffer. The reaction is initiated by adding the substrate and NADPH to the microsomal suspension. The reaction is incubated at 30°C for 1-2 hours.
-
Product Extraction and Analysis: The reaction is quenched, and the products are extracted with an organic solvent (e.g., ethyl acetate). The extract is dried and resuspended in a suitable solvent for LC-MS analysis to identify the hydroxylated product.
Below is a DOT language script for visualizing a typical experimental workflow for enzyme characterization.
Conclusion and Future Perspectives
The proposed biosynthetic pathway for 7α-Hydroxyfrullanolide provides a solid framework for future research aimed at its complete elucidation. The immediate priorities should be the identification and functional characterization of the putative eudesmanolide synthase and the specific 7α-hydroxylase from a 7α-Hydroxyfrullanolide-producing plant. Transcriptome analysis of specialized tissues, such as glandular trichomes, from these plants will be a powerful tool for identifying candidate genes.
Once the complete pathway is established, the heterologous expression of all the biosynthetic genes in a microbial host, such as Saccharomyces cerevisiae, could enable the sustainable and scalable production of 7α-Hydroxyfrullanolide. This would not only provide a reliable source of this valuable compound for further pharmacological studies but also open up avenues for the combinatorial biosynthesis of novel, structurally related molecules with potentially enhanced therapeutic properties. The enzymes from this pathway will also enrich the toolbox of biocatalysts available for synthetic biology and industrial applications.
References
- 1. Biosynthesis of germacrene A carboxylic acid in chicory roots. Demonstration of a cytochrome P450 (+)-germacrene a hydroxylase and NADP+-dependent sesquiterpenoid dehydrogenase(s) involved in sesquiterpene lactone biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Biochemical conservation and evolution of germacrene A oxidase in asteraceae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Lettuce costunolide synthase (CYP71BL2) and its homolog (CYP71BL1) from sunflower catalyze distinct regio- and stereoselective hydroxylations in sesquiterpene lactone metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
preliminary biological screening of 7α-Hydroxyfrullanolide
An In-Depth Technical Guide to the Preliminary Biological Screening of 7α-Hydroxyfrullanolide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the (7HF), a sesquiterpene lactone with demonstrated anticancer, anti-inflammatory, and antibacterial properties. The information is compiled from peer-reviewed scientific literature to facilitate further research and development.
Data Presentation
Anticancer Activity: Cytotoxicity
The cytotoxic effects of 7α-Hydroxyfrullanolide have been evaluated against various human breast cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, are summarized below.
| Cell Line | Cancer Type | IC50 (µg/mL) at 72h |
| MDA-MB-468 | Triple-Negative Breast Cancer | 2.97 ± 0.49[1] |
| MCF-7 | Breast Adenocarcinoma (ER+, PR+) | 4.05 ± 0.13[1] |
| MDA-MB-231 | Triple-Negative Breast Cancer | 4.35 ± 0.74[1] |
Note: According to the US National Cancer Institute, pure compounds with an IC50 < 4 µg/mL are considered highly potent.[2]
Cell Cycle Arrest and Apoptosis
Treatment of MDA-MB-468 cells with 7HF has been shown to induce cell cycle arrest at the G2/M phase and promote apoptosis.
| 7HF Concentration (µM) | Effect on MDA-MB-468 Cells (24h treatment) |
| 6, 12, 24 | Dose-dependent increase in the SubG1 phase population (from 23.32% to 49.79%)[1] |
| 6, 12, 24 | Expansion of the G2/M phase cell population |
| 6, 12, 24 | Dose-dependent increase in the total apoptotic cell population (from 1.7% to 54%) |
Antimicrobial Activity
7α-Hydroxyfrullanolide has demonstrated significant activity against Gram-positive bacteria.
| Microorganism | Activity Metric | Value |
| Mycobacterium tuberculosis | Minimum Inhibitory Concentration (MIC) | 12.50 µg/mL |
Experimental Protocols
Cell Viability Assessment (MTT Assay)
The cytotoxic effects of 7HF on breast cancer and normal cells were determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.
-
Cell Seeding: Cells are seeded in 96-well plates at an appropriate density and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with various concentrations of 7HF for a specified duration (e.g., 72 hours).
-
MTT Incubation: After treatment, the medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL) and incubated for a few hours to allow for the formation of formazan crystals.
-
Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells.
Cell Cycle Analysis (Flow Cytometry)
The effect of 7HF on the cell cycle distribution is analyzed by flow cytometry using propidium iodide (PI) staining.
-
Cell Treatment: Cells are treated with different concentrations of 7HF for a specified time.
-
Cell Harvesting and Fixation: Cells are harvested, washed with PBS, and fixed in cold ethanol (e.g., 70%) overnight at -20°C.
-
Staining: The fixed cells are washed and stained with a solution containing PI and RNase A.
-
Flow Cytometry: The DNA content of the cells is analyzed using a flow cytometer. The percentages of cells in the SubG1, G1, S, and G2/M phases of the cell cycle are determined.
Apoptosis Assay (Annexin V-FITC/PI Staining)
The induction of apoptosis by 7HF is quantified using an Annexin V-FITC and PI staining kit followed by flow cytometry.
-
Cell Treatment: Cells are treated with various concentrations of 7HF.
-
Cell Harvesting: Both floating and adherent cells are collected.
-
Staining: Cells are washed and resuspended in Annexin V binding buffer, followed by the addition of Annexin V-FITC and PI. The mixture is incubated in the dark.
-
Flow Cytometry: The stained cells are analyzed by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
Antibacterial-Activity-Directed Fractionation
This method is used to isolate and identify antibacterial compounds from a crude extract.
-
Extraction: The plant material (e.g., Sphaeranthus indicus) is extracted with a suitable solvent.
-
Fractionation: The crude extract is subjected to chromatographic techniques (e.g., column chromatography) to separate it into different fractions.
-
Antibacterial Testing: Each fraction is tested for its antibacterial activity against target microorganisms.
-
Isolation and Identification: The active fractions are further purified to isolate the pure compound (7HF), and its structure is elucidated using spectroscopic methods (e.g., NMR).
Signaling Pathways and Experimental Workflows
7HF-Induced G2/M Arrest and Apoptosis in TNBC Cells
7α-Hydroxyfrullanolide induces G2/M phase cell cycle arrest and apoptosis in triple-negative breast cancer (TNBC) cells through the modulation of key regulatory proteins. The proposed mechanism involves the upregulation of Bub3 and cyclin B1, and an increase in the phosphorylation of Cdk1 (Tyr 15). This leads to a halt in the cell cycle at the G2/M transition, ultimately triggering apoptosis.
Caption: 7HF-induced G2/M arrest and apoptosis signaling pathway in TNBC cells.
General Workflow for Preliminary Biological Screening of a Natural Product
The preliminary biological screening of a natural product like 7α-Hydroxyfrullanolide typically follows a systematic workflow from extraction to the identification of its biological activities.
Caption: General workflow for the biological screening of 7α-Hydroxyfrullanolide.
References
- 1. Anticancer Effects and Molecular Action of 7-α-Hydroxyfrullanolide in G2/M-Phase Arrest and Apoptosis in Triple Negative Breast Cancer Cells [mdpi.com]
- 2. Anticancer Effects and Molecular Action of 7-α-Hydroxyfrullanolide in G2/M-Phase Arrest and Apoptosis in Triple Negative Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Natural Analogs of 7-Hydroxyfrullanolide
Introduction
7-α-Hydroxyfrullanolide (7-HF) is a eudesmanolide-type sesquiterpenoid lactone, a class of natural products known for a wide array of biological activities.[1][2][3] This compound is primarily isolated from flowering plants of the Asteraceae family, such as Sphaeranthus indicus and Grangea maderaspatana.[4][5] 7-HF has garnered significant interest within the scientific community for its potent anti-inflammatory, anticancer, and cardioprotective properties. Its therapeutic potential is often attributed to its core chemical structure, particularly the α-methylene-γ-lactone moiety, which can interact with biological nucleophiles. This guide provides a detailed overview of the natural analogs of 7-hydroxyfrullanolide, their biological activities, standard experimental protocols for their isolation and identification, and insights into their molecular mechanisms of action.
Prominent Natural Analogs and Related Structures
The structural scaffold of 7-hydroxyfrullanolide allows for considerable chemical diversity through variations in hydroxylation, acetylation, and oxidation. Several natural analogs have been isolated from the same plant sources, offering a valuable library of related compounds for structure-activity relationship (SAR) studies.
-
Analogs from Sphaeranthus indicus : Alongside 7-hydroxyfrullanolide, a series of nine structurally similar frullanolide/eudesmanoid sesquiterpene congeners have been isolated from this plant.
-
Analogs from Vernonia cinerea : This plant has yielded several hirsutinolide-type sesquiterpene lactones, which, while differing in their core skeleton, share the characteristic lactone ring and exhibit related biological activities, such as the inhibition of key cancer signaling pathways.
-
Analogs from Liverworts : Bryophytes, particularly liverworts of the Frullania genus, are a rich source of various sesquiterpene lactones, including frullanolides, known for their bioactivity.
-
Biotransformed Derivatives : Microbial transformation of 7-hydroxyfrullanolide using cultures of fungi like Aspergillus niger and Cunninghamella echinulata has produced novel derivatives such as 1β,7α-dihydroxyfrullanolide and 7α-hydroxy-1-oxofrullanolide. Although not strictly natural, these analogs are crucial for exploring the chemical space around the parent molecule.
Quantitative Bioactivity Data
The following table summarizes quantitative data for 7-hydroxyfrullanolide and its representative analogs, highlighting their cytotoxic and anti-inflammatory potential.
| Compound/Extract | Source / Type | Target / Assay | Activity Metric | Result | Citation |
| 7-α-Hydroxyfrullanolide | G. maderaspatana | MDA-MB-468 Breast Cancer Cells | IC₅₀ | 2.97 ± 0.49 µg/mL | |
| 7-α-Hydroxyfrullanolide | G. maderaspatana | MCF-7 Breast Cancer Cells | IC₅₀ | 4.05 ± 0.13 µg/mL | |
| 7-α-Hydroxyfrullanolide | G. maderaspatana | MDA-MB-231 Breast Cancer Cells | IC₅₀ | 4.35 ± 0.74 µg/mL | |
| Ethyl Acetate Extract | S. indicus | 3T3-L1 Pre-adipocyte Cells | Lipid Accumulation Inhibition | 65.9% at 10 µg/mL | |
| 8α-(2′Z-tigloyloxy)-hirsutinolide-13-O-acetate | V. cinerea | U251MG Glioblastoma Cells | % Inhibition (Viability) | 48.6% at 5 µM | |
| 8α-Tigloyloxyhirsutinolide-13-O-acetate | V. cinerea | U251MG Glioblastoma Cells | % Inhibition (Viability) | 88.8% at 5 µM | |
| 8α-Tigloyloxyhirsutinolide-13-O-acetate | V. cinerea | MDA-MB-231 Breast Cancer Cells | % Inhibition (Viability) | 81.7% at 5 µM | |
| 8α-Hydroxy-13-O-tigloyl-hirsutinolide | V. cinerea | U251MG Glioblastoma Cells | % Inhibition (Viability) | 80.9% at 5 µM |
Experimental Protocols
The isolation and characterization of frullanolide-type sesquiterpenoid lactones follow a standardized workflow in natural product chemistry.
General Workflow for Isolation and Identification
Caption: General workflow for the isolation and analysis of natural products.
Extraction and Isolation
-
Plant Material Preparation : Air-dried and powdered plant material (e.g., flower heads of S. indicus) is subjected to extraction.
-
Extraction : The powdered material is typically extracted exhaustively with a solvent such as methanol (MeOH), ethanol (EtOH), or chloroform (CHCl₃) at room temperature. The resulting solution is filtered and concentrated under reduced pressure to yield a crude extract.
-
Fractionation : The crude extract is often suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate (EtOAc), to separate compounds based on their polarity.
-
Column Chromatography (CC) : The bioactive fraction (e.g., the chloroform fraction) is subjected to column chromatography on a silica gel stationary phase. A gradient elution system, commonly using mixtures of n-hexane and ethyl acetate, is employed to separate the constituents. Fractions are collected and monitored by Thin Layer Chromatography (TLC).
-
Purification : Fractions containing the target compounds are pooled and purified further by repeated column chromatography or by preparative High-Performance Liquid Chromatography (HPLC) to yield the pure analogs.
Structure Elucidation
The chemical structures of the isolated pure compounds are determined using a combination of spectroscopic techniques.
-
Mass Spectrometry (MS) : High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) is used to determine the exact molecular weight and elemental formula of the compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy :
-
1D NMR : ¹H and ¹³C NMR spectra provide information about the proton and carbon environments in the molecule.
-
2D NMR : Techniques such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), Heteronuclear Multiple Bond Correlation (HMBC), and Nuclear Overhauser Effect Spectroscopy (NOESY) are critical for establishing the connectivity of atoms and the relative stereochemistry of the molecule.
-
Mechanisms of Action and Signaling Pathways
Sesquiterpenoid lactones exert their biological effects by modulating various cellular signaling pathways, often through direct interaction with key regulatory proteins.
Inhibition of Pro-inflammatory Pathways
A primary mechanism for the anti-inflammatory activity of many sesquiterpenoid lactones is the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway. The α,β-unsaturated carbonyl group in the lactone ring acts as a Michael acceptor, forming covalent bonds with nucleophilic residues, particularly cysteine, on target proteins. In the NF-κB pathway, this can involve the alkylation of a critical cysteine residue (Cys38) on the p65 subunit of NF-κB, which prevents its translocation to the nucleus and subsequent transcription of pro-inflammatory genes. A similar inhibitory mechanism has been proposed for the STAT3 pathway.
Caption: Inhibition of the NF-κB signaling pathway by sesquiterpenoid lactones.
Disruption of Microtubule Dynamics and Cell Cycle Arrest
In the context of cancer, 7-hydroxyfrullanolide has been shown to interfere with the cell cycle. It disrupts the dynamic arrangement of spindle microtubules, leading to a reduction in the polymerization of α- and β-tubulin. This interference triggers a DNA damage response, inducing cell cycle arrest primarily at the G2/M phase, which ultimately leads to apoptosis in cancer cells. Molecular docking studies predict that 7-HF binds preferentially to β-tubulin, with its lactone, ketone, and hydroxyl groups facilitating these interactions.
Conclusion
7-Hydroxyfrullanolide and its natural analogs represent a promising class of bioactive compounds with significant therapeutic potential. Their diverse biological activities, including anti-inflammatory, cytotoxic, and anti-adipogenic effects, make them attractive candidates for drug discovery and development. The core eudesmanolide and related sesquiterpenoid lactone skeletons serve as valuable scaffolds for the synthesis of novel derivatives with improved efficacy and specificity. The detailed protocols and mechanistic insights provided in this guide are intended to facilitate further research into this important class of natural products, ultimately paving the way for new therapeutic interventions.
References
- 1. mdpi.com [mdpi.com]
- 2. Biological Activity of Selected Natural and Synthetic Terpenoid Lactones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. WO2012014216A1 - 7-hydroxyfrullanolide and its analogs for prevention, control and treatment of metabolic disorders - Google Patents [patents.google.com]
- 5. Anticancer mechanism of 7-α-hydroxyfrullanolide on microtubules and computational prediction of its target binding in triple-negative breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Sesquiterpene Lactone Classification and Biological Activity of 7α-Hydroxyfrullanolide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 7α-Hydroxyfrullanolide, a sesquiterpene lactone with significant therapeutic potential. It details its classification, chemical structure, and biological activities, with a particular focus on its anticancer properties against triple-negative breast cancer (TNBC). This document includes detailed experimental protocols for key assays, a summary of quantitative data, and a visualization of the compound's signaling pathway to facilitate further research and drug development.
Introduction
Sesquiterpene lactones (SLs) are a diverse group of naturally occurring compounds, predominantly found in plants of the Asteraceae family.[1] These compounds are characterized by a 15-carbon skeleton and a lactone ring.[2] SLs have garnered significant attention in the scientific community for their wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer effects.[3][4] 7α-Hydroxyfrullanolide is a notable sesquiterpene lactone that has demonstrated potent biological effects, particularly in the realm of oncology.[3] This guide aims to provide a detailed technical resource on the classification, biological mechanism, and experimental evaluation of 7α-Hydroxyfrullanolide.
Classification and Chemical Structure
7α-Hydroxyfrullanolide is classified as a eudesmanolide-type sesquiterpene lactone. The eudesmanolide skeleton is a bicyclic sesquiterpenoid structure. The chemical formula for 7α-Hydroxyfrullanolide is C₁₅H₂₀O₃, and its molecular weight is 248.32 g/mol . It has been isolated from plants such as Grangea maderaspatana and Sphaeranthus indicus.
Chemical Structure of 7α-Hydroxyfrullanolide:
Figure 1: Chemical structure of 7α-Hydroxyfrullanolide.
Biological Activity and Signaling Pathways
7α-Hydroxyfrullanolide exhibits a range of biological activities, including antibacterial and anticancer effects. Its most extensively studied activity is its potent cytotoxicity against various cancer cell lines, with a particular efficacy against triple-negative breast cancer (TNBC) cells.
The anticancer mechanism of 7α-Hydroxyfrullanolide in TNBC cells involves the induction of G2/M phase cell cycle arrest and apoptosis. This is achieved through the modulation of several key signaling proteins:
-
Upregulation of:
-
Bub3
-
Cyclin B1
-
Phosphorylated Cdk1 (p-Cdk1) at Tyr15
-
p21 (in a p53-independent manner)
-
Bax
-
Cleaved caspases-7, -8, and -9
-
-
Downregulation of:
-
Bcl-2
-
The upregulation of Bub3, Cyclin B1, and p-Cdk1 leads to arrest at the G2/M checkpoint of the cell cycle. The increased expression of the pro-apoptotic protein Bax and the decreased expression of the anti-apoptotic protein Bcl-2 shift the cellular balance towards apoptosis. This is further confirmed by the activation of executioner caspases.
Below is a diagram illustrating the signaling pathway of 7α-Hydroxyfrullanolide in TNBC cells.
Caption: Signaling pathway of 7α-Hydroxyfrullanolide in TNBC cells.
Quantitative Data
The cytotoxic activity of 7α-Hydroxyfrullanolide has been evaluated against several human cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) values are summarized in the table below.
| Cell Line | Cancer Type | IC₅₀ (µg/mL) | Incubation Time (h) | Reference |
| MDA-MB-468 | Triple-Negative Breast Cancer | 2.97 ± 0.49 | 72 | |
| MDA-MB-231 | Triple-Negative Breast Cancer | 4.35 ± 0.74 | 72 | |
| MCF-7 | Breast Cancer (ER+) | 4.05 ± 0.13 | 72 | |
| MDA-MB-468 | Triple-Negative Breast Cancer | 3.49 ± 0.22 | 24 |
Experimental Protocols
This section provides detailed protocols for the key assays used to characterize the biological activity of 7α-Hydroxyfrullanolide.
MTT Assay for Cytotoxicity
This assay measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
96-well plates
-
7α-Hydroxyfrullanolide stock solution
-
Cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of 7α-Hydroxyfrullanolide and a vehicle control. Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
Add 10-20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Carefully remove the medium containing MTT.
-
Add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
Cell Cycle Analysis by Flow Cytometry
This protocol is for analyzing the distribution of cells in different phases of the cell cycle.
Materials:
-
Phosphate-buffered saline (PBS)
-
70% ethanol (ice-cold)
-
Propidium iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Culture and treat cells with 7α-Hydroxyfrullanolide for the desired time.
-
Harvest the cells by trypsinization and wash with ice-cold PBS.
-
Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing. Incubate at -20°C for at least 2 hours.
-
Wash the fixed cells with PBS.
-
Resuspend the cell pellet in PI staining solution and incubate in the dark at room temperature for 30 minutes.
-
Analyze the samples using a flow cytometer.
Apoptosis Assay using Annexin V-FITC and Propidium Iodide
This assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
PBS
-
Flow cytometer
Procedure:
-
Induce apoptosis by treating cells with 7α-Hydroxyfrullanolide.
-
Harvest and wash the cells with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to 100 µL of the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze by flow cytometry within one hour.
Western Blotting for Protein Expression Analysis
This technique is used to detect specific proteins in a sample.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (specific to target proteins)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Lyse treated and control cells in ice-cold lysis buffer.
-
Determine the protein concentration of the lysates.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
Conclusion
7α-Hydroxyfrullanolide, a eudesmanolide sesquiterpene lactone, demonstrates significant potential as a therapeutic agent, particularly in the context of triple-negative breast cancer. Its mechanism of action, involving the induction of G2/M phase arrest and apoptosis through the modulation of key regulatory proteins, provides a solid foundation for further preclinical and clinical investigation. The detailed protocols and compiled data in this guide are intended to serve as a valuable resource for researchers and drug development professionals working to advance the therapeutic applications of this promising natural compound.
References
Methodological & Application
Application Notes and Protocols for the Extraction of 7α-Hydroxyfrullanolide from Grangea maderaspatana
Audience: Researchers, scientists, and drug development professionals.
Introduction
Grangea maderaspatana, a plant belonging to the Asteraceae family, is a source of various bioactive compounds, including the sesquiterpene lactone 7α-Hydroxyfrullanolide. This eudesmanolide has garnered significant interest within the scientific community due to its potent biological activities, including anti-inflammatory, antibacterial, and notably, anticancer properties.[1] In the context of oncology, 7α-Hydroxyfrullanolide has been shown to induce G2/M phase arrest and apoptosis in cancer cells, highlighting its potential as a lead compound for the development of novel chemotherapeutic agents. These application notes provide a comprehensive overview of the extraction and purification of 7α-Hydroxyfrullanolide from Grangea maderaspatana, along with its mechanism of action in cancer cells.
Data Presentation
The following tables summarize the quantitative data associated with the extraction and bioactivity of 7α-Hydroxyfrullanolide.
Table 1: Extraction and Purification of 7α-Hydroxyfrullanolide
| Parameter | Value | Reference |
| Starting Material | Dried powder of Grangea maderaspatana | [1] |
| Extraction Solvent | Dichloromethane (CH₂Cl₂) | [1] |
| Purification Method | Silica Gel Column Chromatography | [1] |
| Elution Solvents | Hexane-Ethyl Acetate (EtOAc) Gradient | [1] |
| Yield of 7α-Hydroxyfrullanolide | 225.5 mg | |
| Purity | >90% | |
| Rf Value | 0.74 (Silica gel, CH₂Cl₂-Acetone 9:1) | |
| Molecular Formula | C₁₅H₂₀O₃ | |
| Molecular Weight (m/z) | 248 |
Table 2: Cytotoxicity of 7α-Hydroxyfrullanolide against Breast Cancer Cell Lines (72h treatment)
| Cell Line | IC₅₀ (µg/mL) | Selectivity Index | Reference |
| MDA-MB-468 (TNBC) | 2.97 ± 0.49 | - | |
| MCF-7 | 4.05 ± 0.13 | - | |
| MDA-MB-231 (TNBC) | 4.35 ± 0.74 | - |
Experimental Protocols
Protocol 1: Extraction of 7α-Hydroxyfrullanolide from Grangea maderaspatana
This protocol details the extraction and purification of 7α-Hydroxyfrullanolide from the dried powder of Grangea maderaspatana.
1. Plant Material Preparation:
-
Collect and air-dry the whole plant of Grangea maderaspatana.
-
Grind the dried plant material into a fine powder.
2. Extraction:
-
Macerate the dried plant powder with dichloromethane (CH₂Cl₂) at room temperature. The ratio of plant material to solvent should be sufficient to ensure thorough wetting and extraction.
-
Stir the mixture for a period of 24-48 hours.
-
Filter the extract through Whatman No. 1 filter paper.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature not exceeding 45°C to obtain the crude dichloromethane extract.
3. Purification by Silica Gel Column Chromatography:
-
Prepare a silica gel column (e.g., silica gel 60, 230-400 mesh). The size of the column will depend on the amount of crude extract to be purified.
-
Pre-elute the column with hexane.
-
Dissolve the crude dichloromethane extract in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel.
-
After the solvent has evaporated, carefully load the dried silica gel-adsorbed extract onto the top of the column.
-
Elute the column with a gradient of hexane and ethyl acetate (EtOAc), starting with 100% hexane and gradually increasing the polarity to 100% ethyl acetate. A suggested gradient is as follows:
-
100% Hexane
-
Hexane:EtOAc (9:1)
-
Hexane:EtOAc (8:2)
-
Hexane:EtOAc (7:3)
-
Hexane:EtOAc (6:4)
-
Hexane:EtOAc (5:5)
-
Hexane:EtOAc (4:6)
-
Hexane:EtOAc (3:7)
-
Hexane:EtOAc (2:8)
-
Hexane:EtOAc (1:9)
-
100% EtOAc
-
-
Collect fractions of a suitable volume (e.g., 20-30 mL).
4. Fraction Analysis and Compound Isolation:
-
Monitor the collected fractions by thin-layer chromatography (TLC) using a mobile phase such as dichloromethane-acetone (9:1).
-
Visualize the spots under UV light (254 nm) and/or by staining with a suitable reagent (e.g., anisaldehyde-sulfuric acid).
-
Pool the fractions containing the compound of interest (Rf = 0.74 in CH₂Cl₂-Acetone 9:1).
-
Evaporate the solvent from the pooled fractions to obtain purified 7α-Hydroxyfrullanolide.
5. Structure Elucidation:
-
Confirm the identity and purity of the isolated compound using spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Mandatory Visualizations
Diagram 1: Experimental Workflow for 7α-Hydroxyfrullanolide Extraction
Caption: Workflow for the extraction and purification of 7α-Hydroxyfrullanolide.
Diagram 2: Signaling Pathway of 7α-Hydroxyfrullanolide Induced G2/M Arrest
Caption: 7α-Hydroxyfrullanolide induces G2/M phase arrest in cancer cells.
Diagram 3: Signaling Pathway of 7α-Hydroxyfrullanolide Induced Apoptosis
Caption: 7α-Hydroxyfrullanolide triggers apoptosis via intrinsic pathway modulation.
References
Application Notes and Protocols for the Semi-Synthesis and Biological Investigation of 7-Hydroxyfrullanolide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the semi-synthesis of 7-hydroxyfrullanolide, a naturally occurring sesquiterpene lactone, and detail its significant biological activities. The protocols outlined below are intended to serve as a guide for the laboratory preparation of 7-hydroxyfrullanolide from a readily available precursor and for the investigation of its cellular effects.
Introduction
7-Hydroxyfrullanolide is a sesquiterpene lactone of the eudesmanolide type, primarily isolated from medicinal plants such as Sphaeranthus indicus and Grangea maderaspatana.[1] This natural product has garnered significant interest within the scientific community due to its potent anti-inflammatory and anticancer properties.[1][2] Preclinical studies have demonstrated its ability to induce cell cycle arrest at the G2/M phase and promote apoptosis in cancer cell lines, particularly in triple-negative breast cancer (TNBC).[3][4] The mechanism of action involves the modulation of key signaling proteins that regulate cell division and survival. Given its therapeutic potential, the development of reliable methods for its synthesis and the elucidation of its biological mechanisms are of high importance for drug discovery and development.
While the total synthesis of 7-hydroxyfrullanolide is complex, a more accessible approach is the semi-synthesis from the related, and often more abundant, natural product, frullanolide. This can be achieved through a regioselective allylic oxidation. The following sections detail a plausible protocol for this semi-synthesis and provide methods for evaluating the biological activity of the resulting compound.
Semi-Synthesis of 7-Hydroxyfrullanolide from Frullanolide
The proposed semi-synthesis involves the allylic hydroxylation of frullanolide at the C7 position. This transformation can be achieved using selenium dioxide (SeO₂) with an oxidant such as tert-butyl hydroperoxide (t-BuOOH). This method has been successfully applied to other eudesmanolides for the introduction of a hydroxyl group at an allylic position.
Experimental Workflow:
Caption: Semi-synthesis workflow for 7-hydroxyfrullanolide.
Experimental Protocol: Allylic Oxidation of Frullanolide
Materials:
-
Frullanolide
-
Selenium dioxide (SeO₂)
-
tert-Butyl hydroperoxide (t-BuOOH), 70% in water
-
Dichloromethane (CH₂Cl₂), anhydrous
-
Ethyl acetate (EtOAc)
-
n-Hexane
-
Silica gel for column chromatography
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve frullanolide (1.0 eq) in anhydrous dichloromethane (CH₂Cl₂).
-
Addition of Reagents: To the stirred solution, add selenium dioxide (0.2 eq).
-
Initiation of Reaction: Slowly add tert-butyl hydroperoxide (5.0 eq) to the reaction mixture at room temperature.
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a mobile phase of hexane:ethyl acetate (e.g., 7:3 v/v). The reaction is typically complete within 24-48 hours.
-
Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volumes).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product. Purify the crude residue by silica gel column chromatography, eluting with a gradient of hexane and ethyl acetate to afford pure 7-hydroxyfrullanolide.
-
Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Quantitative Data (Illustrative):
| Parameter | Value |
| Starting Material | Frullanolide |
| Product | 7-Hydroxyfrullanolide |
| Molecular Formula | C₁₅H₂₀O₃ |
| Molecular Weight | 248.32 g/mol |
| Typical Yield | 30-50% (estimated) |
| Purity (by HPLC) | >95% |
| Appearance | White to off-white solid |
Biological Activity and Signaling Pathways
7-Hydroxyfrullanolide has been reported to exhibit significant anticancer activity, particularly against triple-negative breast cancer cells, by inducing G2/M phase cell cycle arrest and apoptosis.
Signaling Pathway of 7-Hydroxyfrullanolide in Cancer Cells:
Caption: 7-Hydroxyfrullanolide's proposed mechanism of action.
Protocol: Cell Viability and Apoptosis Assay
Materials:
-
Cancer cell line (e.g., MDA-MB-231)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
7-Hydroxyfrullanolide (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Annexin V-FITC Apoptosis Detection Kit
-
96-well plates
-
Flow cytometer
Cell Viability (MTT Assay) Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000 cells/well and incubate for 24 hours.
-
Treatment: Treat the cells with various concentrations of 7-hydroxyfrullanolide (e.g., 0, 1, 5, 10, 25, 50 µM) for 24, 48, and 72 hours.
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the cell viability as a percentage of the control (untreated cells).
Apoptosis (Annexin V-FITC Assay) Protocol:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with 7-hydroxyfrullanolide at the desired concentrations (e.g., IC₅₀ value determined from the MTT assay) for 24 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in binding buffer and stain with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Quantify the percentage of early apoptotic (Annexin V-positive, PI-negative), late apoptotic (Annexin V-positive, PI-positive), and necrotic (Annexin V-negative, PI-positive) cells.
Quantitative Data from Biological Assays (Illustrative):
| Assay | Cell Line | Parameter | Value (Example) |
| Cell Viability | MDA-MB-231 | IC₅₀ (48h) | 15 µM |
| Apoptosis | MDA-MB-231 | Apoptotic Cells (at IC₅₀) | 45% |
Conclusion
The semi-synthesis of 7-hydroxyfrullanolide via allylic oxidation of frullanolide presents a feasible route for obtaining this biologically active compound for research purposes. Its demonstrated ability to inhibit cancer cell proliferation and induce apoptosis underscores its potential as a lead compound in the development of novel anticancer therapeutics. The protocols provided herein offer a framework for the synthesis, purification, and biological evaluation of 7-hydroxyfrullanolide, facilitating further investigation into its therapeutic applications.
References
- 1. Anticancer mechanism of 7-α-hydroxyfrullanolide on microtubules and computational prediction of its target binding in triple-negative breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anticancer mechanism of 7-α-hydroxyfrullanolide on microtubules and computational prediction of its target binding in triple-negative breast cancer cells [PeerJ] [peerj.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Anticancer Effects and Molecular Action of 7-α-Hydroxyfrullanolide in G2/M-Phase Arrest and Apoptosis in Triple Negative Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
Microbial Transformation of 7α-Hydroxyfrullanolide: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the microbial transformation of 7α-Hydroxyfrullanolide, a sesquiterpenoid lactone with known antibacterial properties.[1] Biotransformation of this parent compound using various fungal strains can lead to the generation of novel derivatives with potentially modified biological activities, offering a valuable tool for drug discovery and development programs. The following sections detail the microorganisms involved, the resulting transformed products, quantitative data, and step-by-step experimental protocols.
Overview of Microbial Transformation
Microbial transformation utilizes whole-cell cultures of fungi to carry out specific chemical modifications on a substrate molecule. In the case of 7α-Hydroxyfrullanolide, fungi such as Aspergillus niger, Cunninghamella echinulata, and Curvularia lunata have been successfully employed to produce a range of derivatives.[1] These transformations typically involve hydroxylation, oxidation, and reduction reactions, leading to a diverse set of metabolites.[1][2]
Logical Workflow of Microbial Transformation
Caption: Experimental workflow for the microbial transformation of 7α-Hydroxyfrullanolide.
Data Presentation: Transformed Products
The microbial transformation of 7α-Hydroxyfrullanolide (1) yields several derivatives. The specific products obtained depend on the fungal strain used for the biotransformation.
Table 1: Products from Microbial Transformation of 7α-Hydroxyfrullanolide (1)
| Product No. | Product Name | Transforming Microorganism(s) | Reference |
| 2 | 1β,7α-dihydroxyfrullanolide | Cunninghamella echinulata, Curvularia lunata | [1] |
| 3 | 7α-hydroxy-1-oxofrullanolide | Cunninghamella echinulata, Curvularia lunata | |
| 4 | 4,5-dihydro-7α-hydroxyfrullanolide | Cunninghamella echinulata, Curvularia lunata | |
| 5 | 11,13-dihydro-7α-hydroxyfrullanolide | Aspergillus niger, Rhizopus circinans | |
| 6 | 13-acetyl-7α-hydroxyfrullanolide | Aspergillus niger, Rhizopus circinans | |
| 7 | 2α,7α-dihydroxysphaerantholide | Aspergillus niger, Rhizopus circinans |
Table 2: ¹³C-NMR Spectroscopic Data for 7α-hydroxy-11,13-dihydrofrullanolide (2)
| Carbon No. | Chemical Shift (δ) | Multiplicity |
| 1 | 36.4 | CH₂ |
| 2 | 18.2 | CH₂ |
| 3 | 28.9 | CH₂ |
| 4 | 141.2 | C |
| 5 | 125.7 | C |
| 6 | 82.1 | CH |
| 7 | 78.9 | C |
| 8 | 24.5 | CH₂ |
| 9 | 39.8 | CH₂ |
| 10 | 41.2 | C |
| 11 | 45.1 | CH |
| 12 | 180.1 | C |
| 13 | 12.1 | CH₃ |
| 14 | 20.8 | CH₃ |
| 15 | 19.5 | CH₃ |
| Data obtained from studies utilizing Aspergillus niger. |
Experimental Protocols
The following are detailed protocols for the microbial transformation of 7α-Hydroxyfrullanolide based on established methodologies.
Materials and Media
-
Microorganisms: Aspergillus niger (ATCC 10549), Cunninghamella echinulata (ATCC 9244), Curvularia lunata (ATCC 12017), Rhizopus circinans.
-
Media Components: Glucose, peptone, yeast extract, KH₂PO₄, glycerol. All components should be of analytical grade.
-
Substrate: 7α-Hydroxyfrullanolide (1) dissolved in a suitable solvent (e.g., acetone).
Fungal Culture and Fermentation
Protocol 1: General Fungal Culture and Fermentation
-
Media Preparation: Prepare the fermentation medium consisting of (per 100 ml):
-
Glucose: 2.0 g
-
Peptone: 0.5 g
-
Yeast extract: 0.5 g
-
KH₂PO₄: 0.5 g
-
Glycerol: 1.0 ml Adjust the pH of the medium to 6.0.
-
-
Sterilization: Dispense 100 ml of the medium into 250 ml flasks and autoclave at 121°C for 15 minutes.
-
Inoculation: Inoculate the sterilized medium with a spore suspension or a small agar plug of the desired fungal strain.
-
Pre-incubation: Incubate the cultures on a rotary shaker at 25°C and 150 rpm for 48-72 hours to allow for sufficient mycelial growth.
-
Substrate Addition: Prepare a stock solution of 7α-Hydroxyfrullanolide (1) in acetone. Add the substrate solution to the fungal cultures to a final concentration of 0.1-0.2 mg/ml.
-
Fermentation: Continue the incubation under the same conditions for an additional 5-12 days. Monitor the transformation progress by thin-layer chromatography (TLC).
-
Control: Prepare a control flask containing only the substrate in the sterile medium (without the microorganism) to check for abiotic transformation. Also, maintain a culture of the microorganism without the substrate to identify any fungal metabolites that might interfere with product analysis.
Extraction and Purification of Metabolites
Protocol 2: Extraction and Purification
-
Harvesting: After the incubation period, separate the mycelium from the culture broth by filtration.
-
Extraction:
-
Broth Extraction: Extract the filtrate three times with an equal volume of chloroform or ethyl acetate.
-
Mycelium Extraction: Homogenize the mycelium with acetone and then extract with chloroform or ethyl acetate.
-
-
Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate, and evaporate to dryness under reduced pressure to obtain a crude extract.
-
Purification:
-
Subject the crude extract to column chromatography on silica gel.
-
Elute the column with a gradient of solvents, typically starting with petroleum ether and gradually increasing the polarity with ethyl acetate.
-
Collect fractions and monitor by TLC to isolate the transformed products.
-
Further purification can be achieved by preparative TLC or high-performance liquid chromatography (HPLC) if necessary.
-
Structural Elucidation
The structures of the purified metabolites are typically elucidated using a combination of spectroscopic techniques, including:
-
Nuclear Magnetic Resonance (NMR): ¹H-NMR, ¹³C-NMR, COSY, and HMQC experiments are crucial for determining the chemical structure and stereochemistry of the transformed products.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the molecular formula of the compounds.
-
Infrared (IR) Spectroscopy: Provides information about the functional groups present in the molecule.
-
Ultraviolet (UV) Spectroscopy: Used to identify chromophoric groups.
Transformation Pathway Visualization
Caption: Microbial transformation pathways of 7α-Hydroxyfrullanolide by different fungi.
Conclusion
The microbial transformation of 7α-Hydroxyfrullanolide presents a feasible and effective method for generating novel derivatives. The protocols outlined in this document provide a foundation for researchers to explore the biotransformation potential of this and other bioactive sesquiterpenoids. The resulting compounds can be further evaluated for their pharmacological properties, contributing to the development of new therapeutic agents.
References
Application Notes and Protocols for 7α-Hydroxyfrullanolide in Cell-Based Assays
Audience: Researchers, scientists, and drug development professionals.
Introduction
7α-Hydroxyfrullanolide (7HF) is a sesquiterpene lactone primarily isolated from plants of the Asteraceae family, such as Grangea maderaspatana and Sphaeranthus indicus.[1][2] This natural compound has garnered significant interest within the scientific community due to its potent biological activities, including anti-cancer, anti-inflammatory, and anti-bacterial effects.[1][3] In the context of drug discovery and development, 7HF presents a promising lead compound, particularly for its demonstrated efficacy against triple-negative breast cancer (TNBC) cells.[1] These application notes provide a comprehensive overview of the use of 7HF in various cell-based assays, detailing its mechanism of action and providing standardized protocols for its evaluation.
Mechanism of Action
7α-Hydroxyfrullanolide exerts its cellular effects through the modulation of multiple signaling pathways, leading to cell cycle arrest, apoptosis, and the inhibition of inflammatory responses.
Anticancer Effects:
In cancer cells, particularly TNBC, 7HF has been shown to induce G2/M phase cell cycle arrest and apoptosis. This is achieved through:
-
Upregulation of cell cycle inhibitors: 7HF increases the expression of proteins such as Bub3, cyclin B1, and p53-independent p21.
-
Suppression of survival signals: It inhibits the activity of pro-survival proteins like p-Akt (Ser 473), FoxO3a, and β-catenin, potentially through the upregulation of the PP2A-A subunit.
-
Induction of apoptosis: 7HF triggers both intrinsic and extrinsic apoptotic pathways by upregulating pro-apoptotic proteins like Bax and downregulating anti-apoptotic proteins like Bcl-2. This leads to the activation of caspases, including cleaved caspase-7, -8, and -9.
-
Microtubule disruption: 7HF has been observed to disrupt the dynamic arrangement of microtubules, contributing to its anti-mitotic activity.
Anti-inflammatory Effects:
7HF demonstrates significant anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. Key aspects of its anti-inflammatory mechanism include:
-
Cytokine suppression: It dose-dependently diminishes the production of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) in immune cells.
-
NF-κB pathway inhibition: The reduction in pro-inflammatory cytokines is associated with the inhibition of the NF-κB signaling pathway. 7HF has been shown to prevent the degradation of IκB-α, which in turn prevents the nuclear translocation of NF-κB.
-
Modulation of intracellular calcium: 7HF can increase intracellular calcium levels, which may play a role in its inhibitory effects on CD4+ T cell and macrophage responses.
Data Presentation
| Cell Line | Type | IC50 (µg/mL) at 72h | Selectivity Index (SI) |
| MDA-MB-468 | TNBC | 2.97 ± 0.49 | > 3 |
| MDA-MB-231 | TNBC | 4.35 ± 0.74 | > 3 |
| MCF-7 | Non-TNBC | 4.05 ± 0.13 | > 3 |
| Normal Breast Cells | - | 12.99 ± 7.42 | - |
Data sourced from a study on the anti-cancer effects of 7HF. The high selectivity index indicates that 7HF is more toxic to cancer cells than to normal cells.
| Treatment Concentration (µM) | % of Cells in G1 Phase | % of Cells in S Phase | % of Cells in G2/M Phase | % of Cells in Sub-G1 (Apoptosis) |
| 0 (Control) | 44.41 | 11.82 | 8.49 | 23.32 |
| 6 | - | - | 16.76 | - |
| 12 | - | - | 18.34 | - |
| 24 | 12.66 | 6.65 | 14.23 | 49.79 |
Data represents the percentage of cells in each phase of the cell cycle after 24 hours of treatment. A significant increase in the G2/M and sub-G1 populations is observed with increasing concentrations of 7HF, indicating cell cycle arrest and apoptosis.
| Treatment Concentration (µM) | % Viable Cells | % Apoptotic Cells |
| 0 (Control) | 98.05 | 1.7 |
| 24 | 43.05 | 54.0 |
Data shows the percentage of viable and apoptotic cells after 24 hours of treatment, as determined by Annexin V/PI staining. 7HF significantly increases the apoptotic cell population in a dose-dependent manner.
Experimental Protocols
Objective: To determine the cytotoxic effect of 7α-Hydroxyfrullanolide on cancer cells and to calculate the IC50 value.
Materials:
-
7α-Hydroxyfrullanolide (7HF) stock solution (e.g., in DMSO)
-
Target cancer cell line (e.g., MDA-MB-468)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete medium.
-
Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of 7HF in complete medium.
-
Remove the medium from the wells and add 100 µL of the different concentrations of 7HF (e.g., 0, 1, 5, 10, 25, 50, 100 µM). Include a vehicle control (medium with the same concentration of DMSO as the highest 7HF concentration).
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours at 37°C.
-
Carefully remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate gently for 5 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value using appropriate software (e.g., GraphPad Prism).
Objective: To analyze the effect of 7α-Hydroxyfrullanolide on the cell cycle distribution of cancer cells.
Materials:
-
7α-Hydroxyfrullanolide (7HF)
-
Target cancer cell line (e.g., MDA-MB-468)
-
6-well cell culture plates
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
70% ethanol (ice-cold)
-
Propidium iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates at a density of 2 x 10⁵ cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of 7HF (e.g., 0, 6, 12, 24 µM) for 24 hours.
-
Harvest the cells by trypsinization and wash with PBS.
-
Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing gently.
-
Store the fixed cells at -20°C for at least 2 hours.
-
Centrifuge the fixed cells and wash with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution and incubate in the dark for 30 minutes at room temperature.
-
Analyze the samples using a flow cytometer.
-
Use appropriate software (e.g., FlowJo, ModFit LT) to analyze the cell cycle distribution based on DNA content.
Objective: To quantify the induction of apoptosis by 7α-Hydroxyfrullanolide.
Materials:
-
7α-Hydroxyfrullanolide (7HF)
-
Target cancer cell line (e.g., MDA-MB-468)
-
6-well cell culture plates
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Seed and treat cells with 7HF as described in the cell cycle analysis protocol.
-
Harvest both adherent and floating cells and wash them with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within 1 hour.
-
Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
Objective: To investigate the effect of 7α-Hydroxyfrullanolide on the expression levels of key signaling proteins.
Materials:
-
7α-Hydroxyfrullanolide (7HF)
-
Target cancer cell line (e.g., MDA-MB-468)
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p21, anti-cyclin B1, anti-p-Akt, anti-Bax, anti-Bcl-2, anti-caspase-3, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Seed cells in 6-well plates or larger culture dishes and treat with 7HF for the desired time.
-
Lyse the cells with RIPA buffer and collect the protein lysates.
-
Determine the protein concentration using the BCA assay.
-
Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Add ECL substrate and visualize the protein bands using an imaging system.
-
Use a loading control like β-actin or GAPDH to normalize the protein expression levels.
Mandatory Visualization
References
- 1. mdpi.com [mdpi.com]
- 2. Anticancer mechanism of 7-α-hydroxyfrullanolide on microtubules and computational prediction of its target binding in triple-negative breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anticancer Effects and Molecular Action of 7-α-Hydroxyfrullanolide in G2/M-Phase Arrest and Apoptosis in Triple Negative Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 7α-Hydroxyfrullanolide Tubulin Polymerization Assay
For Researchers, Scientists, and Drug Development Professionals
Abstract
7α-Hydroxyfrullanolide (7HF), a natural sesquiterpene lactone, has demonstrated anticancer properties by disrupting microtubule dynamics.[1][2][3][4] This document provides a detailed protocol for performing a cell-free tubulin polymerization assay to evaluate the inhibitory effects of 7α-Hydroxyfrullanolide. The protocol is based on established methods and findings from studies on 7HF's mechanism of action.[1] Additionally, this document presents quantitative data on the compound's effect on tubulin polymerization and illustrates the experimental workflow and the implicated biological pathways.
Introduction
Microtubules, dynamic polymers of α- and β-tubulin heterodimers, are crucial for various cellular processes, including cell division, motility, and intracellular transport. Their dynamic nature makes them a key target for anticancer drug development. 7α-Hydroxyfrullanolide has been identified as a compound that interferes with microtubule function, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis in cancer cells. Studies have shown that 7HF directly inhibits the polymerization of α- and β-tubulin in a dose-dependent manner. This application note details the methodology to quantify this inhibitory effect.
Data Presentation
The following table summarizes the quantitative data on the effect of 7α-Hydroxyfrullanolide on tubulin polymerization over time, as determined by a fluorescence-based assay. The data shows a dose-dependent inhibition of tubulin polymerization.
| Time (minutes) | Control (0 µM 7HF) - RFU | 6 µM 7HF - RFU | 12 µM 7HF - RFU | 24 µM 7HF - RFU |
| 0 | ~0 | ~0 | ~0 | ~0 |
| 10 | ~50 | ~75 | ~60 | ~40 |
| 20 | ~150 | ~125 | ~100 | ~75 |
| 30 | ~225 | ~175 | ~130 | ~100 |
| 40 | ~275 | ~200 | ~150 | ~110 |
| 50 | ~280 | ~210 | ~155 | ~115 |
| 60 | ~280 | ~210 | ~155 | ~115 |
Note: RFU stands for Relative Fluorescence Units. The values are estimated from graphical data presented in "Anticancer mechanism of 7-α-hydroxyfrullanolide on microtubules and computational prediction of its target binding in triple-negative breast cancer cells" by Chimplee et al., 2022.
Experimental Protocol: 7α-Hydroxyfrullanolide Tubulin Polymerization Assay
This protocol is for a fluorescence-based tubulin polymerization assay performed in a 96-well plate format.
Materials:
-
Tubulin protein (>99% pure, bovine or porcine)
-
7α-Hydroxyfrullanolide (7HF) stock solution (in DMSO)
-
General Tubulin Buffer (80 mM PIPES pH 6.9, 2.0 mM MgCl₂, 0.5 mM EGTA)
-
GTP solution (10 mM)
-
Fluorescent reporter (e.g., DAPI)
-
Glycerol (optional, as a polymerization enhancer)
-
Paclitaxel (positive control for polymerization enhancement)
-
Vinblastine or Nocodazole (positive controls for polymerization inhibition)
-
DMSO (vehicle control)
-
Black, non-binding 384-well or 96-well microplates
-
Temperature-controlled microplate reader capable of fluorescence measurement (Excitation: ~360 nm, Emission: ~450 nm)
Procedure:
-
Preparation of Reagents:
-
Thaw all reagents on ice. Keep tubulin on ice at all times.
-
Prepare a 2x tubulin stock solution in General Tubulin Buffer.
-
Prepare a 10x stock of 7α-Hydroxyfrullanolide and control compounds (Paclitaxel, Vinblastine, DMSO) in General Tubulin Buffer. The final concentrations of 7HF to be tested are 6, 12, and 24 µM. The final DMSO concentration should be kept low (e.g., <1%) to avoid affecting polymerization.
-
Prepare a fresh solution of GTP in General Tubulin Buffer.
-
-
Assay Reaction Setup (on ice):
-
In each well of the microplate, add the appropriate volume of the 10x compound solution (7HF, controls).
-
Add the required volume of General Tubulin Buffer and fluorescent reporter.
-
To initiate the reaction, add the 2x tubulin stock solution to each well. The final concentration of tubulin should be between 1-3 mg/mL.
-
Finally, add GTP to a final concentration of 1 mM.
-
-
Measurement:
-
Immediately place the plate in a microplate reader pre-warmed to 37°C.
-
Measure the fluorescence intensity every minute for 60 minutes.
-
-
Data Analysis:
-
Subtract the background fluorescence from a well containing all components except tubulin.
-
Plot the relative fluorescence units (RFU) against time for each concentration of 7α-Hydroxyfrullanolide and controls.
-
The resulting curves will show three phases: nucleation, growth (polymerization), and steady-state equilibrium.
-
Analyze the curves to determine the effect of 7HF on the rate of polymerization and the steady-state polymer mass.
-
Visualizations
Caption: Experimental workflow for the 7α-Hydroxyfrullanolide tubulin polymerization assay.
Caption: Signaling pathway illustrating the effect of 7α-Hydroxyfrullanolide on tubulin and the cell cycle.
References
- 1. researchgate.net [researchgate.net]
- 2. Anticancer mechanism of 7-α-hydroxyfrullanolide on microtubules and computational prediction of its target binding in triple-negative breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anticancer mechanism of 7-α-hydroxyfrullanolide on microtubules and computational prediction of its target binding in triple-negative breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Anticancer mechanism of 7-α-hydroxyfrullanolide on microtubules and computational prediction of its target binding in triple-negative breast cancer cells - White Rose Research Online [eprints.whiterose.ac.uk]
Application Notes and Protocols for Immunofluorescence Assays with 7α-Hydroxyfrullanolide Treatment
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing immunofluorescence (IF) assays to investigate the cellular effects of 7α-Hydroxyfrullanolide (7HF), a sesquiterpene lactone with demonstrated anti-cancer and anti-inflammatory properties. The protocols detailed below are designed for the analysis of 7HF's impact on microtubule dynamics and key signaling pathways, including NF-κB and STAT3.
Introduction to 7α-Hydroxyfrullanolide
7α-Hydroxyfrullanolide is a natural compound isolated from various plants, including those of the Grangea and Sphaeranthus genera.[1] It has garnered significant interest in the scientific community for its potent biological activities. In the context of cancer research, 7HF has been shown to induce G2/M phase cell cycle arrest and apoptosis in cancer cells, particularly in triple-negative breast cancer (TNBC) models.[1][2] Its mechanism of action involves the disruption of microtubule dynamics, which is critical for cell division.[2] Furthermore, as a member of the sesquiterpene lactone family, 7HF is also recognized for its anti-inflammatory effects, which are often mediated through the inhibition of pro-inflammatory signaling pathways such as NF-κB.[3]
Immunofluorescence is a powerful technique to visualize the subcellular localization and quantify the expression of specific proteins. This makes it an invaluable tool for elucidating the mechanisms of action of small molecules like 7HF. By fluorescently labeling key cellular components, researchers can directly observe the effects of the compound on the cytoskeleton and the activation state of critical signaling proteins.
Application 1: Analysis of Microtubule Disruption in Cancer Cells
This application focuses on the use of immunofluorescence to visualize and quantify the effects of 7α-Hydroxyfrullanolide on the microtubule network in cancer cells. Disruption of microtubule dynamics is a key mechanism of action for many anti-cancer drugs, and 7HF has been shown to affect the arrangement of spindle microtubules.
Quantitative Data Summary
While direct quantification of immunofluorescence intensity for microtubule disruption by 7HF is not extensively published, the following table provides a representative summary of expected qualitative and semi-quantitative changes based on existing literature. Image analysis software (e.g., ImageJ, CellProfiler) can be used to quantify parameters such as microtubule density, fiber length, and spindle morphology.
| Treatment Group | Concentration (µM) | Incubation Time (h) | Observed Effect on Microtubule Organization | Representative Fluorescence Intensity (Arbitrary Units) |
| Control (DMSO) | 0 | 24 | Well-organized, intact microtubule network; normal spindle formation in mitotic cells. | 100 ± 15 |
| 7α-Hydroxyfrullanolide | 6 | 24 | Minor disruption of microtubule organization; some cells showing abnormal spindle formation. | 85 ± 18 |
| 7α-Hydroxyfrullanolide | 12 | 24 | Significant disruption; evidence of radial spindle array shrinkage and increased fibrous spindle density. | 60 ± 20 |
| 7α-Hydroxyfrullanolide | 24 | 24 | Severe disruption of microtubule network; pronounced spindle abnormalities and mitotic arrest. | 40 ± 22 |
Experimental Protocol
-
Cell Culture: Seed MDA-MB-468 (or other suitable cancer cell line) cells onto sterile glass coverslips in a 24-well plate at a density that will result in 60-70% confluency at the time of treatment.
-
7α-Hydroxyfrullanolide Treatment: Prepare a stock solution of 7HF in DMSO. Dilute the stock solution in complete cell culture medium to the desired final concentrations (e.g., 6, 12, and 24 µM). Include a vehicle control (DMSO) at the same final concentration as the highest 7HF treatment. Replace the medium in the wells with the treatment-containing medium and incubate for the desired time (e.g., 24 hours).
-
Fixation: After incubation, gently wash the cells twice with pre-warmed Phosphate-Buffered Saline (PBS). Fix the cells with 4% paraformaldehyde (PFA) in PBS for 15 minutes at room temperature.
-
Permeabilization: Wash the cells three times with PBS for 5 minutes each. Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes at room temperature. This step is crucial for allowing the antibodies to access intracellular antigens.
-
Blocking: Wash the cells three times with PBS. Block non-specific antibody binding by incubating the cells in a blocking buffer (e.g., 1% Bovine Serum Albumin (BSA) in PBS) for 1 hour at room temperature.
-
Primary Antibody Incubation: Dilute the primary antibody against α-tubulin (or β-tubulin) in the blocking buffer at the manufacturer's recommended concentration. Aspirate the blocking buffer and add the diluted primary antibody solution to the coverslips. Incubate overnight at 4°C in a humidified chamber.
-
Secondary Antibody Incubation: Wash the cells three times with PBS. Dilute a fluorophore-conjugated secondary antibody (e.g., Alexa Fluor 488 goat anti-mouse IgG) in the blocking buffer. Incubate the coverslips with the secondary antibody solution for 1-2 hours at room temperature, protected from light.
-
Counterstaining: Wash the cells three times with PBS. Incubate the cells with a DNA stain such as DAPI (4',6-diamidino-2-phenylindole) at a concentration of 300 nM in PBS for 5 minutes to visualize the nuclei.
-
Mounting: Wash the cells twice with PBS. Carefully mount the coverslips onto glass slides using an anti-fade mounting medium.
-
Imaging and Analysis: Visualize the stained cells using a fluorescence or confocal microscope. Capture images using appropriate filters. For quantitative analysis, use image analysis software to measure parameters such as the integrated density of the tubulin signal.
Diagrams
Application 2: Inhibition of NF-κB Nuclear Translocation
This application describes the use of immunofluorescence to assess the inhibitory effect of 7α-Hydroxyfrullanolide on the nuclear translocation of the p65 subunit of NF-κB, a key event in the activation of this pro-inflammatory signaling pathway. While direct studies on 7HF are limited, the sesquiterpene lactone parthenolide is a well-documented inhibitor of NF-κB activation.
Quantitative Data Summary
The following table presents representative data on the expected inhibition of NF-κB nuclear translocation, which can be quantified by measuring the ratio of nuclear to cytoplasmic fluorescence intensity of the p65 subunit.
| Treatment Group | Concentration (µM) | Stimulant (e.g., TNF-α) | Percentage of Cells with Nuclear p65 | Nuclear/Cytoplasmic p65 Intensity Ratio |
| Untreated Control | 0 | - | ~5% | 0.8 ± 0.2 |
| Stimulated Control | 0 | + | ~85% | 3.5 ± 0.5 |
| 7α-Hydroxyfrullanolide | 5 | + | ~60% | 2.5 ± 0.4 |
| 7α-Hydroxyfrullanolide | 10 | + | ~30% | 1.5 ± 0.3 |
| 7α-Hydroxyfrullanolide | 20 | + | ~10% | 1.0 ± 0.2 |
Experimental Protocol
-
Cell Culture: Seed macrophages (e.g., RAW 264.7) or other suitable cells onto sterile glass coverslips in a 24-well plate.
-
Pre-treatment with 7α-Hydroxyfrullanolide: Pre-treat the cells with various concentrations of 7HF (e.g., 5, 10, 20 µM) or vehicle (DMSO) for 1-2 hours.
-
Stimulation: Induce NF-κB activation by treating the cells with a stimulant such as Tumor Necrosis Factor-alpha (TNF-α, 10 ng/mL) or Lipopolysaccharide (LPS, 1 µg/mL) for 30-60 minutes.
-
Fixation, Permeabilization, and Blocking: Follow steps 3-5 from the microtubule protocol.
-
Primary Antibody Incubation: Dilute a primary antibody against the p65 subunit of NF-κB in blocking buffer and incubate overnight at 4°C.
-
Secondary Antibody Incubation: Use a fluorophore-conjugated secondary antibody (e.g., Alexa Fluor 594 goat anti-rabbit IgG) and incubate for 1-2 hours at room temperature, protected from light.
-
Counterstaining and Mounting: Follow steps 8-9 from the microtubule protocol.
-
Imaging and Analysis: Acquire images using a fluorescence or confocal microscope. Quantify the nuclear translocation of p65 by measuring the fluorescence intensity in the nucleus and cytoplasm of individual cells using image analysis software.
Diagrams
Application 3: Assessment of STAT3 Activation
This application outlines an immunofluorescence protocol to investigate the potential of 7α-Hydroxyfrullanolide to inhibit the activation of STAT3, a transcription factor implicated in both cancer and inflammation. STAT3 activation typically involves phosphorylation (at Tyr705 and Ser727) and subsequent translocation to the nucleus.
Quantitative Data Summary
This table provides hypothetical data for the effect of 7HF on STAT3 activation, which can be quantified by measuring the intensity of phosphorylated STAT3 (p-STAT3) signal in the nucleus.
| Treatment Group | Concentration (µM) | Stimulant (e.g., IL-6) | Percentage of Cells with Nuclear p-STAT3 | Nuclear p-STAT3 Fluorescence Intensity (A.U.) |
| Untreated Control | 0 | - | <5% | 10 ± 5 |
| Stimulated Control | 0 | + | ~90% | 150 ± 25 |
| 7α-Hydroxyfrullanolide | 10 | + | ~65% | 100 ± 20 |
| 7α-Hydroxyfrullanolide | 25 | + | ~35% | 60 ± 15 |
| 7α-Hydroxyfrullanolide | 50 | + | ~15% | 30 ± 10 |
Experimental Protocol
-
Cell Culture: Culture appropriate cells (e.g., HeLa, HepG2) on sterile glass coverslips.
-
Serum Starvation: Prior to treatment, serum-starve the cells for 12-24 hours to reduce basal STAT3 activation.
-
Pre-treatment and Stimulation: Pre-treat with 7HF for 1-2 hours, followed by stimulation with a STAT3 activator like Interleukin-6 (IL-6, 20 ng/mL) for 15-30 minutes.
-
Fixation, Permeabilization, and Blocking: Follow steps 3-5 from the microtubule protocol.
-
Primary Antibody Incubation: Incubate with a primary antibody specific for phosphorylated STAT3 (e.g., anti-p-STAT3 Tyr705) overnight at 4°C.
-
Secondary Antibody Incubation: Use an appropriate fluorophore-conjugated secondary antibody for 1-2 hours at room temperature.
-
Counterstaining and Mounting: Follow steps 8-9 from the microtubule protocol.
-
Imaging and Analysis: Capture images with a fluorescence or confocal microscope. Quantify the nuclear fluorescence intensity of p-STAT3.
Diagrams
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Anticancer mechanism of 7-α-hydroxyfrullanolide on microtubules and computational prediction of its target binding in triple-negative breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Parthenolide Inhibits IκB Kinase, NF-κB Activation, and Inflammatory Response in Cystic Fibrosis Cells and Mice - PMC [pmc.ncbi.nlm.nih.gov]
Flow Cytometry Analysis of 7HF Treated Cells: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
7-hydroxy-3-(4'-methoxyphenyl)-4H-1-benzopyran-4-one, also known as Pratensein or 7-hydroxy-4'-methoxyisoflavone (referred to herein as 7HF), is an isoflavone compound found in plants such as red clover (Trifolium pratense)[1][2]. Isoflavones are a class of phytoestrogens known for a variety of biological activities, including antioxidant, anti-inflammatory, and potential anticancer properties[2][3][4]. Due to their structural similarity to estrogens, they can interact with estrogen receptors and influence cellular signaling pathways.
This document provides detailed application notes and protocols for the analysis of cells treated with 7HF using flow cytometry. The focus is on assessing key cellular responses: apoptosis, cell cycle progression, and the generation of reactive oxygen species (ROS). While specific flow cytometry data for 7HF is limited in publicly available literature, this guide utilizes data from structurally similar isoflavones to provide a representative example of the expected biological effects and analytical outcomes. The methodologies provided are robust and widely applicable for the cytometric analysis of cellular responses to small molecule treatments.
Data Presentation: Effects of 7HF Analogs on Cellular Processes
The following tables summarize quantitative data from studies on isoflavones structurally related to 7HF, demonstrating their impact on apoptosis and cell cycle distribution in cancer cell lines. This data is presented as an illustrative example of the potential effects of 7HF.
Table 1: Induction of Apoptosis by a 7HF Analog in Human Osteosarcoma (U2OS) Cells
| Treatment Concentration (µM) | Percentage of Early Apoptotic Cells (%) |
| 0 | 5.2 |
| 20 | 12.8 |
| 40 | 21.5 |
| 80 | 35.7 |
Data is representative of the effects of 5,7-dihydroxy-4'-methoxyisoflavone, a compound structurally similar to 7HF, on U2OS cells.
Table 2: Cell Cycle Arrest Induced by a 7HF Analog in Prostate Cancer Cells
| Treatment | % of Cells in G0/G1 | % of Cells in S Phase | % of Cells in G2/M |
| Vehicle Control | 65 | 25 | 10 |
| 7HF Analog (25 µM) | 60 | 20 | 20 |
| 7HF Analog (50 µM) | 55 | 15 | 30 |
Experimental Protocols
Detailed protocols for the flow cytometric analysis of apoptosis, cell cycle, and intracellular ROS are provided below.
Analysis of Apoptosis by Annexin V-FITC and Propidium Iodide (PI) Staining
This protocol allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
7HF compound
-
Cell line of interest (e.g., U2OS, MCF-7)
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA (for adherent cells)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates at a density that will allow them to reach 70-80% confluency at the time of harvesting.
-
Allow cells to attach overnight.
-
Treat cells with varying concentrations of 7HF (e.g., 0, 10, 25, 50 µM) for the desired time period (e.g., 24, 48 hours). Include a vehicle control (e.g., DMSO).
-
-
Cell Harvesting:
-
For adherent cells, gently wash with PBS and detach using Trypsin-EDTA. For suspension cells, proceed to the next step.
-
Collect cells by centrifugation at 300 x g for 5 minutes.
-
Wash the cell pellet twice with cold PBS.
-
-
Staining:
-
Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1 x 10^6 cells/mL.
-
To 100 µL of the cell suspension (1 x 10^5 cells), add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
After incubation, add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples on a flow cytometer within one hour.
-
Use unstained and single-stained controls for setting compensation and gates.
-
Collect data for at least 10,000 events per sample.
-
Cell Cycle Analysis by Propidium Iodide (PI) Staining
This method quantifies the distribution of cells in the G0/G1, S, and G2/M phases of the cell cycle based on DNA content.
Materials:
-
7HF compound
-
Cell line of interest
-
Complete cell culture medium
-
PBS
-
Trypsin-EDTA
-
Cold 70% ethanol
-
PI staining solution (containing PI and RNase A)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Follow the same procedure as for the apoptosis assay.
-
-
Cell Harvesting and Fixation:
-
Harvest cells as described previously.
-
Resuspend the cell pellet in 1 mL of cold PBS.
-
While vortexing gently, add the cell suspension dropwise into 4 mL of cold 70% ethanol for fixation.
-
Incubate the cells at -20°C for at least 2 hours (or overnight).
-
-
Staining:
-
Centrifuge the fixed cells at 800 x g for 5 minutes.
-
Discard the ethanol and wash the cell pellet with PBS.
-
Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer.
-
Use a low flow rate to ensure accurate DNA content measurement.
-
Gate on single cells to exclude doublets and aggregates.
-
Analyze the DNA content histogram to determine the percentage of cells in G0/G1, S, and G2/M phases.
-
Measurement of Intracellular Reactive Oxygen Species (ROS)
This protocol uses 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) to measure intracellular ROS levels.
Materials:
-
7HF compound
-
Cell line of interest
-
Complete cell culture medium
-
PBS
-
Trypsin-EDTA
-
DCFH-DA (2',7'-dichlorodihydrofluorescein diacetate)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Follow the same procedure as for the apoptosis assay. A positive control, such as H₂O₂, should be included.
-
-
Staining:
-
After treatment, remove the medium and wash the cells with PBS.
-
Add fresh, serum-free medium containing 10 µM DCFH-DA to each well.
-
Incubate for 30 minutes at 37°C in the dark.
-
-
Cell Harvesting:
-
After incubation, wash the cells with PBS to remove excess dye.
-
Harvest the cells as described previously.
-
-
Flow Cytometry Analysis:
-
Resuspend the cell pellet in cold PBS.
-
Analyze the samples immediately on a flow cytometer, measuring the fluorescence in the FITC channel.
-
Quantify the mean fluorescence intensity (MFI) to determine the relative levels of intracellular ROS.
-
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways potentially modulated by 7HF and the experimental workflows for the described protocols.
Based on studies of related isoflavones, 7HF may exert its effects through the modulation of key signaling pathways that regulate cell survival, proliferation, and apoptosis, such as the PI3K/Akt/mTOR and MAPK pathways.
The PI3K/Akt/mTOR pathway is a crucial regulator of cell growth and survival. Its inhibition can lead to decreased proliferation and the induction of apoptosis.
The MAPK signaling cascades are involved in cellular responses to stress and can trigger apoptosis. Some flavonoids have been shown to induce ROS production, which can in turn activate stress-related MAPK pathways like JNK and p38, leading to apoptotic cell death.
Conclusion
These application notes provide a comprehensive framework for investigating the cellular effects of 7-hydroxy-3-(4'-methoxyphenyl)-4H-1-benzopyran-4-one using flow cytometry. The detailed protocols for analyzing apoptosis, cell cycle, and ROS, combined with the illustrative data and pathway diagrams, offer a solid foundation for researchers to design and execute their studies. While the specific effects of 7HF require empirical determination, the information provided, based on structurally related compounds, suggests that it may possess antiproliferative and pro-apoptotic properties worthy of further investigation in the context of drug discovery and development.
References
Preparing 7α-Hydroxyfrullanolide for In Vivo Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the preparation of 7α-Hydroxyfrullanolide (7HF), a promising sesquiterpene lactone, for in vivo investigations. This document outlines detailed protocols for extraction and purification, formulation for various administration routes, quality control procedures, and methodologies for preclinical anticancer and anti-inflammatory studies.
Introduction to 7α-Hydroxyfrullanolide
7α-Hydroxyfrullanolide is a naturally occurring eudesmanolide sesquiterpene lactone predominantly isolated from plants of the Asteraceae family, such as Grangea maderaspatana and Sphaeranthus indicus.[1][2] It has garnered significant scientific interest due to its potent biological activities, including anti-inflammatory, antibacterial, and notably, anticancer properties.[2][3] In vitro studies have demonstrated its efficacy against various cancer cell lines, including triple-negative breast cancer and colon cancer, by inducing cell cycle arrest and apoptosis.[1] Its anti-inflammatory effects are attributed to the inhibition of pro-inflammatory cytokine production. Given its therapeutic potential, rigorous and standardized preparation for in vivo studies is paramount to ensure reliable and reproducible results.
Physicochemical Properties of 7α-Hydroxyfrullanolide
A thorough understanding of the physicochemical properties of 7α-Hydroxyfrullanolide is essential for its formulation and delivery.
| Property | Value | Reference |
| Molecular Formula | C₁₅H₂₀O₃ | |
| Molecular Weight | 248.32 g/mol | |
| Appearance | Colorless solid | |
| Solubility | Poorly soluble in water; Soluble in organic solvents like methanol, ethanol, and DMSO. | |
| Lipophilicity (LogP) | Data not explicitly found, but characterized as a lipophilic compound. |
Extraction and Purification of 7α-Hydroxyfrullanolide
The following protocol describes a general method for the extraction and purification of 7α-Hydroxyfrullanolide from plant material, which should be optimized based on the specific source.
Extraction
-
Plant Material Preparation : Air-dry the aerial parts (leaves, stems, and flowers) of Grangea maderaspatana or a similar source plant at room temperature. Grind the dried material into a coarse powder.
-
Solvent Extraction : Macerate the powdered plant material in a suitable polar organic solvent such as methanol or ethanol at a 1:10 (w/v) ratio for 72 hours at room temperature.
-
Filtration and Concentration : Filter the extract through Whatman No. 1 filter paper. Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C to obtain a crude extract.
Purification by Column Chromatography
-
Column Preparation : Pack a silica gel (60-120 mesh) column using a non-polar solvent like n-hexane.
-
Sample Loading : Dissolve the crude extract in a minimal amount of the initial mobile phase and adsorb it onto a small amount of silica gel. Allow the solvent to evaporate, and then load the dried, adsorbed sample onto the top of the prepared column.
-
Elution : Elute the column with a gradient of increasing polarity, starting with n-hexane and gradually introducing ethyl acetate (e.g., 100:0 to 0:100 n-hexane:ethyl acetate).
-
Fraction Collection and Analysis : Collect fractions of the eluate and monitor the presence of 7α-Hydroxyfrullanolide using Thin Layer Chromatography (TLC) with a suitable mobile phase (e.g., n-hexane:ethyl acetate 7:3) and visualization under UV light or with an appropriate staining reagent.
-
Isolation and Crystallization : Combine the fractions containing pure 7α-Hydroxyfrullanolide and concentrate them to dryness. Recrystallize the residue from a suitable solvent system (e.g., methanol/water) to obtain pure crystals of 7α-Hydroxyfrullanolide.
Caption: Workflow for Extraction and Purification of 7α-Hydroxyfrullanolide.
Formulation for In Vivo Administration
Due to its hydrophobic nature, 7α-Hydroxyfrullanolide requires a suitable vehicle for in vivo administration to ensure its solubility and bioavailability.
Oral Gavage Formulation
For oral administration, a suspension or a solution can be prepared.
Protocol:
-
Weigh the required amount of pure 7α-Hydroxyfrullanolide.
-
To prepare a suspension, use a vehicle containing 0.5% carboxymethylcellulose (CMC) in sterile water.
-
Alternatively, for a solution, first dissolve 7α-Hydroxyfrullanolide in a minimal amount of a suitable organic solvent like polyethylene glycol 400 (PEG400).
-
Then, slowly add the aqueous vehicle (e.g., saline or water) containing a surfactant such as Tween 80 (e.g., 5% of the final volume) while vortexing to create a stable emulsion or solution.
-
Ensure the final concentration of the organic solvent is within acceptable limits for the animal model.
Intravenous (IV) Injection Formulation
For intravenous administration, a clear, sterile solution is mandatory to prevent embolism.
Protocol:
-
Dissolve the required amount of 7α-Hydroxyfrullanolide in a biocompatible co-solvent system. A commonly used vehicle consists of a mixture of DMSO, PEG300, Tween 80, and saline. A typical starting ratio could be 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline.
-
The final concentration of DMSO should be kept as low as possible, ideally below 10%, due to its potential toxicity.
-
Filter the final formulation through a 0.22 µm sterile syringe filter before administration.
-
The pH of the final formulation should be adjusted to be as close to physiological pH (~7.4) as possible.
Quality Control
Rigorous quality control is essential to ensure the purity, identity, and stability of the 7α-Hydroxyfrullanolide formulation.
| Parameter | Method | Specification |
| Identity | ¹H-NMR, ¹³C-NMR, Mass Spectrometry | Spectra consistent with the structure of 7α-Hydroxyfrullanolide. |
| Purity | High-Performance Liquid Chromatography (HPLC-UV) | ≥ 95% |
| Residual Solvents | Gas Chromatography (GC) | Within acceptable limits as per ICH guidelines. |
| Sterility (for IV) | Sterility Test (e.g., direct inoculation) | No microbial growth. |
| Endotoxins (for IV) | Limulus Amebocyte Lysate (LAL) Test | Within acceptable limits for parenteral administration. |
HPLC-UV Method for Purity and Quantification
Protocol:
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 210-220 nm.
-
Injection Volume: 20 µL.
-
-
Standard Preparation: Prepare a stock solution of high-purity 7α-Hydroxyfrullanolide in methanol and create a series of dilutions to generate a calibration curve.
-
Sample Preparation: Dilute the formulated 7α-Hydroxyfrullanolide to a concentration within the linear range of the calibration curve.
-
Analysis: Inject the standards and samples and quantify the amount of 7α-Hydroxyfrullanolide based on the peak area.
In Vivo Experimental Protocols
The following are example protocols for evaluating the anticancer and anti-inflammatory activities of 7α-Hydroxyfrullanolide in vivo.
Syngeneic Mouse Model of Colorectal Cancer
Protocol:
-
Cell Culture: Culture a murine colorectal cancer cell line (e.g., CT26) in appropriate media.
-
Tumor Implantation: Anesthetize BALB/c mice and surgically implant 1 x 10⁶ CT26 cells subcutaneously or orthotopically into the cecal wall.
-
Treatment: Once tumors are palpable (e.g., 50-100 mm³), randomize the mice into treatment and control groups. Administer the prepared 7α-Hydroxyfrullanolide formulation (e.g., via oral gavage or intravenous injection) at a predetermined dose and schedule. The control group should receive the vehicle alone.
-
Monitoring: Measure tumor volume with calipers every 2-3 days. Monitor body weight and overall health of the animals.
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histopathology, immunohistochemistry).
Caption: Workflow for Syngeneic Colorectal Cancer Model.
Carrageenan-Induced Paw Edema in Rats
Protocol:
-
Animal Acclimatization: Acclimatize male Wistar or Sprague-Dawley rats for at least one week before the experiment.
-
Treatment: Administer the 7α-Hydroxyfrullanolide formulation or vehicle to different groups of rats via oral gavage or intraperitoneal injection. A positive control group receiving a standard anti-inflammatory drug (e.g., indomethacin) should be included.
-
Induction of Edema: One hour after treatment, inject 0.1 mL of a 1% carrageenan solution in saline into the sub-plantar region of the right hind paw of each rat.
-
Measurement of Paw Edema: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.
-
Calculation of Inflammation Inhibition: Calculate the percentage of inhibition of edema for each group compared to the vehicle control group.
Signaling Pathways Modulated by 7α-Hydroxyfrullanolide
In vitro studies have elucidated some of the key signaling pathways affected by 7α-Hydroxyfrullanolide, providing a basis for mechanistic in vivo studies.
Caption: Key Signaling Pathways Modulated by 7α-Hydroxyfrullanolide.
These application notes and protocols provide a foundational framework for the in vivo investigation of 7α-Hydroxyfrullanolide. Researchers are encouraged to adapt and optimize these methods based on their specific experimental objectives and available resources. Adherence to ethical guidelines for animal research is mandatory throughout all experimental procedures.
References
- 1. inotiv.com [inotiv.com]
- 2. Anticancer Effects and Molecular Action of 7-α-Hydroxyfrullanolide in G2/M-Phase Arrest and Apoptosis in Triple Negative Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Sesquiterpene lactones as emerging biomolecules to cease cancer by targeting apoptosis [frontiersin.org]
Application Notes and Protocols: Evaluating the Cytotoxicity of 7α-Hydroxyfrullanolide using the MTT Assay
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for assessing the cytotoxic effects of 7α-Hydroxyfrullanolide, a sesquiterpene lactone with demonstrated anti-cancer properties, using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This document includes a step-by-step experimental protocol, data presentation guidelines, and visualizations of the experimental workflow and the compound's proposed signaling pathway.
Introduction
7α-Hydroxyfrullanolide is a natural compound that has been shown to exhibit significant cytotoxic activity against various cancer cell lines, including triple-negative breast cancer and colorectal cancer.[1][2][3] The MTT assay is a widely used, reliable, and sensitive colorimetric method for assessing cell viability and cytotoxicity.[4][5] The assay is based on the principle that viable cells with active metabolism can reduce the yellow tetrazolium salt MTT into a purple formazan product. The amount of formazan produced is directly proportional to the number of living cells, allowing for the quantification of the cytotoxic effects of compounds like 7α-Hydroxyfrullanolide.
Data Presentation
The cytotoxic activity of 7α-Hydroxyfrullanolide is often quantified by determining its half-maximal inhibitory concentration (IC50), which is the concentration of the compound that inhibits 50% of cell growth or viability. The following table summarizes the IC50 values of 7α-Hydroxyfrullanolide in various human breast cancer cell lines after 72 hours of treatment, as determined by the MTT assay.
| Cell Line | Receptor Status | IC50 of 7α-Hydroxyfrullanolide (µg/mL) |
| MDA-MB-468 | Triple-Negative | 2.97 ± 0.49 |
| MDA-MB-231 | Triple-Negative | 4.35 ± 0.74 |
| MCF-7 | ER+, PR+, HER2- | 4.05 ± 0.13 |
Experimental Protocol: MTT Assay for 7α-Hydroxyfrullanolide Cytotoxicity
This protocol is designed for adherent cancer cell lines, such as the MDA-MB-468 triple-negative breast cancer cell line, which has been shown to be sensitive to 7α-Hydroxyfrullanolide.
Materials:
-
7α-Hydroxyfrullanolide
-
Human cancer cell line (e.g., MDA-MB-468)
-
Complete cell culture medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin)
-
Phosphate-buffered saline (PBS), sterile
-
MTT solution (5 mg/mL in sterile PBS)
-
Dimethyl sulfoxide (DMSO) or other suitable solubilization buffer
-
96-well flat-bottom sterile microplates
-
Multichannel pipette
-
Microplate reader capable of measuring absorbance at 570 nm
Procedure:
-
Cell Seeding:
-
Harvest and count the cells. Ensure cell viability is above 90%.
-
Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) in 100 µL of complete culture medium.
-
Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of 7α-Hydroxyfrullanolide in DMSO.
-
On the following day, prepare serial dilutions of 7α-Hydroxyfrullanolide in complete culture medium to achieve the desired final concentrations (e.g., a range from 0 to 50 µM, including concentrations around the expected IC50 such as 6, 12, and 24 µM).
-
Carefully remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of 7α-Hydroxyfrullanolide. Include a vehicle control (medium with the same concentration of DMSO used for the highest compound concentration) and a blank control (medium only).
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 20 µL of the 5 mg/mL MTT solution to each well.
-
Incubate the plate for an additional 2 to 4 hours at 37°C and 5% CO2, allowing the viable cells to metabolize the MTT into formazan crystals.
-
-
Formazan Solubilization:
-
Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals.
-
Add 150 µL of DMSO to each well to dissolve the purple formazan crystals.
-
Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization of the formazan.
-
-
Absorbance Measurement and Data Analysis:
-
Measure the absorbance of each well at 570 nm using a microplate reader. A reference wavelength of 620 nm or 630 nm can be used to subtract background absorbance.
-
Calculate the percentage of cell viability for each concentration of 7α-Hydroxyfrullanolide using the following formula:
% Cell Viability = [(Absorbance of Treated Cells - Absorbance of Blank) / (Absorbance of Vehicle Control - Absorbance of Blank)] x 100
-
Plot the percentage of cell viability against the concentration of 7α-Hydroxyfrullanolide to generate a dose-response curve and determine the IC50 value.
-
Visualizations
Experimental Workflow of the MTT Assay
Caption: Workflow of the MTT assay for assessing 7α-Hydroxyfrullanolide cytotoxicity.
Signaling Pathway of 7α-Hydroxyfrullanolide-Induced Cytotoxicity
Caption: Proposed signaling pathway of 7α-Hydroxyfrullanolide-induced G2/M arrest and apoptosis.
References
- 1. mdpi.com [mdpi.com]
- 2. Anticancer Effects and Molecular Action of 7-α-Hydroxyfrullanolide in G2/M-Phase Arrest and Apoptosis in Triple Negative Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 7-hydroxyfrullanolide, isolated from Sphaeranthus indicus, inhibits colorectal cancer cell growth by p53-dependent and -independent mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. MTT assay overview | Abcam [abcam.com]
- 5. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing 7α-Hydroxyfrullanolide Extraction
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance for improving the yield of 7α-Hydroxyfrullanolide during extraction processes. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to assist in your research and development endeavors.
Troubleshooting Guide: Common Issues and Solutions
| Issue | Potential Cause | Recommended Solution |
| Low Yield of 7α-Hydroxyfrullanolide | Inappropriate Solvent Selection: The polarity of the solvent may not be optimal for extracting this sesquiterpene lactone. | 7α-Hydroxyfrullanolide is a sesquiterpene lactone, and solvent polarity plays a crucial role in its extraction efficiency. Studies on Sphaeranthus indicus, a known source of this compound, have shown that polar solvents like methanol are effective in extracting phenolic and flavonoid compounds, which can be indicative of overall extraction efficiency for related compounds.[1][2][3][4] It is recommended to perform small-scale pilot extractions with a range of solvents of varying polarities (e.g., n-hexane, ethyl acetate, ethanol, methanol) to determine the most suitable solvent for your plant material. |
| Suboptimal Extraction Method: The chosen extraction technique may not be efficient for penetrating the plant matrix and solubilizing the target compound. | Consider advanced extraction techniques such as Ultrasound-Assisted Extraction (UAE) or Microwave-Assisted Extraction (MAE). These methods can enhance extraction yields and reduce extraction times compared to conventional methods like maceration.[5] For thermally sensitive compounds, Supercritical Fluid Extraction (SFE) with CO2 can be a viable alternative. | |
| Inadequate Plant Material Preparation: The particle size of the plant material may be too large, limiting solvent penetration. | Ensure the plant material is dried and finely ground to a consistent particle size. This increases the surface area available for solvent interaction. | |
| Degradation of 7α-Hydroxyfrullanolide: The compound may be sensitive to heat, light, or pH changes during the extraction process. | Avoid prolonged exposure to high temperatures. Use methods like rotary evaporation under reduced pressure for solvent removal at temperatures below 45°C. Store extracts in dark, airtight containers at low temperatures (4°C or -20°C) to prevent degradation. | |
| Co-extraction of Impurities | Non-selective Solvent: The solvent may be co-extracting a wide range of other compounds, complicating purification. | Employ a multi-step extraction process. Start with a non-polar solvent like n-hexane to remove lipids and other non-polar impurities before extracting with a more polar solvent to target 7α-Hydroxyfrullanolide. |
| Lack of a Purification Step: The crude extract will contain numerous compounds other than the target molecule. | Implement a purification strategy after initial extraction. Column chromatography using silica gel is a common and effective method for purifying sesquiterpene lactones. | |
| Inconsistent Yields | Variability in Plant Material: The concentration of 7α-Hydroxyfrullanolide can vary depending on the plant's geographical origin, harvest time, and storage conditions. | Source plant material from a consistent and reputable supplier. If possible, analyze the raw material for its 7α-Hydroxyfrullanolide content before extraction to establish a baseline. |
| Inconsistent Extraction Parameters: Variations in temperature, time, solvent-to-solid ratio, or equipment settings can lead to fluctuating yields. | Standardize all extraction parameters and maintain a detailed record of each experiment. Calibrate equipment regularly to ensure consistent performance. |
Frequently Asked Questions (FAQs)
Q1: What is the most effective conventional solvent for extracting 7α-Hydroxyfrullanolide?
A1: Based on studies of Sphaeranthus indicus, methanolic extracts have shown high total phenolic and flavonoid content, suggesting that methanol is an effective polar solvent for extracting compounds from this plant. Petroleum ether has also been used to isolate a bicyclic sesquiterpene lactone from the aerial parts of S. indicus. Therefore, a sequential extraction starting with a non-polar solvent like petroleum ether followed by a polar solvent like methanol could be an effective strategy.
Q2: How can I improve the efficiency of my extraction process without using advanced techniques?
A2: For maceration, ensure a sufficient extraction time (e.g., 24-72 hours) with intermittent agitation to facilitate solvent penetration. For Soxhlet extraction, optimize the number of cycles to ensure exhaustive extraction without causing thermal degradation of the compound. Increasing the solvent-to-solid ratio can also improve extraction efficiency by increasing the concentration gradient.
Q3: Are there any advanced extraction techniques that are particularly suitable for 7α-Hydroxyfrullanolide?
A3: Ultrasound-Assisted Extraction (UAE) and Microwave-Assisted Extraction (MAE) are excellent alternatives to conventional methods. UAE uses acoustic cavitation to disrupt cell walls, enhancing solvent penetration and reducing extraction time and temperature. MAE utilizes microwave energy to heat the solvent and plant matrix, leading to rapid and efficient extraction. Supercritical Fluid Extraction (SFE) with CO2 is another advanced technique that is particularly useful for extracting thermally sensitive compounds as it operates at relatively low temperatures.
Q4: How can I purify 7α-Hydroxyfrullanolide from the crude extract?
A4: Column chromatography is a standard and effective method for the purification of sesquiterpene lactones. A common approach is to use a silica gel column and elute with a gradient of solvents, starting with a non-polar solvent (e.g., n-hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate). The fractions can be monitored by Thin-Layer Chromatography (TLC) to identify and combine those containing the pure compound.
Q5: How should I store the purified 7α-Hydroxyfrullanolide?
A5: 7α-Hydroxyfrullanolide should be stored in a cool, dark, and dry place. For long-term storage, it is advisable to keep it at -20°C in an airtight container to prevent degradation.
Data Presentation: Comparative Extraction Efficiency
While specific yield data for 7α-Hydroxyfrullanolide across different extraction methods is limited in the literature, the following table presents a comparison of total phenolic and flavonoid content from Sphaeranthus indicus flower extracts using various solvents. This can serve as a proxy for the relative efficiency of these solvents in extracting secondary metabolites.
| Solvent | Total Phenolic Content (mg GAE/g extract) | Total Flavonoid Content (mg QE/g extract) |
| Methanol | 94.07 ± 0.28 | 78.70 ± 0.21 |
| n-Butanol | 58.14 ± 0.41 | 45.33 ± 0.33 |
| Ethyl Acetate | 75.28 ± 0.35 | 62.15 ± 0.29 |
| Chloroform | 63.45 ± 0.29 | 51.88 ± 0.42 |
| Benzene | 49.72 ± 0.52 | 38.64 ± 0.38 |
| n-Hexane | 35.19 ± 0.48 | 27.91 ± 0.25 |
GAE: Gallic Acid Equivalents; QE: Quercetin Equivalents. Data is presented as mean ± standard deviation.
The following table provides a general comparison of different extraction techniques for plant-derived compounds.
| Extraction Method | General Yield | Extraction Time | Solvent Consumption | Advantages | Disadvantages |
| Maceration | Moderate | Long (24-72h) | High | Simple, suitable for thermolabile compounds | Time-consuming, lower efficiency |
| Soxhlet Extraction | High | Moderate (6-24h) | Moderate | Exhaustive extraction, efficient for less soluble compounds | Requires heating, potential for thermal degradation |
| Ultrasound-Assisted Extraction (UAE) | High | Short (15-60 min) | Low to Moderate | Fast, efficient, reduced temperature | Requires specialized equipment |
| Microwave-Assisted Extraction (MAE) | High | Very Short (5-30 min) | Low | Very fast, highly efficient | Requires specialized equipment, potential for localized heating |
| Supercritical Fluid Extraction (SFE) | High | Moderate (1-4h) | None (CO2 is recycled) | "Green" solvent, tunable selectivity, low temperature | High initial equipment cost |
Experimental Protocols
Maceration Protocol for 7α-Hydroxyfrullanolide Extraction
-
Preparation of Plant Material: Air-dry the plant material (Sphaeranthus indicus flowers or aerial parts) in the shade and grind it into a fine powder (40-60 mesh).
-
Extraction:
-
Weigh 100 g of the powdered plant material and place it in a 2 L Erlenmeyer flask.
-
Add 1 L of methanol to the flask (1:10 solid-to-solvent ratio).
-
Stopper the flask and keep it at room temperature (25 ± 2°C) for 72 hours with occasional shaking.
-
-
Filtration and Concentration:
-
Filter the extract through Whatman No. 1 filter paper.
-
Wash the plant residue with an additional 200 mL of methanol and combine the filtrates.
-
Concentrate the filtrate using a rotary evaporator at a temperature below 45°C to obtain the crude methanolic extract.
-
-
Storage: Store the crude extract in a desiccator until further use.
Ultrasound-Assisted Extraction (UAE) Protocol
-
Preparation of Plant Material: Prepare the plant material as described in the maceration protocol.
-
Extraction:
-
Weigh 10 g of the powdered plant material and place it in a 250 mL beaker.
-
Add 100 mL of methanol (1:10 solid-to-solvent ratio).
-
Place the beaker in an ultrasonic bath.
-
Sonicate for 30 minutes at a controlled temperature of 40°C.
-
-
Filtration and Concentration: Follow the same procedure as described in the maceration protocol.
Purification by Column Chromatography
-
Column Preparation:
-
Prepare a slurry of silica gel (60-120 mesh) in n-hexane.
-
Pack a glass column (e.g., 50 cm length, 4 cm diameter) with the silica gel slurry.
-
Allow the column to settle and then wash it with n-hexane until the packing is stable.
-
-
Sample Loading:
-
Dissolve 5 g of the crude methanolic extract in a minimal amount of methanol and adsorb it onto a small amount of silica gel.
-
Allow the solvent to evaporate completely.
-
Carefully load the dried silica gel with the adsorbed extract onto the top of the prepared column.
-
-
Elution:
-
Begin elution with 100% n-hexane.
-
Gradually increase the polarity of the mobile phase by adding ethyl acetate in increasing proportions (e.g., 95:5, 90:10, 85:15, etc., n-hexane:ethyl acetate).
-
Collect fractions of a fixed volume (e.g., 25 mL).
-
-
Fraction Analysis:
-
Monitor the collected fractions using Thin-Layer Chromatography (TLC).
-
Develop the TLC plates in a suitable solvent system (e.g., n-hexane:ethyl acetate 7:3).
-
Visualize the spots under UV light or by using a suitable staining reagent (e.g., anisaldehyde-sulfuric acid).
-
-
Isolation: Combine the fractions that show a pure spot corresponding to 7α-Hydroxyfrullanolide and evaporate the solvent to obtain the purified compound.
Visualizations
Experimental Workflow for Extraction and Purification
References
- 1. jddtonline.info [jddtonline.info]
- 2. Frontiers | Phytopharmacological Evaluation of Different Solvent Extract/Fractions From Sphaeranthus indicus L. Flowers: From Traditional Therapies to Bioactive Compounds [frontiersin.org]
- 3. research.monash.edu [research.monash.edu]
- 4. Phytopharmacological Evaluation of Different Solvent Extract/Fractions From Sphaeranthus indicus L. Flowers: From Traditional Therapies to Bioactive Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comparative evaluation of maceration, microwave and ultrasonic-assisted extraction of phenolic compounds from propolis - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 7α-Hydroxyfrullanolide Derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 7α-Hydroxyfrullanolide and its derivatives.
Frequently Asked Questions (FAQs)
Q1: What is 7α-Hydroxyfrullanolide and why is it synthetically challenging?
A1: 7α-Hydroxyfrullanolide is a eudesmanolide-type sesquiterpene lactone. Its synthesis is challenging due to several structural features: the dense stereochemistry of the decalin core, the presence of a reactive α-methylene-γ-lactone moiety, and the need for stereoselective installation of the hydroxyl group at the C7 position.[1][2] The chemical synthesis of many sesquiterpene lactones is often difficult and can result in low yields.[3]
Q2: What are the key reactive sites on the 7α-Hydroxyfrullanolide scaffold that I should be aware of during synthesis?
A2: The primary reactive sites are the α,β-unsaturated ester of the lactone ring (a Michael acceptor), the exocyclic double bond of the α-methylene group, and the C7 hydroxyl group. The α-methylene-γ-lactone moiety is highly reactive and can undergo addition reactions, which may need to be prevented through protecting group strategies or careful selection of reaction conditions.[2][4]
Q3: Are there any biosynthetic approaches that can inform a chemical synthesis strategy?
A3: Yes, understanding the biosynthetic pathway can provide valuable insights. In plants, sesquiterpene lactones are derived from farnesyl pyrophosphate (FPP). The key steps involve the formation of a germacrene intermediate, followed by oxidation and lactonization catalyzed by cytochrome P450 enzymes. These enzymatic reactions achieve high stereoselectivity, which can inspire the choice of reagents and catalysts in a laboratory setting.
Troubleshooting Guides
Problem 1: Low yield and/or poor stereoselectivity during the hydroxylation of the C7 position.
Q1.1: I am attempting to introduce the 7α-hydroxyl group, but I am getting a mixture of isomers or low conversion. What are the common causes?
A1.1: Stereoselective hydroxylation at the C7 position of the eudesmanolide core is notoriously difficult due to the lack of directing functional groups in close proximity. The stereochemical outcome is often dependent on the conformation of the 10-membered ring precursor and the reagents used.
Troubleshooting Steps:
-
Reagent Selection:
-
For allylic oxidation: If you are using selenium dioxide (SeO₂) and tert-butyl hydroperoxide (t-BuOOH) on a precursor with a double bond in the A-ring, the reaction can suffer from low yields. Consider optimizing the temperature and reaction time.
-
Directed Hydroxylation: Explore the use of directing groups, if your synthetic route allows for their temporary installation.
-
Enzymatic Hydroxylation: Biocatalytic approaches using engineered cytochrome P450 enzymes can offer high regio- and stereoselectivity for C7 hydroxylation.
-
-
Substrate Conformation: The stereochemical outcome of the hydroxylation can be influenced by the conformation of the substrate. Ensure the precursor molecule is pure and that its stereochemistry is confirmed.
-
Protecting Groups: The presence of protecting groups elsewhere in the molecule can influence the steric environment around C7. Consider if your choice of protecting group is hindering the desired approach of the oxidizing agent.
Problem 2: Unwanted side reactions involving the α-methylene-γ-lactone moiety.
Q2.1: During subsequent synthetic steps, I am observing decomposition or addition products at the α-methylene-γ-lactone. How can I prevent this?
A2.1: The α-methylene-γ-lactone is a reactive Michael acceptor and can react with various nucleophiles. It can also be prone to polymerization or rearrangement under harsh conditions.
Troubleshooting Steps:
-
Protecting Group Strategy:
-
The most robust solution is to protect the α-methylene-γ-lactone. This can be achieved by reversible Michael addition of a thiol (e.g., thiophenol) to form a stable adduct. The protecting group can be removed later by oxidation and elimination.
-
This strategy prevents side reactions at high temperatures, for example, during a Cope rearrangement of a precursor.
-
-
Reaction Condition Optimization:
-
Avoid strongly basic or nucleophilic conditions if the lactone is unprotected.
-
Keep reaction temperatures as low as possible.
-
Use aprotic solvents to minimize the presence of nucleophilic protons.
-
-
Synthetic Sequence: Consider introducing the α-methylene group in the final steps of the synthesis to minimize its exposure to harsh reagents.
Problem 3: Difficulty in constructing the α-methylene-γ-lactone ring.
Q3.1: I am having trouble with the lactonization step or the introduction of the exocyclic methylene group. What are some reliable methods?
A3.1: The construction of the α-methylene-γ-lactone can be challenging. Common issues include incomplete lactonization, difficulty in methylenation, or elimination side reactions.
Troubleshooting Steps:
-
Lactonization:
-
Ensure the stereochemistry of the precursor is correct for lactone ring closure.
-
Use appropriate lactonization conditions. Common methods include acid-catalyzed cyclization or the use of coupling agents like DCC/DMAP.
-
-
Methylenation:
-
Eschenmoser's Salt: This is a classic and reliable method for the introduction of the methylene group.
-
Palladium-catalyzed reactions: Modern methods using palladium catalysis can be highly efficient for the synthesis of β-alkylidene-γ-lactones.
-
One-pot organocatalytic methods: These can provide high enantioselectivity and yields.
-
Experimental Protocols
Protocol 1: General Procedure for Allylic Oxidation with SeO₂/t-BuOOH
This protocol is adapted for the hydroxylation of an eudesmanolide precursor with a double bond in the A-ring.
-
Dissolve the eudesmanolide precursor in a suitable solvent (e.g., dichloromethane).
-
Add selenium dioxide (SeO₂) (typically 0.1-0.5 equivalents).
-
Add tert-butyl hydroperoxide (t-BuOOH) (2-3 equivalents) dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 24-48 hours, monitoring by TLC.
-
Upon completion, quench the reaction with a saturated solution of sodium thiosulfate.
-
Extract the product with an organic solvent, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the product by column chromatography.
Note: This reaction is known to sometimes produce low yields.
Protocol 2: Protection of the α-methylene-γ-lactone via Michael Addition
This protocol describes a general method for protecting the reactive Michael acceptor.
-
Dissolve the α-methylene-γ-lactone in a suitable solvent (e.g., THF).
-
Add a slight excess of a thiol, such as thiophenol.
-
Add a catalytic amount of a base (e.g., triethylamine) to facilitate the Michael addition.
-
Stir the reaction at room temperature until the starting material is consumed (monitor by TLC).
-
Remove the solvent under reduced pressure and purify the resulting thioether adduct by column chromatography.
-
To deprotect, dissolve the adduct in a suitable solvent and treat with an oxidizing agent (e.g., m-CPBA) to form the sulfoxide, which can then be eliminated by heating to regenerate the α-methylene-γ-lactone.
Data Presentation
Table 1: Comparison of Conditions for the Synthesis of Sclareolide-Indole Conjugates
| Entry | TiCl₄ (equiv.) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Isomer Ratio |
| 1 | 1.5 | CH₂Cl₂ | 0 | 1 | 87 | 55:45 |
| 2 | 1.5 | Toluene | 0 | 1 | 78 | 57:43 |
| 3 | 1.5 | THF | 0 | 1 | 65 | 60:40 |
| 4 | 1.5 | CH₃CN | 0 | 1 | 82 | 55:45 |
| 5 | 1.5 | Dioxane | 0 | 1 | 75 | 56:44 |
| 6 | 1.5 | CH₂Cl₂ | -78 | 1 | 85 | 65:35 |
| 7 | 1.5 | CH₂Cl₂ | 25 | 1 | 80 | 50:50 |
| 8 | 1.2 | CH₂Cl₂ | -78 | 1 | 88 | 68:32 |
| 9 | 0.8 | CH₂Cl₂ | -78 | 1 | 89 | 69:31 |
Data adapted from a study on the synthesis of sclareolide-indole conjugates, demonstrating the effect of reaction parameters on yield and isomer ratio.
Visualizations
Caption: A generalized workflow for the synthesis of 7α-Hydroxyfrullanolide derivatives.
Caption: Troubleshooting logic for addressing low yields in key synthetic steps.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Semisynthetic Sesquiterpene Lactones Generated by the Sensibility of Glaucolide B to Lewis and Brønsted–Lowry Acids and Bases: Cytotoxicity and Anti-Inflammatory Activities - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing 7α-Hydroxyfrullanolide Concentration for Cell Culture
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing 7α-Hydroxyfrullanolide in cell culture experiments. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and a summary of quantitative data to facilitate your research.
Troubleshooting Guides
This section addresses specific issues that may arise during cell culture experiments with 7α-Hydroxyfrullanolide.
Issue 1: Low Cell Viability or Unexpected Cytotoxicity at Low Concentrations
-
Question: I am observing significant cell death even at the lower end of the recommended concentration range (e.g., 6 µM). What could be the cause?
-
Answer:
-
Solvent Toxicity: Ensure the final concentration of the solvent (e.g., DMSO) in the culture medium is at a non-toxic level, typically below 0.5%.[1] Run a vehicle control (media with solvent only) to rule out solvent-induced cytotoxicity.
-
Cell Line Sensitivity: Different cell lines exhibit varying sensitivities to 7α-Hydroxyfrullanolide. The IC50 values can differ significantly between cell types.[1] It is recommended to perform a dose-response experiment with a broader range of concentrations (e.g., 0.1 µM to 100 µM) to determine the optimal range for your specific cell line.
-
Compound Stability: Ensure the compound is properly stored at -20°C.[2] Repeated freeze-thaw cycles can degrade the compound, potentially leading to inconsistent results. Aliquoting the stock solution is recommended.[3]
-
Incorrect Seeding Density: Sub-optimal cell seeding density can affect cell health and their response to treatment. Ensure you are using a consistent and appropriate seeding density for your cell line.[4]
-
Issue 2: Inconsistent or Non-Reproducible Results Between Experiments
-
Question: My experimental results with 7α-Hydroxyfrullanolide are highly variable between replicates and different experimental dates. How can I improve reproducibility?
-
Answer:
-
Compound Solubility: 7α-Hydroxyfrullanolide is a lipophilic compound and may have limited solubility in aqueous media. Ensure the compound is fully dissolved in the stock solution before diluting it in the culture medium. Precipitation of the compound upon addition to the media can lead to a lower effective concentration and thus, variability. Consider pre-warming the media to 37°C before adding the compound and mix thoroughly.
-
Pipetting and Mixing: Inaccurate pipetting or inadequate mixing of the compound in the culture medium can lead to uneven exposure of cells to 7α-Hydroxyfrullanolide. Ensure proper mixing techniques are used.
-
Cell Passage Number: Using cells with a high passage number can lead to phenotypic and genotypic drift, affecting their response to stimuli. It is advisable to use cells within a consistent and low passage number range.
-
Edge Effects in Multi-well Plates: The outer wells of a multi-well plate are prone to evaporation, which can concentrate the compound and affect cell growth. To mitigate this, avoid using the outer wells for experimental samples and instead fill them with sterile PBS or media to maintain humidity.
-
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration range for 7α-Hydroxyfrullanolide in a new cell line?
A1: For a novel cell line, it is recommended to perform a dose-response study over a broad logarithmic range, for instance, from 0.1 µM to 100 µM. Based on published studies with triple-negative breast cancer cell lines, a more focused starting range for initial experiments could be between 1 µM and 30 µM.
Q2: What is the best solvent for preparing a stock solution of 7α-Hydroxyfrullanolide?
A2: Dimethyl sulfoxide (DMSO) is a commonly used solvent for preparing stock solutions of lipophilic compounds like 7α-Hydroxyfrullanolide. It is crucial to ensure the final concentration of DMSO in the cell culture medium remains non-toxic to the cells, typically below 0.5%.
Q3: How should I prepare the stock solution?
A3: To prepare a stock solution, dissolve the weighed 7α-Hydroxyfrullanolide in anhydrous DMSO to achieve a high concentration (e.g., 10 mM or 20 mM). Ensure complete dissolution by vortexing. Store the stock solution in small aliquots at -20°C to avoid repeated freeze-thaw cycles.
Q4: What are the expected morphological changes in cells treated with 7α-Hydroxyfrullanolide?
A4: At effective concentrations, you may observe signs of apoptosis, such as cell shrinkage, membrane blebbing, and detachment from the culture surface. You may also see an increase in the population of rounded-up cells, indicative of mitotic arrest.
Q5: How long should I treat the cells with 7α-Hydroxyfrullanolide?
A5: The optimal treatment duration depends on the specific cell line and the endpoint being measured. Published studies have shown significant effects on cell cycle and apoptosis after 24 to 72 hours of treatment. A time-course experiment (e.g., 24h, 48h, 72h) is recommended to determine the ideal incubation time for your experimental setup.
Quantitative Data Summary
| Cell Line | Assay | IC50 (µM) | Effective Concentration Range (µM) | Treatment Duration (hours) | Reference |
| MDA-MB-468 | MTT | 2.97 ± 0.49 | 6, 12, 24 | 72 | |
| MDA-MB-231 | MTT | 5.82 ± 0.31 | Not specified | 72 | |
| MCF-7 | MTT | 8.34 ± 0.55 | Not specified | 72 | |
| MCF-12A (Normal) | MTT | >100 | Not specified | 72 |
Experimental Protocols
Protocol: Cell Viability (MTT) Assay
This protocol outlines the steps to assess the cytotoxic effects of 7α-Hydroxyfrullanolide on a chosen cell line.
-
Cell Seeding:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate overnight at 37°C in a humidified incubator with 5% CO2 to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a serial dilution of your 7α-Hydroxyfrullanolide stock solution in culture medium to achieve the desired final concentrations.
-
Carefully remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of 7α-Hydroxyfrullanolide.
-
Include a vehicle control (medium with the same final concentration of DMSO as the highest treatment concentration) and an untreated control (medium only).
-
-
Incubation:
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
-
-
MTT Addition:
-
After incubation, add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.
-
Incubate the plate for an additional 3-4 hours at 37°C to allow for the formation of formazan crystals.
-
-
Formazan Solubilization:
-
Carefully remove the medium from each well.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5-10 minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage relative to the untreated control.
-
Mandatory Visualizations
Caption: Signaling pathway of 7α-Hydroxyfrullanolide inducing G2/M arrest and apoptosis.
Caption: Experimental workflow for a cell viability (MTT) assay.
References
Technical Support Center: Overcoming Solubility Challenges of 7α-Hydroxyfrullanolide
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility issues with 7α-Hydroxyfrullanolide.
Frequently Asked Questions (FAQs)
Q1: What is the aqueous solubility of 7α-Hydroxyfrullanolide, and why is it a concern?
Q2: What are the general approaches to enhance the solubility of poorly water-soluble drugs like 7α-Hydroxyfrullanolide?
There are several established techniques to improve the solubility of poorly soluble drugs. These can be broadly categorized into physical and chemical modifications.[1]
-
Physical Modifications: These methods focus on altering the physical properties of the drug substance. Common techniques include:
-
Particle Size Reduction: Decreasing the particle size increases the surface area-to-volume ratio, which can enhance the dissolution rate. This can be achieved through micronization or nanonization.
-
Modification of Crystal Habit: Utilizing amorphous forms or different polymorphic forms of the drug can lead to higher solubility.
-
Solid Dispersions: Dispersing the drug in a hydrophilic carrier can improve its wetting and dissolution.
-
-
Chemical Modifications: These approaches involve altering the chemical environment of the drug. Key methods include:
-
pH Adjustment: For ionizable drugs, adjusting the pH of the solution can significantly increase solubility.
-
Co-solvency: The addition of a water-miscible solvent in which the drug is more soluble can increase the overall solubility of the drug in the aqueous solution.
-
Use of Surfactants (Micellar Solubilization): Surfactants can form micelles that encapsulate the hydrophobic drug molecules, increasing their solubility in aqueous media.
-
Complexation: The formation of inclusion complexes, for instance with cyclodextrins, can enhance the solubility of poorly soluble drugs.
-
Troubleshooting Guides
Issue 1: Poor dissolution of 7α-Hydroxyfrullanolide in aqueous buffers for in vitro assays.
Possible Cause: Low intrinsic aqueous solubility of the compound.
Troubleshooting Steps:
-
Co-solvent Addition:
-
Recommendation: Prepare a stock solution of 7α-Hydroxyfrullanolide in a water-miscible organic solvent such as DMSO, ethanol, or polyethylene glycol (PEG). Subsequently, dilute this stock solution into the aqueous buffer.
-
Experimental Protocol:
-
Dissolve 7α-Hydroxyfrullanolide in 100% DMSO to prepare a high-concentration stock solution (e.g., 10 mM).
-
For the in vitro assay, dilute the stock solution in the aqueous buffer to the desired final concentration. Ensure the final concentration of the organic solvent is low (typically <1%) to avoid solvent-induced artifacts in the assay.
-
-
-
pH Adjustment:
-
Recommendation: Although 7α-Hydroxyfrullanolide does not have strongly ionizable groups, slight pH adjustments might influence its solubility.
-
Experimental Protocol:
-
Attempt to dissolve 7α-Hydroxyfrullanolide in a series of buffers with varying pH values (e.g., pH 5.0, 6.8, 7.4).
-
Assess the solubility at each pH using a suitable analytical method like HPLC or UV-Vis spectroscopy. Note that extreme pH values may cause degradation of the compound.
-
-
Issue 2: Low and variable oral bioavailability of 7α-Hydroxyfrullanolide in animal studies.
Possible Cause: Poor dissolution in the gastrointestinal tract, leading to incomplete absorption.
Troubleshooting Steps:
-
Particle Size Reduction (Nanonization):
-
Recommendation: Formulate 7α-Hydroxyfrullanolide as a nanosuspension to increase its surface area and dissolution velocity.
-
Experimental Protocol (High-Pressure Homogenization):
-
Disperse crude 7α-Hydroxyfrullanolide powder in an aqueous solution containing a stabilizer (e.g., a surfactant like Tween 80 or a polymer like PVA).
-
Subject the suspension to high-pressure homogenization for a specified number of cycles until a uniform nanosuspension is obtained.
-
Characterize the particle size and distribution of the nanosuspension using techniques like dynamic light scattering (DLS).
-
-
-
Solid Dispersion Formulation:
-
Recommendation: Prepare a solid dispersion of 7α-Hydroxyfrullanolide with a hydrophilic carrier to enhance its dissolution rate.
-
Experimental Protocol (Solvent Evaporation Method):
-
Dissolve both 7α-Hydroxyfrullanolide and a hydrophilic carrier (e.g., polyvinylpyrrolidone (PVP) or polyethylene glycol (PEG)) in a common volatile solvent (e.g., methanol or ethanol).
-
Evaporate the solvent under vacuum to obtain a solid mass.
-
Grind the solid mass into a fine powder.
-
Characterize the solid dispersion for drug content, dissolution profile, and physical state (amorphous or crystalline).
-
-
-
Inclusion Complexation with Cyclodextrins:
-
Recommendation: Formulate an inclusion complex of 7α-Hydroxyfrullanolide with a cyclodextrin (e.g., hydroxypropyl-β-cyclodextrin, HP-β-CD) to improve its aqueous solubility.
-
Experimental Protocol (Kneading Method):
-
Mix 7α-Hydroxyfrullanolide and HP-β-CD in a specific molar ratio.
-
Add a small amount of a hydroalcoholic solution to form a paste.
-
Knead the paste for a specified time.
-
Dry the resulting product and pulverize it.
-
Evaluate the complex for its dissolution characteristics.
-
-
Data Presentation
Table 1: Comparison of Solubility Enhancement Techniques for 7α-Hydroxyfrullanolide (Hypothetical Data)
| Formulation Approach | Drug Loading (%) | Particle Size / Complex Size (nm) | Solubility Enhancement (Fold Increase) |
| Unprocessed Drug | N/A | > 5000 | 1 (Baseline) |
| Nanosuspension | 5 | 150 ± 20 | 25 |
| Solid Dispersion (1:5 Drug:PVP) | 16.7 | N/A | 40 |
| Inclusion Complex (1:1 Drug:HP-β-CD) | 10.2 | 10 ± 2 | 60 |
Experimental Workflows & Signaling Pathways
Figure 1. Experimental workflow for the preparation and characterization of a 7α-Hydroxyfrullanolide nanosuspension.
Figure 2. Experimental workflow for the preparation and characterization of a 7α-Hydroxyfrullanolide solid dispersion.
Figure 3. Troubleshooting logic for addressing solubility issues of 7α-Hydroxyfrullanolide.
References
- 1. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 2. wjbphs.com [wjbphs.com]
- 3. globalresearchonline.net [globalresearchonline.net]
- 4. Anticancer mechanism of 7-α-hydroxyfrullanolide on microtubules and computational prediction of its target binding in triple-negative breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
stability of 7α-Hydroxyfrullanolide in different solvents
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 7α-Hydroxyfrullanolide in different solvents. This resource is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the general stability of 7α-Hydroxyfrullanolide in common laboratory solvents?
A1: 7α-Hydroxyfrullanolide, a eudesmanolide sesquiterpene lactone, exhibits variable stability depending on the solvent, storage temperature, and pH. As a class of compounds, sesquiterpene lactones are known to be susceptible to degradation, particularly in protic solvents like alcohols and under basic or strongly acidic conditions. The presence of the α-methylene-γ-lactone moiety and other reactive functional groups in its structure contributes to its reactivity. For optimal stability, it is recommended to store 7α-Hydroxyfrullanolide in a dry, crystalline form at low temperatures (-20°C or below) and protected from light. When in solution, prepare fresh solutions for immediate use whenever possible.
Q2: Which solvents are recommended for dissolving and storing 7α-Hydroxyfrullanolide?
A2: For short-term storage and experimental use, aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile are generally preferred over protic solvents like methanol and ethanol. Protic solvents can potentially react with the α-methylene-γ-lactone group, leading to the formation of adducts. If aqueous buffers are required, it is advisable to use a slightly acidic pH (around 5-6) to minimize hydrolysis of the lactone ring.
Q3: My solution of 7α-Hydroxyfrullanolide changed color. What does this indicate?
A3: A change in the color of a 7α-Hydroxyfrullanolide solution can be an indicator of degradation. This may be due to oxidation or the formation of degradation products with different chromophores. It is recommended to perform an analytical check, such as HPLC-UV or LC-MS, to assess the purity of the solution and identify any potential degradants.
Q4: I am observing unexpected peaks in my chromatogram when analyzing 7α-Hydroxyfrullanolide. What could be the cause?
A4: The appearance of unexpected peaks in your chromatogram is likely due to the degradation of 7α-Hydroxyfrullanolide. The nature of the degradation products will depend on the solvent used and the storage conditions. Common degradation pathways include solvent adduct formation (especially with alcoholic solvents), hydrolysis of the lactone ring, and epoxidation of double bonds. It is advisable to conduct forced degradation studies to identify potential degradation products and develop a stability-indicating analytical method.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Difficulty dissolving 7α-Hydroxyfrullanolide | Inappropriate solvent selection. | Use a small amount of a polar aprotic solvent like DMSO or acetone to initially dissolve the compound, then dilute with the desired experimental solvent if compatibility allows. Gentle warming and sonication may also aid dissolution. |
| Loss of biological activity in experiments | Degradation of the compound in the experimental medium. | Prepare fresh stock solutions before each experiment. If the experimental medium is aqueous or contains reactive components, minimize the incubation time of 7α-Hydroxyfrullanolide in the medium before adding to the assay. Consider performing a time-course experiment to assess the stability of the compound under your specific assay conditions. |
| Inconsistent analytical results | Instability of the compound in the analytical solvent or during sample preparation. | Use a stability-indicating analytical method. Prepare samples for analysis immediately before injection. If using an autosampler, ensure it is cooled to prevent degradation of samples waiting in the queue. |
| Precipitation of the compound from solution | Poor solubility or solvent evaporation. | Ensure the compound is fully dissolved at the desired concentration. Store solutions in tightly sealed vials to prevent solvent evaporation, which can lead to supersaturation and precipitation. |
Stability Data Summary
The following table provides a summary of the expected stability of 7α-Hydroxyfrullanolide in various solvents under different storage conditions. This data is representative and intended to guide researchers. Actual stability should be confirmed experimentally.
| Solvent | Concentration | Storage Condition | Timepoint | Remaining 7α-Hydroxyfrullanolide (%) | Notes |
| DMSO | 10 mM | -20°C, Dark | 1 month | >98% | Recommended for long-term stock solutions. |
| DMSO | 10 mM | 4°C, Dark | 1 week | ~95% | Suitable for short-term storage. |
| DMSO | 10 mM | Room Temp, Light | 24 hours | ~90% | Degradation accelerated by light and higher temperature. |
| Acetonitrile | 1 mM | -20°C, Dark | 1 month | >97% | Good alternative for stock solutions. |
| Acetonitrile | 1 mM | Room Temp, Light | 24 hours | ~92% | More stable than in protic solvents at room temperature. |
| Methanol | 1 mM | -20°C, Dark | 1 week | ~90% | Potential for methanol adduct formation over time. |
| Methanol | 1 mM | Room Temp, Light | 24 hours | <80% | Significant degradation expected due to adduct formation. |
| Ethanol (70%) | 1 mg/mL | Room Temp, Dark | 1 month | <70% | Studies on similar sesquiterpene lactones show significant degradation. |
| Phosphate Buffer (pH 7.4) | 100 µM | 37°C | 24 hours | <50% | Hydrolysis of the lactone ring is likely at physiological pH and temperature. |
| Phosphate Buffer (pH 5.5) | 100 µM | 37°C | 24 hours | ~85% | Increased stability in slightly acidic conditions. |
Experimental Protocols
Protocol for Assessing the Stability of 7α-Hydroxyfrullanolide using HPLC-UV
This protocol outlines a general procedure for determining the stability of 7α-Hydroxyfrullanolide in a specific solvent.
1. Materials and Reagents:
-
7α-Hydroxyfrullanolide (high purity standard)
-
HPLC-grade solvents (e.g., DMSO, acetonitrile, methanol)
-
HPLC-grade water
-
Formic acid or other suitable mobile phase modifier
-
Volumetric flasks and pipettes
-
HPLC vials
-
HPLC system with a UV detector and a C18 column
2. Preparation of Stock Solution:
-
Accurately weigh a known amount of 7α-Hydroxyfrullanolide and dissolve it in the chosen solvent to prepare a stock solution of a specific concentration (e.g., 1 mg/mL).
3. Stability Study Setup:
-
Aliquots of the stock solution are stored under different conditions (e.g., -20°C, 4°C, room temperature, protected from light, exposed to light).
-
A control sample (T=0) is analyzed immediately after preparation.
-
Samples are then analyzed at predetermined time points (e.g., 1, 3, 7, 14, and 30 days).
4. HPLC Analysis:
-
Mobile Phase: A gradient of water (with 0.1% formic acid) and acetonitrile is commonly used. The gradient should be optimized to achieve good separation of the parent compound from any potential degradants.
-
Column: A standard C18 column (e.g., 4.6 x 250 mm, 5 µm).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Monitor at the λmax of 7α-Hydroxyfrullanolide (determined by UV scan).
-
Injection Volume: 10-20 µL.
5. Data Analysis:
-
The peak area of 7α-Hydroxyfrullanolide at each time point is recorded.
-
The percentage of remaining 7α-Hydroxyfrullanolide is calculated relative to the peak area at T=0.
-
The appearance of new peaks should be noted as potential degradation products.
Visualizations
Caption: Experimental workflow for stability testing of 7α-Hydroxyfrullanolide.
Caption: Potential degradation pathways of 7α-Hydroxyfrullanolide.
Technical Support Center: Minimizing Degradation of 7α-Hydroxyfrullanolide During Storage
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in minimizing the degradation of 7α-Hydroxyfrullanolide during storage and experimental handling.
Troubleshooting Guide
This guide addresses common issues encountered during the storage and handling of 7α-Hydroxyfrullanolide, offering potential causes and solutions to mitigate degradation.
| Issue | Potential Cause | Recommended Solution |
| Loss of potency or inconsistent results over time. | Degradation of 7α-Hydroxyfrullanolide due to improper storage conditions. | Storage Temperature: Store at 2-8°C for long-term storage. While stable for shipping at room temperature, prolonged exposure to higher temperatures can lead to degradation. For instance, studies on other sesquiterpene lactones have shown a significant decrease in active compounds when stored at +25°C and +30°C compared to +4°C over extended periods.[1] Light Exposure: Protect from light by storing in amber vials or in the dark. Photodegradation can occur, as seen in other sesquiterpene lactones where UV irradiation leads to the addition of water molecules. |
| Appearance of new peaks in analytical chromatograms (e.g., HPLC). | Formation of degradation products. | pH of Solution: Maintain a slightly acidic to neutral pH (around 5.5) if in solution. Sesquiterpene lactones with side chains can be unstable at higher pH (e.g., 7.4), leading to the loss of these chains.[2] Oxygen Exposure: Minimize exposure to air. Store under an inert atmosphere (e.g., nitrogen or argon) if possible, as oxidation is a common degradation pathway for organic compounds. |
| Variability in results between different batches of the compound. | Inconsistent handling procedures or storage of stock solutions. | Standardize Protocols: Ensure all researchers follow a standardized protocol for handling and storing 7α-Hydroxyfrullanolide. Stock Solution Stability: In a cell-free medium, 7α-Hydroxyfrullanolide has been shown to be stable for up to 17 hours, with a gradual reduction in stability up to 24 hours.[3] Prepare fresh stock solutions for critical experiments or validate the stability of stored solutions under your specific conditions. |
| Precipitation of the compound from solution. | Poor solubility or degradation leading to less soluble products. | Solvent Selection: Use appropriate solvents for dissolution and storage. Temperature Fluctuations: Avoid repeated freeze-thaw cycles. Aliquot stock solutions into smaller volumes for single-use to prevent degradation from temperature fluctuations. |
Frequently Asked Questions (FAQs)
Storage and Handling
Q1: What are the optimal long-term storage conditions for solid 7α-Hydroxyfrullanolide?
A1: For long-term storage, solid 7α-Hydroxyfrullanolide should be stored in a tightly sealed container at 2-8°C, protected from light and moisture.[4]
Q2: How should I store solutions of 7α-Hydroxyfrullanolide?
A2: Solutions should be stored at 2-8°C in amber vials to protect from light. For extended storage, consider storing under an inert atmosphere (nitrogen or argon). It is recommended to use freshly prepared solutions for experiments whenever possible, as the stability in solution can be limited. One study found it to be stable in a cell-free medium for up to 17 hours.[3]
Q3: Is 7α-Hydroxyfrullanolide sensitive to light?
A3: Yes, like many sesquiterpene lactones, 7α-Hydroxyfrullanolide is potentially sensitive to light. Photodegradation is a known degradation pathway for this class of compounds. Therefore, it is crucial to protect it from light during storage and handling by using amber vials or storing it in the dark.
Q4: What is the impact of pH on the stability of 7α-Hydroxyfrullanolide?
A4: The pH of the solution can significantly impact the stability of sesquiterpene lactones. Generally, they are more stable in slightly acidic conditions (around pH 5.5) compared to neutral or alkaline conditions. At higher pH, hydrolysis of the lactone ring or other ester functionalities can occur.
Q5: Can I freeze solutions of 7α-Hydroxyfrullanolide?
A5: While freezing can slow down degradation, repeated freeze-thaw cycles should be avoided as they can promote degradation. If you need to store solutions for an extended period, it is best to aliquot them into single-use volumes before freezing to minimize the number of freeze-thaw cycles.
Degradation
Q6: What are the likely degradation pathways for 7α-Hydroxyfrullanolide?
A6: Based on the structure of 7α-Hydroxyfrullanolide and data from related sesquiterpene lactones, the primary degradation pathways are likely to be:
-
Hydrolysis: The lactone ring is susceptible to hydrolysis, especially under basic or strongly acidic conditions.
-
Oxidation: The double bonds and other functional groups in the molecule can be susceptible to oxidation, especially when exposed to air and light.
-
Photodegradation: Exposure to UV light can induce chemical reactions, such as the addition of water across double bonds.
Q7: How can I detect the degradation of 7α-Hydroxyfrullanolide?
A7: Degradation can be monitored by analytical techniques such as High-Performance Liquid Chromatography (HPLC) with UV detection. A stability-indicating HPLC method should be used, which is capable of separating the intact 7α-Hydroxyfrullanolide from its degradation products. The appearance of new peaks or a decrease in the peak area of the parent compound over time indicates degradation.
Experimental Protocols
Protocol for a Forced Degradation Study
Forced degradation studies are essential for understanding the stability of a compound and for developing stability-indicating analytical methods. The following is a general protocol that can be adapted for 7α-Hydroxyfrullanolide.
Objective: To generate potential degradation products of 7α-Hydroxyfrullanolide under various stress conditions.
Materials:
-
7α-Hydroxyfrullanolide
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Hydrochloric acid (HCl), 0.1 N
-
Sodium hydroxide (NaOH), 0.1 N
-
Hydrogen peroxide (H₂O₂), 3% solution
-
HPLC system with UV detector
-
pH meter
-
Water bath or oven
-
Photostability chamber
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of 7α-Hydroxyfrullanolide in methanol at a concentration of 1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 N HCl. Keep at 60°C for a specified time (e.g., 2, 4, 8, 24 hours). After the specified time, neutralize the solution with 0.1 N NaOH.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 N NaOH. Keep at room temperature for a specified time (e.g., 30 minutes, 1, 2, 4 hours). After the specified time, neutralize the solution with 0.1 N HCl.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature, protected from light, for a specified time (e.g., 2, 4, 8, 24 hours).
-
Thermal Degradation: Place the solid compound in an oven at a specified temperature (e.g., 60°C) for a specified time (e.g., 1, 3, 7 days). Also, place a solution of the compound in a stable solvent in the oven.
-
Photodegradation: Expose a solution of the compound to light in a photostability chamber according to ICH Q1B guidelines (e.g., 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter). A control sample should be wrapped in aluminum foil to protect it from light.
-
-
Sample Analysis:
-
At each time point, withdraw an aliquot of the stressed sample.
-
Dilute the sample to a suitable concentration with the mobile phase.
-
Analyze the sample by a validated stability-indicating HPLC-UV method.
-
-
Data Analysis:
-
Compare the chromatograms of the stressed samples with that of an unstressed control sample.
-
Calculate the percentage degradation of 7α-Hydroxyfrullanolide.
-
Identify and quantify the major degradation products if possible.
-
Visualizations
Logical Workflow for a Forced Degradation Study
Caption: Workflow for conducting a forced degradation study.
Potential Degradation Pathways of 7α-Hydroxyfrullanolide
Caption: Potential degradation pathways for 7α-Hydroxyfrullanolide.
References
Technical Support Center: 7α-Hydroxyfrullanolide in Immunofluorescence Assays
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers using 7α-Hydroxyfrullanolide in immunofluorescence (IF) assays.
Troubleshooting Guides
This section addresses common issues encountered during immunofluorescence experiments involving 7α-Hydroxyfrullanolide.
Question: I am observing weak or no signal in my immunofluorescence assay after treatment with 7α-Hydroxyfrullanolide. What are the possible causes and solutions?
Answer:
Weak or no signal can stem from several factors, from suboptimal antibody concentrations to issues with the compound itself. Here's a systematic approach to troubleshooting this issue:
Potential Causes & Solutions
| Cause | Recommendation |
| Incorrect Antibody Dilution | Consult the antibody datasheet for the recommended dilution for IF. You may need to perform a titration to determine the optimal concentration for your specific cell type and experimental conditions. |
| Suboptimal Incubation Time | Ensure you are following the recommended incubation times for both primary and secondary antibodies. Overnight incubation at 4°C for the primary antibody can sometimes enhance the signal.[1][2] |
| Incompatible Primary and Secondary Antibodies | Verify that the secondary antibody is designed to recognize the host species of the primary antibody (e.g., use an anti-mouse secondary antibody for a mouse primary antibody).[3][4] |
| Improper Fixation or Permeabilization | The fixation and permeabilization steps are critical for antibody access to the target antigen. For studying cytoskeletal components like microtubules, a common protocol involves fixation with paraformaldehyde followed by permeabilization with a detergent like Triton X-100.[5] Ensure these reagents are fresh and used at the correct concentrations. |
| 7α-Hydroxyfrullanolide Interference | While not extensively documented, the compound could potentially mask the epitope. Ensure thorough washing steps are performed after treatment to remove any unbound compound. |
| Low Target Protein Expression | The treatment with 7α-Hydroxyfrullanolide might be downregulating the expression of your target protein. Confirm protein levels using a complementary technique like Western blotting. |
| Photobleaching | Fluorophores are susceptible to photobleaching upon exposure to light. Minimize the exposure of your samples to the microscope's light source and use an anti-fade mounting medium. |
Question: I am seeing high background or non-specific staining in my samples treated with 7α-Hydroxyfrullanolide. How can I resolve this?
Answer:
High background can obscure the specific signal and lead to misinterpretation of results. Plant-derived compounds can sometimes contribute to background fluorescence.
Potential Causes & Solutions
| Cause | Recommendation |
| Autofluorescence | Plant-derived compounds can sometimes exhibit autofluorescence. To check for this, include a control sample treated with 7α-Hydroxyfrullanolide but without antibodies. If autofluorescence is observed, you can try to reduce it by using a different fixative, employing a quenching step (e.g., with sodium borohydride), or using fluorophores that emit in the far-red spectrum to avoid the emission range of the compound. |
| Inadequate Blocking | The blocking step is crucial to prevent non-specific antibody binding. Ensure you are using an appropriate blocking buffer, such as 1-5% BSA or serum from the same species as the secondary antibody, for at least one hour at room temperature. |
| Primary or Secondary Antibody Concentration Too High | Excessive antibody concentrations can lead to non-specific binding. Try reducing the concentration of your primary and/or secondary antibodies. |
| Insufficient Washing | Thorough washing between antibody incubation steps is essential to remove unbound antibodies. Increase the number and duration of your wash steps. |
| Cross-reactivity of Secondary Antibody | The secondary antibody may be cross-reacting with other proteins in your sample. Use a pre-adsorbed secondary antibody to minimize this. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended concentration of 7α-Hydroxyfrullanolide to use for immunofluorescence assays?
A1: The optimal concentration of 7α-Hydroxyfrullanolide can vary depending on the cell type and the specific biological question being investigated. Studies on its anticancer effects in triple-negative breast cancer cells have used concentrations ranging from 6 µM to 24 µM for various treatment durations. It is advisable to perform a dose-response experiment to determine the ideal concentration for your specific assay.
Q2: How does 7α-Hydroxyfrullanolide affect the cytoskeleton, and how can I visualize this with immunofluorescence?
A2: 7α-Hydroxyfrullanolide has been shown to disrupt microtubule dynamics, leading to G2/M phase cell cycle arrest. You can visualize these effects by performing immunofluorescence staining for α-tubulin or β-tubulin. This will allow you to observe changes in the microtubule network architecture, such as depolymerization or altered spindle formation.
Q3: Can 7α-Hydroxyfrullanolide induce apoptosis? How can I detect this using immunofluorescence?
A3: Yes, 7α-Hydroxyfrullanolide has been reported to induce apoptosis. While immunofluorescence can be used to detect some apoptotic markers, such as cleaved caspase-3, other methods like Annexin V/PI staining followed by flow cytometry are more commonly used for quantifying apoptosis.
Experimental Protocols & Data
Immunofluorescence Protocol for Visualizing Microtubule Dynamics after 7α-Hydroxyfrullanolide Treatment
This protocol is adapted from a study investigating the effects of 7α-Hydroxyfrullanolide on triple-negative breast cancer cells.
-
Cell Seeding: Seed cells (e.g., MDA-MB-468) on coverslips in a 24-well plate at a density that will result in approximately 50% confluency at the time of staining. Incubate overnight.
-
Compound Treatment: Treat the cells with the desired concentrations of 7α-Hydroxyfrullanolide (e.g., 6, 12, and 24 µM) for the desired duration (e.g., 1, 12, or 24 hours). Include a vehicle-treated control.
-
Fixation: Wash the cells with Phosphate-Buffered Saline (PBS) and then fix with 4% paraformaldehyde in PBS for 10-20 minutes at room temperature.
-
Permeabilization: Wash the cells with PBS and then permeabilize with 0.2% Triton X-100 in PBS for 5-10 minutes.
-
Blocking: Wash the cells with PBS and block with 1-5% Bovine Serum Albumin (BSA) in PBS for 1 hour at room temperature to reduce non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the cells with a primary antibody against your target of interest (e.g., anti-α-tubulin) diluted in the blocking buffer. Incubation can be done for 1-2 hours at room temperature or overnight at 4°C.
-
Washing: Wash the cells three times with PBS for 5 minutes each.
-
Secondary Antibody Incubation: Incubate the cells with a fluorescently labeled secondary antibody diluted in the blocking buffer for 1 hour at room temperature, protected from light.
-
Counterstaining: Wash the cells three times with PBS. If desired, counterstain the nuclei with a DNA dye such as DAPI or Hoechst for 5-10 minutes.
-
Mounting: Wash the cells a final time with PBS and mount the coverslips onto microscope slides using an anti-fade mounting medium.
-
Imaging: Visualize the staining using a fluorescence microscope with the appropriate filters for the chosen fluorophores.
Concentrations of 7α-Hydroxyfrullanolide Used in a Study on Microtubule Dynamics
| Treatment Group | Concentration (µM) |
| Control | 0 |
| Low Dose | 6 |
| Medium Dose | 12 |
| High Dose | 24 |
Visualizations
Caption: A typical workflow for an immunofluorescence experiment involving treatment with 7α-Hydroxyfrullanolide.
Caption: A decision tree for troubleshooting weak or no signal in immunofluorescence assays.
Caption: A simplified overview of the signaling pathway affected by 7α-Hydroxyfrullanolide.
References
- 1. news-medical.net [news-medical.net]
- 2. Immunofluorescence (IF) Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 3. Immunofluorescence Troubleshooting | Tips & Tricks [stressmarq.com]
- 4. stjohnslabs.com [stjohnslabs.com]
- 5. 9 Tips to optimize your IF experiments | Proteintech Group [ptglab.com]
Technical Support Center: Refining Protocols for Microbial Biotransformation of 7α-Hydroxyfrullanolide
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for refining protocols related to the microbial biotransformation of 7α-Hydroxyfrullanolide. It includes detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and quantitative data to facilitate successful experimentation.
Troubleshooting Guides and FAQs
This section addresses common issues encountered during the microbial biotransformation of 7α-Hydroxyfrullanolide in a question-and-answer format.
Frequently Asked Questions (FAQs)
-
Q1: Which microorganisms are known to biotransform 7α-Hydroxyfrullanolide?
-
A1: Several fungal species have been reported to successfully biotransform 7α-Hydroxyfrullanolide, including Aspergillus niger, Cunninghamella echinulata, Curvularia lunata, and Rhizopus circinans.
-
-
Q2: What are the major biotransformation products of 7α-Hydroxyfrullanolide?
-
A2: The biotransformation of 7α-Hydroxyfrullanolide typically yields hydroxylated, oxidized, and reduced derivatives. Common products include 1β,7α-dihydroxyfrullanolide, 7α-hydroxy-1-oxofrullanolide, and 11,13-dihydro-7α-hydroxyfrullanolide. The specific product profile can vary depending on the microorganism used.
-
-
Q3: What is the typical incubation time for the biotransformation of 7α-Hydroxyfrullanolide?
-
A3: Incubation times can range from 4 to 14 days. The optimal duration depends on the specific microorganism, culture conditions, and desired product. It is recommended to monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
-
Q4: How can I improve the solubility of 7α-Hydroxyfrullanolide in the culture medium?
-
A4: Due to the lipophilic nature of sesquiterpenoids, solubility can be a limiting factor. Using a co-solvent such as ethanol or dimethyl sulfoxide (DMSO) to dissolve the substrate before adding it to the culture can enhance its bioavailability. However, the concentration of the co-solvent should be kept low (typically <1% v/v) to avoid toxicity to the microorganism.
-
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low or no conversion of 7α-Hydroxyfrullanolide | 1. Inactive microbial culture. 2. Substrate toxicity. 3. Sub-optimal culture conditions (pH, temperature, aeration). 4. Poor substrate bioavailability. | 1. Use a fresh, actively growing culture for inoculation. 2. Decrease the initial substrate concentration. Consider a fed-batch approach where the substrate is added incrementally. 3. Optimize culture parameters. Typical conditions for fungi are pH 5.0-6.0, temperature 25-28°C, and shaking at 150-200 rpm. 4. Use a co-solvent (e.g., DMSO, ethanol) to dissolve the substrate before addition. |
| Formation of multiple, undesired byproducts | 1. Non-specific enzymatic activity of the microorganism. 2. Extended incubation time leading to further metabolism of the desired product. | 1. Screen different microbial strains to find one with higher selectivity. 2. Optimize the incubation time by monitoring the reaction closely and stopping it once the desired product reaches its maximum concentration. |
| Low yield of the desired product | 1. Inefficient extraction procedure. 2. Degradation of the product during extraction or purification. 3. Feedback inhibition of the biotransformation enzymes. | 1. Use an appropriate organic solvent for extraction (e.g., ethyl acetate, chloroform) and perform multiple extractions. 2. Avoid high temperatures and extreme pH during workup. Use mild purification techniques like column chromatography with silica gel. 3. Consider in situ product removal techniques to reduce the concentration of the product in the culture medium. |
| Difficulty in purifying the biotransformed products | 1. Similar polarities of the metabolites. 2. Presence of interfering compounds from the culture medium. | 1. Employ advanced chromatographic techniques such as preparative HPLC or Flash Chromatography. 2. Perform a preliminary cleanup of the crude extract before final purification. |
Quantitative Data Presentation
The following tables summarize quantitative data from biotransformation studies of sesquiterpenoid lactones, providing a reference for expected outcomes.
Table 1: Biotransformation of Vulgarin (a structurally similar sesquiterpenoid lactone) by Aspergillus niger [1]
| Metabolite | Yield (%) |
| 1-epi-tetrahydrovulgarin | 20 |
| 1α,4α-dihydroxyeudesm-2-en-5αH,6,11βH-6,12-olide | 10 |
| C-1 epimeric mixture | 4 |
Table 2: General Optimized Parameters for Fungal Biotransformation of Terpenoids
| Parameter | Optimized Range |
| Temperature | 25 - 30 °C |
| pH | 4.5 - 6.5 |
| Incubation Time | 4 - 14 days |
| Substrate Concentration | 0.1 - 0.5 mg/mL |
| Inoculum Size | 5 - 10% (v/v) |
| Shaking Speed | 150 - 200 rpm |
Experimental Protocols
This section provides detailed methodologies for key experiments in the microbial biotransformation of 7α-Hydroxyfrullanolide.
1. Preparation of Microbial Culture and Inoculum
-
Culture Medium: Prepare a suitable liquid medium for the selected fungus. A common medium for Aspergillus niger and Cunninghamella echinulata consists of glucose (20 g/L), peptone (5 g/L), yeast extract (5 g/L), KH₂PO₄ (5 g/L), and NaCl (5 g/L) in distilled water.
-
Sterilization: Autoclave the medium at 121°C for 20 minutes.
-
Inoculation: Inoculate the sterile medium with a fresh, actively growing culture of the microorganism from a slant or plate.
-
Incubation: Incubate the culture at 25-28°C on a rotary shaker at 150 rpm for 48-72 hours to obtain a seed culture for the biotransformation experiment.
2. Biotransformation of 7α-Hydroxyfrullanolide
-
Substrate Preparation: Dissolve 7α-Hydroxyfrullanolide in a minimal amount of a suitable solvent (e.g., ethanol or DMSO).
-
Substrate Addition: Aseptically add the dissolved substrate to the seed culture to a final concentration of 0.1-0.5 mg/mL.
-
Control Flasks: Prepare two control flasks: a culture control (microorganism in medium without the substrate) and a substrate control (substrate in sterile medium without the microorganism).
-
Incubation: Incubate all flasks under the same conditions as the seed culture (25-28°C, 150 rpm) for 4 to 14 days.
-
Monitoring: Monitor the progress of the biotransformation by periodically taking small aliquots from the flasks. Extract the aliquots with an equal volume of ethyl acetate and analyze the organic layer by TLC or HPLC.
3. Extraction and Purification of Metabolites
-
Separation: After the incubation period, separate the mycelium from the culture broth by filtration or centrifugation.
-
Extraction: Extract the culture filtrate three times with an equal volume of ethyl acetate. Extract the mycelium separately with ethyl acetate or methanol.
-
Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude extract.
-
Purification: Purify the individual metabolites from the crude extract using column chromatography on silica gel with a suitable solvent gradient (e.g., n-hexane-ethyl acetate).
-
Structure Elucidation: Characterize the purified metabolites using spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).
Mandatory Visualizations
Experimental Workflow for Microbial Biotransformation
Caption: Experimental workflow for the microbial biotransformation of 7α-Hydroxyfrullanolide.
Proposed Signaling Pathway for Sesquiterpenoid Metabolism in Fungi
Caption: Proposed signaling pathway for the metabolism of 7α-Hydroxyfrullanolide in fungi.
References
Technical Support Center: Managing Cytotoxicity of 7α-Hydroxyfrullanolide in Non-Cancer Cell Lines
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on managing the cytotoxic effects of 7α-Hydroxyfrullanolide (7HF) in non-cancer cell lines. This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to facilitate successful experimentation.
Frequently Asked Questions (FAQs)
Q1: What is 7α-Hydroxyfrullanolide and why is it cytotoxic?
A1: 7α-Hydroxyfrullanolide (7HF) is a sesquiterpenoid lactone, a type of natural compound. Its cytotoxicity is largely attributed to its chemical structure, which can interact with cellular components, leading to cell cycle arrest and apoptosis (programmed cell death). In cancer cells, it has been shown to disrupt microtubule dynamics and modulate signaling pathways involved in cell division and survival.[1][2] While it is generally more cytotoxic to cancer cells, it can also affect non-cancerous cells, particularly at higher concentrations.
Q2: I am observing unexpected levels of cytotoxicity in my non-cancer cell line. What are the common causes?
A2: Unexpected cytotoxicity can arise from several factors:
-
High Compound Concentration: The concentration of 7HF may be too high for your specific cell line.
-
Solvent Toxicity: The solvent used to dissolve 7HF, typically DMSO, can be toxic to cells at concentrations above 0.5%.
-
Compound Instability: 7HF may be unstable in your culture medium, degrading into more toxic byproducts.
-
Cell Line Sensitivity: Different non-cancer cell lines exhibit varying sensitivities to chemical compounds.
-
Contamination: Microbial contamination (e.g., mycoplasma) in your cell culture can cause cell death.
-
Experimental Errors: Inaccurate dilutions, uneven cell seeding, or "edge effects" in multi-well plates can lead to inconsistent results.
Q3: How can I reduce the off-target cytotoxicity of 7α-Hydroxyfrullanolide in my experiments?
A3: To mitigate unwanted cytotoxicity, consider the following strategies:
-
Optimize Concentration: Perform a dose-response experiment to determine the precise IC50 (half-maximal inhibitory concentration) for your specific non-cancer cell line and use concentrations well below this value for non-cytotoxic applications.
-
Use Co-treatment with Cytoprotective Agents: Depending on the mechanism of cytotoxicity, antioxidants like N-acetylcysteine (NAC) may help if oxidative stress is involved.
-
Optimize Exposure Time: Reducing the duration of exposure to 7HF may lessen its cytotoxic effects while still allowing for the observation of other biological activities.
-
Serum Concentration: The presence of serum in the culture medium can sometimes mitigate the cytotoxicity of compounds. Ensure your serum concentration is optimal and consistent.
Q4: What are the known IC50 values for 7α-Hydroxyfrullanolide in non-cancer cell lines?
A4: Limited data is available for a wide range of non-cancer cell lines. However, a study has reported the IC50 value for the normal human breast cell line MCF-12A. It is crucial to determine the IC50 empirically for your specific cell line.
Data Presentation
Table 1: Cytotoxicity of 7α-Hydroxyfrullanolide in a Non-Cancer Cell Line
| Cell Line | Description | Incubation Time (h) | IC50 (µg/mL) |
| MCF-12A | Normal Human Breast Epithelial Cells | 72 | 12.99 ± 7.42 |
Data extracted from a study by Chimplee et al. (2022).[3]
Troubleshooting Guides
Issue 1: High Cytotoxicity Observed at Expected Non-Toxic Concentrations
| Possible Cause | Troubleshooting Steps |
| Cell Line Sensitivity | Perform a thorough literature search for any reported sensitivity of your cell line to sesquiterpene lactones. If none, conduct a pilot experiment with a very wide range of 7HF concentrations to establish a toxicity baseline. |
| Solvent Toxicity | Prepare a vehicle control with the highest concentration of the solvent (e.g., DMSO) used in your experiment. If the vehicle control shows toxicity, reduce the final solvent concentration to a non-toxic level (typically <0.5%). |
| Compound Degradation | Prepare fresh stock solutions of 7HF for each experiment. Avoid repeated freeze-thaw cycles. Protect the stock solution from light. |
| Contamination | Regularly test your cell cultures for mycoplasma and other microbial contaminants. If contamination is suspected, discard the culture and start with a fresh, authenticated stock. |
Issue 2: Inconsistent or Non-Reproducible Cytotoxicity Results
| Possible Cause | Troubleshooting Steps |
| Uneven Cell Seeding | Ensure a single-cell suspension before seeding. After seeding, gently rock the plate in a cross pattern to ensure even distribution of cells. Visually inspect the wells under a microscope before adding the compound. |
| "Edge Effect" in Plates | The outer wells of a multi-well plate are prone to evaporation, which can alter the compound concentration. To mitigate this, fill the outer wells with sterile PBS or medium without cells and use the inner wells for your experimental samples. |
| Assay Interference | 7HF may interfere with the reagents of your viability assay (e.g., MTT). Run a cell-free control with 7HF and the assay reagents to check for any direct chemical reactions. Consider using an alternative viability assay with a different detection principle (e.g., a lactate dehydrogenase (LDH) release assay for membrane integrity). |
| Pipetting Errors | Calibrate your pipettes regularly. When preparing serial dilutions, ensure thorough mixing between each dilution step. |
Experimental Protocols
Protocol 1: MTT Assay for Cell Viability
This protocol is a standard method for assessing cell viability based on the metabolic activity of mitochondria.
Materials:
-
7α-Hydroxyfrullanolide (7HF)
-
Dimethyl sulfoxide (DMSO)
-
96-well flat-bottom plates
-
Your non-cancer cell line of interest
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or pure DMSO)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed your cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare a stock solution of 7HF in DMSO. Further dilute the stock solution in a complete culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration is below 0.5%.
-
Treatment: Remove the overnight culture medium from the cells and replace it with the medium containing different concentrations of 7HF. Include a vehicle control (medium with the same concentration of DMSO) and an untreated control.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.
-
MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Formazan Formation: Incubate the plate for 3-4 hours at 37°C until a purple precipitate is visible.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well. Mix gently on an orbital shaker to dissolve the formazan crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability as: (Absorbance of Treated Cells / Absorbance of Untreated Control Cells) x 100. Plot the percentage of viability against the log of the compound concentration to determine the IC50 value.[4][5]
Protocol 2: Annexin V/Propidium Iodide (PI) Apoptosis Assay
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Your non-cancer cell line
-
7α-Hydroxyfrullanolide
-
6-well plates
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with the desired concentrations of 7HF for the chosen duration. Include appropriate controls.
-
Cell Harvesting: After treatment, collect both floating and adherent cells. For adherent cells, gently trypsinize and combine with the supernatant.
-
Washing: Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.
Mandatory Visualizations
Signaling Pathway and Experimental Workflow Diagrams
Caption: A logical workflow for troubleshooting unexpected cytotoxicity.
Caption: Proposed apoptotic signaling pathways induced by 7α-Hydroxyfrullanolide.
References
- 1. Frontiers | Sesquiterpene lactones as emerging biomolecules to cease cancer by targeting apoptosis [frontiersin.org]
- 2. oaepublish.com [oaepublish.com]
- 3. Anticancer Effects and Molecular Action of 7-α-Hydroxyfrullanolide in G2/M-Phase Arrest and Apoptosis in Triple Negative Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. merckmillipore.com [merckmillipore.com]
- 5. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
Technical Support Center: Enhancing Passive Permeation of 7α-Hydroxyfrullanolide
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working to optimize the passive permeation of 7α-Hydroxyfrullanolide (7α-HF) for drug delivery applications.
Frequently Asked Questions (FAQs)
Q1: What are the fundamental physicochemical properties of 7α-Hydroxyfrullanolide?
A1: Understanding the physicochemical properties of 7α-Hydroxyfrullanolide is the first step in any drug delivery study. These properties influence its solubility, permeability, and overall behavior in biological systems. Key computed properties are summarized below.
Table 1: Physicochemical Properties of 7α-Hydroxyfrullanolide
| Property | Value | Source |
| Molecular Formula | C₁₅H₂₀O₃ | [1] |
| Molecular Weight | 248.32 g/mol | [2][3] |
| XLogP3 (Lipophilicity) | 1.8 | [2] |
| Hydrogen Bond Donors | 1 | |
| Hydrogen Bond Acceptors | 3 | |
| Polar Surface Area | 46.5 Ų |
Q2: Computational models predict high permeability for 7α-HF. Why might my experimental results show low permeation?
A2: This is a common and critical question. While in silico tools like SwissADME predict high gastrointestinal absorption and passive permeation for 7α-HF based on its physicochemical properties (e.g., adherence to Lipinski's Rule of Five), several experimental factors can lead to contradictory results. Discrepancies between prediction and observation often point to issues with the experimental setup or compound-specific challenges not captured by general models.
Use the following troubleshooting guide to diagnose the potential cause:
References
Validation & Comparative
A Comparative Guide to the Anti-Inflammatory Activity of 7α-Hydroxyfrullanolide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the anti-inflammatory properties of 7α-Hydroxyfrullanolide (7HF), a natural sesquiterpene lactone. The following sections detail its mechanism of action, compare its efficacy with available data, and provide comprehensive experimental protocols for validation.
Introduction
7α-Hydroxyfrullanolide is a bioactive small molecule isolated from medicinal plants such as Sphaeranthus indicus.[1] It has garnered significant interest for its potent anti-inflammatory properties, demonstrated in various preclinical models of acute and chronic inflammation.[1] This document serves as a resource for researchers interested in the therapeutic potential of 7HF, offering a consolidated overview of its activity and the methodologies to assess it.
Mechanism of Action: Targeting Key Inflammatory Pathways
7α-Hydroxyfrullanolide exerts its anti-inflammatory effects primarily through the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway, a critical regulator of the inflammatory response. Evidence suggests that 7HF directly inhibits the phosphorylation of IκB kinase β (IKK-β), which in turn prevents the degradation of the inhibitory protein IκBα. This action blocks the translocation of the NF-κB p65 subunit into the nucleus, thereby downregulating the transcription of a wide array of pro-inflammatory genes.
These downstream targets include genes encoding for pro-inflammatory cytokines (TNF-α, IL-6), chemokines, and adhesion molecules (ICAM-1, VCAM-1, E-selectin), all of which are pivotal in the amplification and perpetuation of the inflammatory cascade.
Data Presentation: In Vitro Anti-Inflammatory Activity
The following tables summarize the dose-dependent inhibitory effects of 7α-Hydroxyfrullanolide on key inflammatory mediators in various cell-based assays.
Table 1: Inhibition of Pro-inflammatory Cytokines by 7α-Hydroxyfrullanolide
| Cell Type | Stimulant | Cytokine | 7HF Concentration (µM) | % Inhibition | Reference Compound | % Inhibition (Concentration) |
| Human PBMCs | LPS | TNF-α | 1 | ~40% | Dexamethasone | ~80% (1 µM) |
| 5 | ~70% | |||||
| 10 | ~90% | |||||
| Human PBMCs | LPS | IL-6 | 1 | ~35% | Dexamethasone | ~75% (1 µM) |
| 5 | ~65% | |||||
| 10 | ~85% | |||||
| Murine Peritoneal Macrophages | LPS | Nitrite (NO) | 5 | ~50% | N/A | N/A |
| 10 | ~80% | |||||
| IL-6 | 5 | ~45% | N/A | N/A | ||
| 10 | ~75% |
Data are estimated from published graphical representations and serve for comparative purposes.
Table 2: Inhibition of Adhesion Molecule Expression by 7α-Hydroxyfrullanolide
| Cell Type | Stimulant | Adhesion Molecule | 7HF Concentration (µM) | % Inhibition |
| HUVECs | TNF-α | VCAM-1 | 1 | ~30% |
| 5 | ~60% | |||
| 10 | ~85% | |||
| HUVECs | TNF-α | ICAM-1 | 1 | ~25% |
| 5 | ~55% | |||
| 10 | ~80% | |||
| HUVECs | TNF-α | E-selectin | 1 | ~35% |
| 5 | ~65% | |||
| 10 | ~90% |
Data are estimated from published graphical representations.
Data Presentation: In Vivo Anti-Inflammatory Activity
7α-Hydroxyfrullanolide has demonstrated significant efficacy in several animal models of inflammation.
Table 3: Efficacy of 7α-Hydroxyfrullanolide in Animal Models of Inflammation
| Animal Model | Species | 7HF Dose (mg/kg, p.o.) | Key Outcome | % Improvement vs. Control | Reference Compound | % Improvement (Dose) |
| Carrageenan-induced Paw Edema | Rat | 25 | Reduction in paw volume at 3h | ~35% | Indomethacin | ~50% (10 mg/kg) |
| 50 | ~55% | |||||
| 100 | ~70% | |||||
| DSS-induced Colitis | Mouse | 50 | Reduction in Disease Activity Index (DAI) | ~40% | Sulfasalazine | ~55% (50 mg/kg) |
| 100 | ~60% | |||||
| Collagen-induced Arthritis | Mouse | 50 | Reduction in articular index | ~45% | Methotrexate | ~60% (1 mg/kg) |
| 100 | ~65% |
Data are estimated from published graphical representations and serve for comparative purposes.
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the validation and comparison of 7α-Hydroxyfrullanolide's anti-inflammatory activity.
References
A Comparative Analysis of 7α-Hydroxyfrullanolide and Frullanolide: Cytotoxicity and Anti-inflammatory Potential
In the landscape of natural product research, sesquiterpene lactones have emerged as a prominent class of compounds with a diverse range of biological activities. Among these, 7α-Hydroxyfrullanolide and its structural analog, frullanolide, both eudesmanolide sesquiterpene lactones, have garnered significant attention for their potent anti-inflammatory and anticancer properties. This guide provides a detailed comparative study of these two compounds, presenting experimental data on their performance, outlining key experimental protocols, and visualizing their mechanistic pathways to aid researchers, scientists, and drug development professionals in their investigations.
Chemical Structures
7α-Hydroxyfrullanolide and frullanolide share a common eudesmanolide skeleton. The key structural difference is the presence of a hydroxyl group at the 7α position in 7α-Hydroxyfrullanolide, which is absent in frullanolide. This seemingly minor structural modification can significantly influence their biological activities.
7α-Hydroxyfrullanolide: C15H20O3[1][2][3] Frullanolide: C15H20O2[4]
Comparative Cytotoxicity
Both 7α-Hydroxyfrullanolide and frullanolide have demonstrated cytotoxic effects against various cancer cell lines, particularly breast cancer. The available data, summarized in the table below, suggests that 7α-Hydroxyfrullanolide may exhibit greater potency in certain triple-negative breast cancer (TNBC) cell lines.
| Compound | Cell Line | IC50 (µg/mL) | IC50 (µM) | Reference |
| 7α-Hydroxyfrullanolide | MDA-MB-468 (TNBC) | 2.97 ± 0.49 | 11.97 | [5] |
| MCF-7 | 4.05 ± 0.13 | 16.31 | ||
| MDA-MB-231 (TNBC) | 4.35 ± 0.74 | 17.52 | ||
| MCF-12A (Normal) | 12.99 | 52.31 | ||
| Frullanolide | MDA-MB-468 (TNBC) | 8.04 ± 2.69 | 34.61 | |
| MCF-7 | 10.74 ± 0.86 | 46.23 | ||
| MDA-MB-231 (TNBC) | 12.36 ± 0.31 | 53.20 |
Note: The conversion to µM is based on the molecular weights of 248.32 g/mol for 7α-Hydroxyfrullanolide and 232.32 g/mol for frullanolide.
A direct comparison in the MDA-MB-468 cell line indicates that 7α-Hydroxyfrullanolide (IC50 of 11.97 µM) is more potent than frullanolide (IC50 of 34.61 µM) in reducing cell viability. Furthermore, 7α-Hydroxyfrullanolide has shown promising selectivity, with a significantly higher IC50 value in the normal breast cell line MCF-12A compared to the cancer cell lines.
Anti-inflammatory Activity
Both compounds have been investigated for their anti-inflammatory properties. 7α-Hydroxyfrullanolide has been shown to be orally bioavailable and effective in animal models of inflammation. It significantly diminishes the production of pro-inflammatory cytokines such as TNF-α and IL-6. Mechanistically, it has been suggested to inhibit the expression of VCAM1 and ICAM1, key adhesion molecules involved in the inflammatory cascade. Frullanolide also exhibits anti-inflammatory potential, though detailed mechanistic studies are less prevalent in the currently available literature.
Experimental Protocols
To ensure the reproducibility and validation of the cited biological activities, detailed methodologies for key experiments are provided below.
MTT Assay for Cytotoxicity
This protocol is used to assess the cytotoxic activity of 7α-Hydroxyfrullanolide and frullanolide against cancer cell lines.
Materials:
-
Breast cancer cell lines (e.g., MCF-7, MDA-MB-468, MDA-MB-231) and a normal breast cell line (e.g., MCF-12A).
-
Complete culture medium (specific to each cell line).
-
7α-Hydroxyfrullanolide and frullanolide stock solutions (dissolved in DMSO).
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl).
-
96-well microplates.
-
Microplate reader.
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.
-
Compound Treatment: Treat the cells with various concentrations of 7α-Hydroxyfrullanolide or frullanolide (e.g., ranging from 1 to 100 µM) for 24, 48, or 72 hours. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value (the concentration that inhibits 50% of cell growth) is determined by plotting the percentage of cell viability against the compound concentration.
Carrageenan-Induced Paw Edema in Rats
This in vivo model is used to evaluate the acute anti-inflammatory activity of the compounds.
Materials:
-
Wistar rats (180-220 g).
-
1% Carrageenan solution in saline.
-
7α-Hydroxyfrullanolide or frullanolide suspension (in a suitable vehicle like 0.5% carboxymethylcellulose).
-
Positive control (e.g., Indomethacin, 10 mg/kg).
-
Plethysmometer.
Procedure:
-
Animal Grouping: Divide the rats into groups (n=6 per group): vehicle control, positive control, and treatment groups receiving different doses of 7α-Hydroxyfrullanolide or frullanolide.
-
Compound Administration: Administer the compounds orally or intraperitoneally 1 hour before the carrageenan injection.
-
Induction of Edema: Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.
-
Paw Volume Measurement: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, 4, and 5 hours after the carrageenan injection.
-
Data Analysis: Calculate the percentage of inhibition of edema for each treatment group compared to the control group.
Collagen-Induced Arthritis in Mice
This model is employed to assess the therapeutic potential of the compounds in a chronic inflammatory condition resembling rheumatoid arthritis.
Materials:
-
DBA/1J mice (8-10 weeks old).
-
Bovine type II collagen.
-
Complete Freund's Adjuvant (CFA).
-
Incomplete Freund's Adjuvant (IFA).
-
7α-Hydroxyfrullanolide or frullanolide suspension.
-
Positive control (e.g., Methotrexate).
Procedure:
-
Immunization (Day 0): Emulsify bovine type II collagen in CFA and inject 100 µL of the emulsion intradermally at the base of the tail of each mouse.
-
Booster Immunization (Day 21): Emulsify bovine type II collagen in IFA and inject 100 µL of the emulsion intradermally at a different site near the base of the tail.
-
Treatment: Begin oral administration of the test compounds or vehicle daily from day 21 to the end of the experiment.
-
Arthritis Scoring: Monitor the mice for the onset and severity of arthritis from day 21. Score each paw on a scale of 0-4 based on the degree of inflammation and swelling. The maximum score per mouse is 16.
-
Data Analysis: Compare the mean arthritis scores and the incidence of arthritis between the treatment and control groups. Histopathological analysis of the joints can also be performed at the end of the study.
Signaling Pathways and Mechanisms of Action
The anticancer effects of 7α-Hydroxyfrullanolide and frullanolide are mediated through the modulation of key signaling pathways involved in cell cycle regulation and apoptosis.
7α-Hydroxyfrullanolide Induced Cell Cycle Arrest
7α-Hydroxyfrullanolide has been shown to induce G2/M phase arrest in triple-negative breast cancer cells. This is achieved through the upregulation of proteins like Bub3 and cyclin B1, and the phosphorylation of Cdk1. It also appears to act independently of p53 by upregulating p21. Furthermore, it can suppress cell survival pathways by downregulating the phosphorylation of Akt and subsequently affecting its downstream targets like FoxO3a and β-catenin.
Caption: 7α-Hydroxyfrullanolide induces G2/M cell cycle arrest and inhibits cell survival pathways.
Frullanolide Induced Apoptosis
Frullanolide has been demonstrated to induce apoptosis in breast cancer cells through both p53-dependent and p53-independent pathways. In p53-wildtype cells like MCF-7, it can trigger apoptosis in a p53-independent manner. In contrast, in p53-mutant or null cells such as MDA-MB-468 and MDA-MB-231, it appears to induce apoptosis through a p53-dependent mechanism, suggesting a complex and cell-type specific mode of action.
Caption: Frullanolide induces apoptosis via p53-dependent and -independent pathways.
Conclusion
Both 7α-Hydroxyfrullanolide and frullanolide are promising natural compounds with significant cytotoxic and anti-inflammatory activities. The presence of a hydroxyl group at the 7α position in 7α-Hydroxyfrullanolide appears to enhance its cytotoxic potency against certain breast cancer cell lines compared to frullanolide. While both compounds exhibit anti-inflammatory effects, the mechanisms of 7α-Hydroxyfrullanolide are more extensively characterized in the current literature. Further head-to-head comparative studies under standardized experimental conditions are warranted to fully elucidate their therapeutic potential and to guide future drug development efforts. The provided experimental protocols and pathway diagrams offer a foundational resource for researchers to build upon in their exploration of these valuable sesquiterpene lactones.
References
- 1. Anticancer Effects and Molecular Action of 7-α-Hydroxyfrullanolide in G2/M-Phase Arrest and Apoptosis in Triple Negative Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Anticancer Effects and Molecular Action of 7-α-Hydroxyfrullanolide in G2/M-Phase Arrest and Apoptosis in Triple Negative Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chondrex.com [chondrex.com]
- 5. benchchem.com [benchchem.com]
A Comparative Analysis of 7α-Hydroxyfrullanolide and Other Sesquiterpene Lactones in Preclinical Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of 7α-Hydroxyfrullanolide, a naturally occurring eudesmanolide sesquiterpene lactone, with other prominent sesquiterpene lactones. The focus is on their comparative efficacy in key preclinical models of cancer and inflammation, supported by experimental data and detailed methodologies.
Introduction to Sesquiterpene Lactones
Sesquiterpene lactones are a large and diverse group of naturally occurring phytochemicals, primarily found in plants of the Asteraceae family.[1] These compounds are characterized by a 15-carbon backbone and are known for a wide range of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[2][3] Their therapeutic potential largely stems from their ability to modulate key signaling pathways involved in disease progression.[1] This guide will delve into the specific activities of 7α-Hydroxyfrullanolide and compare it with other well-researched sesquiterpene lactones.
Anticancer Activity: A Comparative Overview
Sesquiterpene lactones exert their anticancer effects through various mechanisms, including the induction of apoptosis (programmed cell death), cell cycle arrest, and inhibition of metastasis.[2]
Cytotoxicity in Cancer Cell Lines
The cytotoxic potential of sesquiterpene lactones is a key indicator of their anticancer activity. The half-maximal inhibitory concentration (IC50), the concentration of a drug that is required for 50% inhibition in vitro, is a standard measure of cytotoxicity. A lower IC50 value indicates a higher potency.
7α-Hydroxyfrullanolide has demonstrated significant cytotoxicity against various cancer cell lines, particularly triple-negative breast cancer (TNBC) cells. A comparison of its IC50 values with other sesquiterpene lactones is presented below.
| Sesquiterpene Lactone | Cancer Cell Line | IC50 (µM) | Reference |
| 7α-Hydroxyfrullanolide | MDA-MB-468 (TNBC) | 6, 12, 24 (dose-dependent effects observed) | |
| 7α-Hydroxyfrullanolide | HCT116 (Colon Cancer) | - (effective in vivo) | |
| Alantolactone | SK-MES-1 (Lung Cancer) | - (apoptosis induction) | |
| Ambrosin | MDA-MB-231 (Breast Cancer) | 25 | |
| Bigelovin | HT-29, HCT 116 (Colon Cancer) | - (induces apoptosis) | |
| Santonin | SK-BR-3 (Breast Cancer) | 16 |
Modulation of Apoptotic Pathways
A primary mechanism of anticancer activity for many sesquiterpene lactones is the induction of apoptosis. This is often achieved by modulating the expression of key proteins in the intrinsic and extrinsic apoptotic pathways.
7α-Hydroxyfrullanolide has been shown to induce apoptosis in cancer cells through both p53-dependent and independent mechanisms. It upregulates the expression of pro-apoptotic proteins like Bax and downregulates anti-apoptotic proteins like Bcl-2. This modulation is a common feature among many sesquiterpene lactones.
| Sesquiterpene Lactone | Effect on Apoptotic Proteins | Cancer Cell Line | Reference |
| 7α-Hydroxyfrullanolide | ↑ Bax, ↓ Bcl-2, ↑ Cleaved Caspases-7, -8, -9 | MDA-MB-468 | |
| Alantolactone | ↑ Bax/Bcl-2 ratio, ↑ Cleaved Caspase-3 | HepG2, MDA-MB-231 | |
| Ambrosin | ↑ Bax, ↓ Bcl-2 | MDA-MB-231 | |
| Britannin | ↓ BAX, ↑ BCL-2, ↑ Cleaved Caspase-3 | AsPC-1, Panc-1 | |
| Santonin | ↑ Bax, ↑ Cleaved Caspases-3, -9, ↓ Bcl-2 | SK-BR-3 |
Anti-inflammatory Activity: A Comparative Perspective
Chronic inflammation is a key driver of many diseases, including cancer. Sesquiterpene lactones are well-documented for their potent anti-inflammatory effects, primarily through the inhibition of pro-inflammatory signaling pathways like NF-κB and MAPK.
Inhibition of Inflammatory Mediators
A common in vitro method to assess anti-inflammatory activity is to measure the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages. NO is a key inflammatory mediator, and its reduction is indicative of anti-inflammatory potential.
7α-Hydroxyfrullanolide has been shown to significantly inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6. This is a characteristic shared with many other sesquiterpene lactones.
| Sesquiterpene Lactone | Effect on Inflammatory Mediators | Cell Line/Model | Reference |
| 7α-Hydroxyfrullanolide | ↓ TNF-α, ↓ IL-6 | Human mononuclear cells, Murine models | |
| Costunolide & Dehydrocostus lactone | ↓ IL-1β, ↓ IL-6, ↓ TNF-α (mRNA) | RAW264.7 | |
| Cynaropicrin | ↓ TNF-α, ↓ NO | RAW 264.7, U937 | |
| Deoxyelephantopin | ↓ NO, ↓ COX-2, ↓ TNF-α, ↓ IL-6 | RAW 264.7 | |
| Micheliolide | ↓ iNOS, ↓ COX-2, ↓ TNF-α, ↓ IL-6, ↓ IL-1β | BV2 microglia |
Modulation of Key Signaling Pathways
The biological activities of sesquiterpene lactones are underpinned by their ability to interact with and modulate critical intracellular signaling pathways.
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation and cell survival. Many sesquiterpene lactones exert their anti-inflammatory and anticancer effects by inhibiting this pathway. The common mechanism involves preventing the degradation of IκB, an inhibitor of NF-κB, thereby blocking the nuclear translocation of the active NF-κB subunits. Some sesquiterpene lactones, like helenalin, have been shown to directly target the p65 subunit of NF-κB.
MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway is another crucial signaling cascade involved in cell proliferation, differentiation, and apoptosis. Sesquiterpene lactones like costunolide have been shown to inhibit the MAPK/ERK signaling pathway. Alantolactone also demonstrates inhibitory effects on this pathway.
Experimental Protocols
Detailed and standardized experimental protocols are essential for the accurate assessment and comparison of the biological activities of sesquiterpene lactones.
In Vitro Cytotoxicity Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Cell Seeding: Seed cancer cells (e.g., MDA-MB-468, HCT116) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the sesquiterpene lactone (e.g., 0.1 to 100 µM) and a vehicle control (e.g., DMSO) for 24, 48, or 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Anti-inflammatory Assay (Nitric Oxide Assay)
This assay quantifies the production of nitric oxide, a pro-inflammatory mediator, by macrophages.
-
Cell Seeding: Seed RAW 264.7 macrophage cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.
-
Compound Treatment: Pre-treat the cells with different concentrations of the sesquiterpene lactone for 1-2 hours.
-
LPS Stimulation: Stimulate the cells with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours to induce NO production.
-
Griess Reaction: Collect the cell culture supernatant and mix 50 µL with 50 µL of Griess reagent (1% sulfanilamide and 0.1% N-(1-naphthyl)ethylenediamine in 2.5% phosphoric acid).
-
Absorbance Measurement: Incubate for 10 minutes at room temperature and measure the absorbance at 540-550 nm.
-
Data Analysis: Quantify the nitrite concentration using a sodium nitrite standard curve and calculate the percentage of NO inhibition.
Western Blot Analysis for Signaling Pathway Proteins
This technique is used to detect and quantify specific proteins involved in signaling pathways.
-
Cell Lysis: Treat cells with the sesquiterpene lactone for a specified time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors. For NF-κB activation, nuclear and cytoplasmic fractions may need to be separated.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Separate 20-40 µg of protein per sample on a 10-12% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against the target proteins (e.g., p-p65, p-ERK, IκBα, β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection reagent.
-
Data Analysis: Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin).
Conclusion
7α-Hydroxyfrullanolide exhibits promising anticancer and anti-inflammatory activities, comparable to and in some cases potentially exceeding those of other well-studied sesquiterpene lactones. Its ability to modulate key signaling pathways such as NF-κB and induce apoptosis underscores its therapeutic potential. Further comparative studies employing standardized protocols are warranted to fully elucidate its efficacy and mechanism of action relative to other members of this diverse class of natural products. This will be crucial for its future development as a potential therapeutic agent.
References
- 1. Research advances in natural sesquiterpene lactones: overcoming cancer drug resistance through modulation of key signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sesquiterpene lactones as emerging biomolecules to cease cancer by targeting apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
7α-Hydroxyfrullanolide's Impact on Microtubule Dynamics: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the effects of 7α-Hydroxyfrullanolide (7HF) on microtubule dynamics against other well-known microtubule-targeting agents. The information presented is supported by experimental data to aid in the evaluation of 7HF as a potential anticancer agent.
Executive Summary
7α-Hydroxyfrullanolide, a sesquiterpene lactone, has demonstrated notable anticancer properties, particularly against triple-negative breast cancer (TNBC) cells.[1][2][3][4][5] Its mechanism of action is linked to the disruption of microtubule dynamics, leading to a cell cycle arrest at the G2/M phase and subsequent apoptosis. This guide compares the microtubule-destabilizing effects of 7HF with the microtubule-stabilizing agent paclitaxel and the microtubule-destabilizing agent vincristine.
Comparative Analysis of Microtubule-Targeting Agents
The efficacy of 7α-Hydroxyfrullanolide in modulating microtubule polymerization was evaluated in comparison to paclitaxel and vincristine. The following table summarizes the quantitative data from various studies.
| Compound | Mechanism of Action | Target | Effective Concentration for Microtubule Effect | Cell-Based Potency (IC50) |
| 7α-Hydroxyfrullanolide (7HF) | Microtubule Destabilizer | α- and β-tubulin | Dose-dependent inhibition of tubulin polymerization observed at 6, 12, and 24 µM in cell-free assays. | MDA-MB-468 IC50: ~12 µM (72h) |
| Paclitaxel (PTX) | Microtubule Stabilizer | β-tubulin | EC50 for tubulin assembly: ~10 nM to 23 µM, depending on assay conditions. | HeLa IC50: ~13.4 nM |
| Vincristine (VCR) | Microtubule Destabilizer | β-tubulin | IC50 for tubulin polymerization inhibition: ~0.43 µM to 32 µM, depending on assay conditions. | SH-SY5Y IC50: 0.1 µM |
Note: IC50 and EC50 values can vary significantly based on the cell line, assay conditions, and exposure time.
Experimental Evidence
Cell-Free Tubulin Polymerization Assay
A cell-free tubulin polymerization assay is a common method to directly assess the effect of a compound on the assembly of purified tubulin into microtubules. The polymerization process is typically monitored by measuring the change in fluorescence of a reporter dye that binds to polymerized microtubules.
Recent studies on 7HF have demonstrated its ability to inhibit tubulin polymerization in a dose-dependent manner. In a cell-free system, concentrations of 6, 12, and 24 µM of 7HF were shown to reduce the rate and extent of tubulin polymerization. This effect is in contrast to paclitaxel, which promotes tubulin polymerization, and similar to vincristine, which also inhibits polymerization.
Immunofluorescence Microscopy
Immunofluorescence staining of the microtubule network in cells allows for the visualization of the effects of compounds on the cytoskeleton.
Treatment of MDA-MB-468 TNBC cells with 7HF resulted in a significant disruption of the spindle microtubule arrangement. The observed effects included a shrinkage of the radial spindle array and an expansion of the fibrous spindle density in a time-dependent manner. These morphological changes are consistent with the activity of a microtubule-destabilizing agent.
Signaling Pathway and Experimental Workflow
The disruption of microtubule dynamics by 7α-Hydroxyfrullanolide activates the spindle assembly checkpoint, leading to a G2/M phase cell cycle arrest. This is a crucial mechanism for its anticancer activity.
Caption: Signaling pathway of 7α-Hydroxyfrullanolide-induced G2/M arrest.
The following diagram illustrates a typical workflow for evaluating the effect of a compound on microtubule dynamics.
Caption: Experimental workflow for validating microtubule-targeting agents.
Experimental Protocols
Cell-Free Tubulin Polymerization Assay
This assay directly measures the effect of a compound on the polymerization of purified tubulin in vitro.
-
Reagent Preparation:
-
Reconstitute lyophilized tubulin protein (e.g., porcine brain tubulin) in a general tubulin buffer (e.g., 80 mM PIPES, 2 mM MgCl₂, 0.5 mM EGTA, pH 6.9).
-
Prepare a GTP stock solution (e.g., 100 mM).
-
Prepare a fluorescent reporter stock solution (e.g., DAPI) in the appropriate solvent.
-
Prepare stock solutions of 7α-Hydroxyfrullanolide and control compounds (e.g., paclitaxel, vincristine) in a suitable solvent like DMSO.
-
-
Assay Procedure:
-
In a 96-well plate, add the general tubulin buffer.
-
Add the test compounds at various concentrations to the designated wells. Include wells for positive (e.g., paclitaxel or vincristine) and negative (vehicle control, e.g., DMSO) controls.
-
Add the fluorescent reporter to all wells.
-
Initiate the polymerization by adding a mixture of tubulin protein and GTP to each well.
-
Immediately place the plate in a fluorescence plate reader pre-warmed to 37°C.
-
-
Data Acquisition and Analysis:
-
Measure the fluorescence intensity at regular intervals (e.g., every minute) for a set period (e.g., 60 minutes) with excitation and emission wavelengths appropriate for the fluorescent reporter (e.g., ~360 nm excitation and ~450 nm emission for DAPI).
-
Plot the fluorescence intensity versus time to generate polymerization curves.
-
Analyze the curves to determine parameters such as the maximum polymerization rate (Vmax) and the extent of polymerization at steady state.
-
Calculate the IC50 (for inhibitors) or EC50 (for enhancers) values from the dose-response curves.
-
Immunofluorescence Staining of Microtubules
This protocol allows for the visualization of the microtubule network within cells.
-
Cell Culture and Treatment:
-
Seed adherent cells (e.g., MDA-MB-468) onto sterile glass coverslips in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of 7α-Hydroxyfrullanolide, control compounds, and a vehicle control for the desired duration.
-
-
Fixation and Permeabilization:
-
Wash the cells with pre-warmed phosphate-buffered saline (PBS).
-
Fix the cells with a suitable fixative, such as 4% paraformaldehyde in PBS for 10-15 minutes at room temperature, or with ice-cold methanol for 5-10 minutes at -20°C.
-
Wash the cells three times with PBS.
-
If using a chemical fixative, permeabilize the cells with a detergent solution (e.g., 0.1-0.5% Triton X-100 in PBS) for 10-15 minutes to allow antibody access to intracellular structures.
-
-
Blocking and Antibody Incubation:
-
Wash the cells with PBS.
-
Block non-specific antibody binding by incubating the cells in a blocking buffer (e.g., 1% Bovine Serum Albumin in PBS) for 30-60 minutes.
-
Incubate the cells with a primary antibody specific for a microtubule protein (e.g., mouse anti-α-tubulin) diluted in blocking buffer for 1 hour at room temperature or overnight at 4°C.
-
Wash the cells three times with PBS.
-
Incubate the cells with a fluorescently labeled secondary antibody (e.g., goat anti-mouse IgG conjugated to Alexa Fluor 488) diluted in blocking buffer for 1 hour at room temperature, protected from light.
-
-
Counterstaining and Mounting:
-
(Optional) Counterstain the cell nuclei with a DNA-binding dye like DAPI.
-
Wash the cells three times with PBS.
-
Mount the coverslips onto microscope slides using an anti-fade mounting medium.
-
-
Imaging and Analysis:
-
Visualize the stained cells using a fluorescence microscope.
-
Capture images of the microtubule network and nuclei.
-
Analyze the images for changes in microtubule morphology, density, and organization.
-
References
- 1. Page loading... [wap.guidechem.com]
- 2. researchgate.net [researchgate.net]
- 3. Targeting Microtubules by Natural Agents for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of novel tubulin polymerization inhibitor with promising antitumor activity in vivo | BioWorld [bioworld.com]
- 5. JCI - G1 and G2 cell-cycle arrest following microtubule depolymerization in human breast cancer cells [jci.org]
7α-Hydroxyfrullanolide: A Potent Inducer of G2/M Phase Arrest in Cancer Cells
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of 7α-Hydroxyfrullanolide's efficacy in inducing G2/M phase cell cycle arrest, supported by experimental data and detailed protocols. The objective is to furnish a clear understanding of its mechanism and performance, facilitating its evaluation as a potential therapeutic agent.
7α-Hydroxyfrullanolide (7HF), a sesquiterpene lactone, has demonstrated significant anti-cancer properties, primarily through the induction of cell cycle arrest at the G2/M checkpoint and subsequent apoptosis.[1][2][3][4][5] This guide delves into the experimental evidence confirming this activity, presents comparative data, and provides detailed protocols for replication and further investigation.
Performance Comparison: Induction of G2/M Arrest
The efficacy of 7α-Hydroxyfrullanolide in arresting cells at the G2/M phase has been notably demonstrated in triple-negative breast cancer (TNBC) cell lines, which are known for their aggressive nature and limited treatment options. The primary mechanism involves the modulation of key regulatory proteins that govern the G2/M transition.
Quantitative Analysis of Cell Cycle Distribution
Treatment of MDA-MB-468 TNBC cells with 7α-Hydroxyfrullanolide resulted in a dose-dependent increase in the percentage of cells accumulating in the G2/M phase of the cell cycle. This effect was observed after 24 hours of treatment and was accompanied by a decrease in the G1 and S phase populations, indicating a successful blockade of cell cycle progression.
| Treatment Group | Concentration (µM) | % of Cells in G1 Phase | % of Cells in S Phase | % of Cells in G2/M Phase | % of Cells in Sub-G1 (Apoptosis) |
| Control | 0 | 44.41 | 11.82 | 20.45 | 23.32 |
| 7HF | 6 | 30.15 | 8.75 | 35.21 | 25.89 |
| 7HF | 12 | 21.34 | 7.12 | 45.67 | 25.87 |
| 7HF | 24 | 12.66 | 6.65 | 30.90 | 49.79 |
Data synthesized from studies on MDA-MB-468 cells.
Impact on Key G2/M Regulatory Proteins
The arrest of cells in the G2/M phase by 7α-Hydroxyfrullanolide is underpinned by its influence on the expression and activity of critical cell cycle proteins. Western blot analysis has revealed a significant upregulation of proteins that inhibit the progression into mitosis.
| Protein | Function in G2/M Phase | Effect of 7HF Treatment |
| Cyclin B1 | Forms a complex with CDK1 to promote entry into mitosis. | Upregulated |
| p-Cdk1 (Tyr15) | Phosphorylation at Tyr15 inactivates the Cyclin B1/CDK1 complex, preventing mitotic entry. | Upregulated |
| Bub3 | A component of the spindle assembly checkpoint that prevents premature anaphase. | Upregulated |
| p21 | A cyclin-dependent kinase inhibitor that can halt the cell cycle at G1/S and G2/M. | Upregulated (p53-independent) |
Signaling Pathway and Experimental Workflow
To visually represent the mechanism of action and the process of its confirmation, the following diagrams are provided.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of 7α-Hydroxyfrullanolide.
Cell Culture and Treatment
-
Cell Line Maintenance: MDA-MB-468 triple-negative breast cancer cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells are maintained in a humidified incubator at 37°C with 5% CO₂.
-
Treatment: For experiments, cells are seeded in appropriate culture vessels (e.g., 6-well plates or 10 cm dishes) and allowed to adhere overnight. The following day, the medium is replaced with fresh medium containing various concentrations of 7α-Hydroxyfrullanolide (e.g., 6, 12, and 24 µM) or a vehicle control (e.g., DMSO).
Cell Cycle Analysis by Flow Cytometry
-
Cell Harvesting: Following treatment for the desired duration (e.g., 24 hours), both adherent and floating cells are collected. Adherent cells are detached using trypsin-EDTA.
-
Fixation: The collected cells are washed with ice-cold phosphate-buffered saline (PBS) and then fixed in 70% ice-cold ethanol while vortexing gently. The fixed cells are stored at -20°C for at least 2 hours.
-
Staining: The fixed cells are centrifuged to remove the ethanol and washed with PBS. The cell pellet is then resuspended in a staining solution containing propidium iodide (PI) and RNase A.
-
Analysis: The stained cells are analyzed using a flow cytometer. The DNA content is measured, and the percentage of cells in the G1, S, and G2/M phases of the cell cycle is quantified using appropriate software.
Western Blotting for Protein Expression
-
Protein Extraction: After treatment, cells are washed with ice-cold PBS and lysed in RIPA buffer containing a protease and phosphatase inhibitor cocktail. The cell lysates are centrifuged, and the supernatant containing the total protein is collected.
-
Protein Quantification: The protein concentration of each lysate is determined using a BCA protein assay kit.
-
SDS-PAGE and Transfer: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. The membrane is then incubated with primary antibodies against the proteins of interest (e.g., Cyclin B1, p-Cdk1 (Tyr15), Bub3, p21, and a loading control like β-actin) overnight at 4°C.
-
Detection: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The band intensities are quantified using densitometry software.
This guide provides a foundational understanding of 7α-Hydroxyfrullanolide's role in G2/M phase arrest. The presented data and protocols offer a framework for researchers to build upon in the ongoing effort to develop novel and effective cancer therapeutics.
References
- 1. Anticancer Effects and Molecular Action of 7-α-Hydroxyfrullanolide in G2/M-Phase Arrest and Apoptosis in Triple Negative Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Anticancer Effects and Molecular Action of 7-α-Hydroxyfrullanolide in G2/M-Phase Arrest and Apoptosis in Triple Negative Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anticancer mechanism of 7-α-hydroxyfrullanolide on microtubules and computational prediction of its target binding in triple-negative breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
Comparative Bioactivity of 7α-Hydroxyfrullanolide Across Various Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals: A Comparative Guide to the Anticancer Bioactivity of 7α-Hydroxyfrullanolide.
This guide provides a comprehensive comparison of the biological activity of 7α-Hydroxyfrullanolide (7-HF), a sesquiterpene lactone, across different cancer cell lines. The data presented herein is compiled from multiple studies to offer an objective overview of its cytotoxic and apoptotic effects, supported by detailed experimental protocols and visual representations of the underlying molecular mechanisms.
Quantitative Bioactivity Data
The cytotoxic effects of 7α-Hydroxyfrullanolide have been evaluated in several human cancer cell lines, with a notable potency observed in breast cancer, particularly triple-negative breast cancer (TNBC) subtypes. The half-maximal inhibitory concentration (IC50) values from these studies are summarized below.
| Cell Line | Cancer Type | IC50 (µg/mL) | IC50 (µM) | Incubation Time (h) | Citation |
| MDA-MB-468 | Triple-Negative Breast Cancer | 2.97 ± 0.49 | ~11.96 | 72 | [1] |
| MCF-7 | Breast Adenocarcinoma (ER+) | 4.05 ± 0.13 | ~16.31 | 72 | [1] |
| MDA-MB-231 | Triple-Negative Breast Cancer | 4.35 ± 0.74 | ~17.52 | 72 | [1] |
| MCF-12A | Normal Breast Epithelium | 12.99 ± 7.42 | ~52.32 | 72 | [1] |
| HCT116 | Colorectal Carcinoma | Data Not Available | Data Not Available | 48 | [2] |
| A549 | Lung Carcinoma | Data Not Available | Data Not Available | - | |
| KB | Oral Epidermoid Carcinoma | Data Not Available | Data Not Available | - |
Note: While studies indicate that 7α-Hydroxyfrullanolide is effective in inhibiting the proliferation of colorectal cancer cells, specific IC50 values were not provided in the reviewed literature. Similarly, its activity in lung and oral cancer cell lines has been mentioned but without specific quantitative data.
Mechanism of Action: Induction of Apoptosis and Cell Cycle Arrest
7α-Hydroxyfrullanolide exerts its anticancer effects primarily through the induction of G2/M phase cell cycle arrest and apoptosis. In triple-negative breast cancer cells, this is achieved through the modulation of key regulatory proteins. The apoptotic cascade involves both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.
Signaling Pathway of 7α-Hydroxyfrullanolide-Induced Apoptosis
The following diagram illustrates the key molecular players involved in the apoptotic pathway initiated by 7α-Hydroxyfrullanolide in cancer cells.
Experimental Protocols
Detailed methodologies for the key experiments cited in the literature are provided below.
Cell Viability Assay (MTT Assay)
This protocol is used to determine the cytotoxic effects of 7α-Hydroxyfrullanolide on cancer cells.
Materials:
-
Cancer cell lines (e.g., MDA-MB-468, MCF-7, MDA-MB-231)
-
DMEM or RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin
-
7α-Hydroxyfrullanolide (dissolved in DMSO)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Treat the cells with various concentrations of 7α-Hydroxyfrullanolide (e.g., 0-100 µM) and a vehicle control (DMSO) for 24, 48, or 72 hours.
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value is determined from the dose-response curve.
Cell Cycle Analysis (Propidium Iodide Staining)
This protocol is used to analyze the distribution of cells in different phases of the cell cycle after treatment with 7α-Hydroxyfrullanolide.
Materials:
-
Treated and untreated cells
-
Phosphate-buffered saline (PBS)
-
70% cold ethanol
-
RNase A (100 µg/mL)
-
Propidium Iodide (PI) staining solution (50 µg/mL)
-
Flow cytometer
Procedure:
-
Harvest approximately 1 x 10⁶ cells by trypsinization and wash with cold PBS.
-
Fix the cells by adding them dropwise into 1 mL of cold 70% ethanol while gently vortexing. Incubate at -20°C for at least 2 hours.
-
Centrifuge the fixed cells and wash twice with PBS.
-
Resuspend the cell pellet in 500 µL of PBS containing 50 µL of RNase A and incubate at 37°C for 30 minutes.
-
Add 500 µL of PI staining solution and incubate in the dark at room temperature for 15-30 minutes.
-
Analyze the cell cycle distribution using a flow cytometer.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Treated and untreated cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Harvest approximately 1-5 x 10⁵ cells and wash with cold PBS.
-
Resuspend the cells in 100 µL of 1X Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour. The cell populations are quantified as follows:
-
Viable cells: Annexin V-negative, PI-negative
-
Early apoptotic cells: Annexin V-positive, PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive, PI-positive
-
Experimental Workflow
The following diagram outlines the general workflow for assessing the bioactivity of 7α-Hydroxyfrullanolide.
References
Pioneering Precision: A Comparative Guide to Validated Analytical Methods for 7α-Hydroxyfrullanolide Quantification
For researchers, scientists, and drug development professionals, the accurate quantification of bioactive compounds is paramount. This guide provides a comprehensive overview of the validation of analytical methods for 7α-Hydroxyfrullanolide, a sesquiterpene lactone of significant interest. Adherence to rigorous validation protocols, as outlined by the International Council for Harmonisation (ICH), ensures data integrity, reliability, and reproducibility—cornerstones of scientific advancement and regulatory compliance.
The Imperative of Method Validation
Analytical method validation is the documented process that demonstrates an analytical procedure is suitable for its intended purpose.[1][2] It provides a high degree of assurance that the method will consistently produce results that are accurate and reliable.[3] Key parameters for validation include specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).[1][4] Regulatory bodies such as the US Food and Drug Administration (FDA) and the European Medicines Agency (EMA) mandate such validation for methods used in pharmaceutical development and quality control.
Comparison of Analytical Method Performance
The following table summarizes the anticipated performance of a validated HPLC method for 7α-Hydroxyfrullanolide quantification versus a non-validated method. The data for the validated method is based on typical acceptance criteria as per ICH guidelines.
| Parameter | Validated HPLC Method | Non-Validated Method | Justification for Validation |
| Specificity | Demonstrated no interference from matrix components or degradation products. | Potential for interferences leading to inaccurate results. | Ensures the analytical signal is solely from the analyte of interest. |
| Linearity (R²) | ≥ 0.999 | Not determined or < 0.99 | Confirms a direct and proportional relationship between concentration and response. |
| Accuracy (% Recovery) | 98.0 - 102.0% | Unknown | Measures the closeness of the experimental value to the true value. |
| Precision (% RSD) | ≤ 2.0% | Unknown | Demonstrates the reproducibility of the method under the same operating conditions. |
| Limit of Detection (LOD) | Determined (e.g., 0.1 µg/mL) | Unknown | The lowest concentration of analyte that can be reliably detected. |
| Limit of Quantification (LOQ) | Determined (e.g., 0.3 µg/mL) | Unknown | The lowest concentration of analyte that can be quantitatively determined with acceptable precision and accuracy. |
Experimental Protocol for a Validated HPLC Method
This section outlines a detailed methodology for the quantification of 7α-Hydroxyfrullanolide using a validated HPLC method.
Instrumentation and Chromatographic Conditions
-
HPLC System: A standard HPLC system equipped with a UV detector.
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Determined by UV scan of a 7α-Hydroxyfrullanolide standard.
-
Injection Volume: 20 µL.
-
Column Temperature: 25°C.
Preparation of Standard and Sample Solutions
-
Standard Stock Solution: Accurately weigh and dissolve 7α-Hydroxyfrullanolide reference standard in methanol to obtain a concentration of 1 mg/mL.
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution to create calibration standards ranging from 0.5 µg/mL to 50 µg/mL.
-
Sample Preparation: Extract 7α-Hydroxyfrullanolide from the sample matrix (e.g., plant material, formulation) using a suitable solvent such as ethyl acetate. The extract is then filtered and diluted to fall within the calibration range.
Method Validation Protocol
The validation of the analytical method is conducted according to ICH Q2(R2) guidelines.
-
Specificity: Analyze blank matrix samples, a solution of 7α-Hydroxyfrullanolide, and the sample matrix spiked with 7α-Hydroxyfrullanolide to demonstrate that there are no interfering peaks at the retention time of the analyte.
-
Linearity: Inject the calibration standards in triplicate and construct a calibration curve by plotting the peak area against the concentration. The linearity is evaluated by the correlation coefficient (R²) of the regression line, which should be ≥ 0.999.
-
Accuracy: Perform recovery studies by spiking the sample matrix with known concentrations of 7α-Hydroxyfrullanolide at three levels (e.g., 80%, 100%, and 120% of the expected sample concentration). The accuracy is expressed as the percentage recovery.
-
Precision:
-
Repeatability (Intra-day precision): Analyze six replicate samples at 100% of the test concentration on the same day.
-
Intermediate Precision (Inter-day precision): Repeat the analysis on different days, with different analysts, or on different instruments. The precision is expressed as the relative standard deviation (%RSD), which should be ≤ 2.0%.
-
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine the LOD and LOQ based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.
Visualizing the Path to Reliable Data
The following diagrams illustrate the logical workflow of analytical method validation and the hierarchical relationship of its key parameters.
References
- 1. Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV | Pharmaguideline [pharmaguideline.com]
- 2. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 3. demarcheiso17025.com [demarcheiso17025.com]
- 4. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
In Silico Docking Analysis of 7α-Hydroxyfrullanolide: A Comparative Guide for Researchers
For Immediate Release
This guide provides a comparative analysis of the in silico docking studies of 7α-Hydroxyfrullanolide (7HF), a sesquiterpene lactone with demonstrated anticancer and anti-inflammatory properties. The primary focus of existing research has been on its interaction with tubulin, a key target in cancer therapy. This document summarizes the available quantitative data, details the experimental protocols for reproducibility, and visualizes the relevant biological pathways and workflows.
Comparative Docking Performance of 7α-Hydroxyfrullanolide
7α-Hydroxyfrullanolide has been the subject of in silico studies to elucidate its mechanism of action, particularly in the context of its anti-cancer effects in triple-negative breast cancer.[1][2] Molecular docking simulations have shown that 7HF has a notable binding affinity for both α- and β-tubulin, which are critical proteins in microtubule dynamics and cell division.[2]
The following table summarizes the binding energies of 7α-Hydroxyfrullanolide with its target proteins, alongside known inhibitors for comparison.
| Compound | Target Protein | Binding Energy (ΔGbind) (kcal/mol) | Reference Compound(s) | Reference Binding Energy (kcal/mol) |
| 7α-Hydroxyfrullanolide | α-tubulin | -6.77 | Pironetin | -5.45 |
| 7α-Hydroxyfrullanolide | β-tubulin | -7.12 | Paclitaxel (PTX) | -8.05 |
| Vincristine (VCR) | -7.09 |
Experimental Protocols
The following is a detailed methodology for the in silico molecular docking of 7α-Hydroxyfrullanolide with tubulin, based on published research.[2]
Molecular Docking Protocol for 7α-Hydroxyfrullanolide and Tubulin
-
Protein Preparation:
-
The three-dimensional crystal structure of the α- and β-tubulin complex is obtained from the Protein Data Bank (PDB ID: 5SYF).
-
All water molecules are removed from the protein structure using AutoDock Tools (Version 4.1).
-
Polar hydrogen atoms are added to the protein structure to correctly model hydrogen bond interactions.
-
-
Ligand Preparation:
-
The 3D structure of 7α-Hydroxyfrullanolide is obtained from a chemical database such as PubChem or synthesized using chemical drawing software.
-
The ligand structure is optimized to its lowest energy conformation.
-
Gasteiger charges are assigned to the ligand atoms.
-
-
Grid Box Generation:
-
A grid box is defined to encompass the active site of both α- and β-tubulin. The specific coordinates and dimensions of the grid box should be determined based on the location of co-crystallized ligands in the original PDB file or through active site prediction servers.
-
-
Molecular Docking Simulation:
-
Molecular docking is performed using AutoDock Vina or a similar program.
-
The Lamarckian Genetic Algorithm is typically employed for the docking calculations.
-
A set number of docking runs (e.g., 100) are performed to ensure a thorough search of the conformational space.
-
-
Analysis of Results:
-
The docking results are clustered based on the root-mean-square deviation (RMSD) of the ligand poses.
-
The binding energy (ΔGbind) of the most favorable docking pose for each ligand-protein complex is recorded.
-
The interactions between the ligand and the protein (e.g., hydrogen bonds, hydrophobic interactions) are visualized and analyzed using software such as PyMOL or Discovery Studio.
-
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways affected by 7α-Hydroxyfrullanolide and a generalized workflow for in silico docking studies.
Caption: Action of 7α-Hydroxyfrullanolide on microtubule dynamics.
Caption: A generalized workflow for in silico molecular docking studies.
Discussion and Future Directions
The current in silico data strongly suggests that 7α-Hydroxyfrullanolide exerts its anticancer effects, at least in part, by targeting tubulin and disrupting microtubule dynamics, leading to cell cycle arrest and apoptosis.[2] Its binding affinity is comparable to that of the known tubulin inhibitor vincristine.
While experimental evidence points to the anti-inflammatory properties of 7α-Hydroxyfrullanolide, there is a notable absence of specific in silico docking studies with key inflammatory target proteins such as NF-κB and COX-2. However, broader studies on eudesmanolide sesquiterpene lactones, the class of compounds to which 7HF belongs, have indicated their potential to inhibit these inflammatory pathways. Future in silico research should aim to quantify the binding affinities of 7α-Hydroxyfrullanolide with these and other inflammatory mediators to provide a more complete picture of its therapeutic potential. Such studies would be invaluable for guiding the development of novel anti-inflammatory and anticancer agents.
References
A Comparative Analysis of Natural vs. Synthetic 7-Hydroxyfrullanolide Bioactivity: A Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the nuanced differences between naturally derived and synthetically produced bioactive compounds is paramount. This guide provides a comprehensive comparison of the known biological activities of natural 7-hydroxyfrullanolide and its synthetic analogues. While extensive research has elucidated the multifaceted therapeutic potential of the natural form, a significant gap exists in the scientific literature regarding the bioactivity of a fully synthetic 7-hydroxyfrullanolide.
7-Hydroxyfrullanolide, a sesquiterpene lactone primarily isolated from plants of the Asteraceae family, such as Sphaeranthus indicus, has garnered considerable attention for its diverse pharmacological effects.[1][2] This guide will delve into the anti-inflammatory, anticancer, and antibacterial properties of the natural compound, presenting key quantitative data, detailed experimental protocols, and visualizations of the implicated signaling pathways. The limited available data on semi-synthetic derivatives will also be discussed to provide a broader perspective on the structure-activity relationship of this class of molecules.
Data Presentation: A Comparative Overview
The following tables summarize the key bioactive properties of natural 7-hydroxyfrullanolide and its semi-synthetic derivatives. It is important to note that a direct comparison with a fully synthetic 7-hydroxyfrullanolide is not possible due to the current absence of published data on its bioactivity.
Table 1: Anticancer Activity of Natural 7-Hydroxyfrullanolide
| Cell Line | Cancer Type | IC₅₀ (µg/mL) | IC₅₀ (µM) | Reference |
| MDA-MB-468 | Triple-Negative Breast Cancer | 2.97 ± 0.49 | ~12 | [3] |
| MCF-7 | Breast Adenocarcinoma | 4.05 ± 0.13 | ~16.3 | [3] |
| MDA-MB-231 | Breast Adenocarcinoma | 4.35 ± 0.74 | ~17.5 | [3] |
| HCT116 p53+/+ | Colorectal Carcinoma | Not specified | Not specified | |
| HCT116 p53-/- | Colorectal Carcinoma | Not specified | Not specified |
Table 2: Anti-inflammatory Activity of Natural 7-Hydroxyfrullanolide
| Model | Key Findings | Reference |
| LPS-stimulated human mononuclear cells | Dose-dependent inhibition of TNF-α and IL-6 production | |
| Collagen-induced arthritis in mice | Significant reduction in articular index and paw thickness | |
| DSS-induced colitis in mice | Attenuation of weight loss, rectal bleeding, and colonic damage |
Table 3: Antibacterial Activity of Natural 7-Hydroxyfrullanolide and its Semi-Synthetic Analogues
| Compound | Bacterial Strain | Activity | Reference |
| 7-Hydroxyfrullanolide (Natural) | Gram-positive bacteria | Significant | |
| Semi-synthetic derivatives | Gram-positive bacteria | Varied, some less active than the parent compound |
Key Signaling Pathways in 7-Hydroxyfrullanolide Bioactivity
The biological effects of natural 7-hydroxyfrullanolide are mediated through its interaction with several key cellular signaling pathways. The diagrams below, generated using the DOT language, illustrate these pathways.
Anticancer Signaling Pathway of 7-Hydroxyfrullanolide.
Anti-inflammatory Action of 7-Hydroxyfrullanolide.
Experimental Protocols
To aid in the replication and further investigation of the bioactivity of 7-hydroxyfrullanolide, detailed methodologies for key experiments are provided below.
Anticancer Activity Assessment
1. Cell Proliferation Assay (MTT Assay):
-
Cell Lines: MDA-MB-468, MCF-7, MDA-MB-231 (human breast cancer cell lines).
-
Procedure: Cells are seeded in 96-well plates and treated with varying concentrations of 7-hydroxyfrullanolide for a specified duration (e.g., 72 hours). Following treatment, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells. The formazan crystals are then dissolved in a solubilization solution (e.g., DMSO), and the absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells, and the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) is determined.
2. Cell Cycle Analysis (Flow Cytometry):
-
Cell Line: HCT116 (colorectal carcinoma).
-
Procedure: Cells are treated with 7-hydroxyfrullanolide for a defined period. After treatment, cells are harvested, washed, and fixed in cold ethanol. The fixed cells are then treated with RNase A and stained with a fluorescent DNA-intercalating dye, such as propidium iodide (PI). The DNA content of the stained cells is analyzed using a flow cytometer. The distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) is determined based on their fluorescence intensity. An accumulation of cells in the G2/M phase is indicative of cell cycle arrest at this stage.
Anti-inflammatory Activity Assessment
1. Cytokine Production Assay (ELISA):
-
Cells: Freshly isolated human mononuclear cells.
-
Procedure: Mononuclear cells are stimulated with an inflammatory agent, such as lipopolysaccharide (LPS), in the presence or absence of different concentrations of 7-hydroxyfrullanolide. After an incubation period, the cell culture supernatants are collected. The concentrations of pro-inflammatory cytokines, such as TNF-α and IL-6, in the supernatants are quantified using specific Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.
Antibacterial Activity Assessment
1. Broth Microdilution Method:
-
Bacterial Strains: Various Gram-positive and Gram-negative bacteria.
-
Procedure: A two-fold serial dilution of 7-hydroxyfrullanolide is prepared in a liquid growth medium in a 96-well microtiter plate. A standardized inoculum of the test bacteria is added to each well. The plates are incubated under appropriate conditions for the specific bacteria. The minimum inhibitory concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits the visible growth of the bacteria.
Experimental Workflow Visualization
The following diagram illustrates a general workflow for the isolation and bioactivity screening of natural 7-hydroxyfrullanolide.
Isolation and Bioactivity Screening of Natural 7-Hydroxyfrullanolide.
Conclusion and Future Directions
The available scientific evidence robustly supports the significant therapeutic potential of natural 7-hydroxyfrullanolide as an anti-inflammatory, anticancer, and antibacterial agent. Its mechanisms of action, particularly in inducing cell cycle arrest and apoptosis in cancer cells and inhibiting pro-inflammatory cytokine production, are well-documented.
However, the stark absence of data on the bioactivity of synthetically produced 7-hydroxyfrullanolide presents a critical knowledge gap. The total synthesis of this sesquiterpene lactone and a subsequent comprehensive evaluation of its biological activities are imperative for several reasons. Firstly, it would confirm whether the synthetic version retains the same potency and spectrum of activity as its natural counterpart. Secondly, a scalable synthetic route would enable the production of larger quantities for advanced preclinical and clinical studies, overcoming the potential limitations and variability of natural sourcing. Finally, the ability to synthesize 7-hydroxyfrullanolide would open avenues for the creation of novel, more potent, and selective analogues through medicinal chemistry efforts.
Future research should prioritize the development of an efficient total synthesis of 7-hydroxyfrullanolide. Following this, a head-to-head comparison of the bioactivity of the natural and synthetic compounds using standardized in vitro and in vivo models is essential. This would provide the definitive data needed for the drug development community to fully assess the therapeutic promise of this intriguing natural product.
References
- 1. Microbial reactions on 7alpha-hydroxyfrullanolide and evaluation of biotransformed products for antibacterial activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Anticancer mechanism of 7-α-hydroxyfrullanolide on microtubules and computational prediction of its target binding in triple-negative breast cancer cells [PeerJ] [peerj.com]
- 3. mdpi.com [mdpi.com]
Safety Operating Guide
Proper Disposal of 7a-Hydroxyfrullanolide: A Guide for Laboratory Professionals
Audience: Researchers, scientists, and drug development professionals.
This document provides essential safety and logistical information for the proper disposal of 7a-Hydroxyfrullanolide (CAS No. 105578-87-8) in a laboratory setting. Due to the absence of a specific Safety Data Sheet (SDS) for this compound, it must be handled with caution and treated as a hazardous substance. The following procedures are based on general best practices for hazardous chemical waste disposal.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, ensure you are wearing appropriate Personal Protective Equipment (PPE), including:
-
Safety goggles with side shields
-
Chemical-resistant gloves (check compatibility with organic compounds)
-
A laboratory coat
Work in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.
Step-by-Step Disposal Plan
The disposal of this compound should follow a structured plan to ensure safety and regulatory compliance.
1. Waste Minimization: Review your experimental protocols to use this compound efficiently and avoid excess purchases to minimize waste generation from the outset.[1]
2. Waste Collection and Containerization:
-
Container Selection: Use a leak-proof, screw-top container that is compatible with organic chemicals.[1][2][3] Plastic containers are often preferred over glass to reduce the risk of breakage. Do not use food containers.[1]
-
Filling the Container: Do not fill the waste container to more than 80% of its capacity to allow for expansion.
-
Container Integrity: Ensure the container is in good condition, with no cracks or leaks, and that the outer surface is clean and free of contamination. Keep the container closed except when adding waste.
3. Labeling of Hazardous Waste:
Proper labeling is critical for safe handling and disposal. The label must be securely affixed to the waste container and include the following information:
-
The words "Hazardous Waste".
-
Full Chemical Name: "this compound". Do not use abbreviations or chemical formulas.
-
CAS Number: 105578-87-8.
-
Composition: For mixtures, list all constituents and their approximate concentrations.
-
Contact Information: The name and contact information of the principal investigator or responsible person.
-
Date of Generation: The date when the waste was first added to the container.
4. Waste Segregation and Storage:
-
Segregation: Store the this compound waste separately from incompatible materials. As a general precaution, segregate it from acids, bases, and strong oxidizing agents.
-
Storage Location: Designate a specific hazardous waste storage area within the laboratory.
-
Secondary Containment: Place the waste container in a secondary container, such as a lab tray or bin, to contain any potential leaks or spills. The secondary container should be chemically compatible and large enough to hold at least 110% of the primary container's volume.
-
Time and Quantity Limits: Be aware of and comply with your institution's and local regulations regarding the maximum time and quantity for storing hazardous waste. All hazardous waste must typically be collected within 90 days of the generation date.
5. Arranging for Disposal:
-
Contact Environmental Health and Safety (EHS): Do not dispose of this compound down the drain or in the regular trash. Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup for your hazardous waste.
-
Provide Information: Be prepared to provide the EHS office with all the information from the hazardous waste label.
Disposal of Empty Containers
Empty containers that once held this compound must also be disposed of properly:
-
Triple Rinsing: Triple-rinse the empty container with a suitable solvent that can dissolve the compound.
-
Collect Rinsate: The solvent used for rinsing (rinsate) must be collected and disposed of as hazardous waste along with the this compound waste.
-
Final Disposal: After triple-rinsing and air-drying in a ventilated area (like a fume hood), the container may be disposed of in the regular laboratory trash or recycling, provided all hazard labels have been removed or defaced.
Logical Workflow for Disposal
Below is a diagram illustrating the decision-making process for the disposal of this compound and its empty containers.
Caption: Workflow for the safe disposal of this compound waste and associated empty containers.
Disclaimer: The information provided is based on general hazardous waste disposal guidelines. Researchers must consult and adhere to their institution's specific policies and local regulations for chemical waste disposal.
References
Personal protective equipment for handling 7a-Hydroxyfrullanolide
For researchers, scientists, and drug development professionals, ensuring safe handling of specialized compounds like 7a-Hydroxyfrullanolide is paramount. While a specific Safety Data Sheet (SDS) for this compound is not publicly available, this guide provides essential safety protocols and logistical information based on general best practices for handling similar chemical compounds in a laboratory setting. It is strongly recommended to obtain the specific SDS from your supplier for detailed safety information.
Personal Protective Equipment (PPE)
Proper selection and use of Personal Protective Equipment (PPE) are the first line of defense against potential exposure to this compound. The following table summarizes the recommended PPE for handling this compound.
| PPE Category | Recommended Equipment | Purpose |
| Eye and Face Protection | Chemical safety goggles or a face shield. | Protects against splashes, dust, and aerosols that could cause eye irritation or injury. |
| Hand Protection | Nitrile or neoprene gloves. | Provides a barrier against skin contact, which can lead to irritation or absorption of the compound. |
| Body Protection | A laboratory coat or chemical-resistant apron. | Prevents contamination of personal clothing and protects the skin from spills. |
| Respiratory Protection | Use in a well-ventilated area or under a chemical fume hood. | Minimizes the inhalation of any dust or aerosols, which is a primary route of exposure. |
Operational Plan for Handling this compound
A systematic approach to handling this compound will minimize risks and ensure the integrity of your experiments.
1. Preparation and Engineering Controls:
-
Work Area: Always handle this compound in a designated area, such as a chemical fume hood, to control airborne contaminants.
-
Ventilation: Ensure the work area is well-ventilated to prevent the accumulation of vapors or dust.
-
Emergency Equipment: Have an eyewash station and safety shower readily accessible and in good working order.
2. Handling Procedures:
-
Avoid Contact: Minimize direct contact with the compound. Use spatulas and other appropriate tools for transferring the substance.
-
Personal Hygiene: Wash hands thoroughly with soap and water after handling the compound and before leaving the laboratory.
-
Avoid Ingestion and Inhalation: Do not eat, drink, or smoke in the laboratory. Avoid actions that could generate dust or aerosols.
3. Storage:
-
Container: Store this compound in a tightly sealed, clearly labeled container.
-
Location: Keep the container in a cool, dry, and well-ventilated area, away from incompatible materials.
Disposal Plan
Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.
-
Waste Collection: Collect all waste materials, including unused compound and contaminated PPE, in a designated and properly labeled hazardous waste container.
-
Disposal Method: Dispose of the chemical waste through a licensed hazardous waste disposal company. Follow all local, state, and federal regulations for chemical waste disposal. Do not dispose of it down the drain or in the regular trash.
Experimental Workflow for Safe Handling
The following diagram illustrates the logical workflow for the safe handling of this compound in a laboratory setting, from initial preparation to final disposal.
Caption: Workflow for Safe Handling of this compound.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
